5,12-Dihydroindolo[3,2-a]carbazole
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
5,12-dihydroindolo[3,2-c]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2/c1-3-7-14-11(5-1)12-9-10-16-17(18(12)20-14)13-6-2-4-8-15(13)19-16/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWXDAWSMPLECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)NC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405771 | |
| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111296-91-4 | |
| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111296-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,12-Dihydroindolo[3,2-a]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 5,12-Dihydroindolo[3,2-a]carbazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5,12-dihydroindolo[3,2-a]carbazole scaffold, a fascinating polycyclic aromatic hydrocarbon, has garnered significant attention in recent years. This unique structure, which can be conceptualized as two carbazole moieties fused to a central benzene ring, offers a versatile platform for the development of novel materials with tunable electronic and photophysical properties. This guide provides a comprehensive technical overview of the fundamental characteristics of this compound, delving into its synthesis, chemical reactivity, photophysical behavior, and burgeoning applications. By synthesizing key findings from the literature, this document aims to equip researchers and professionals in materials science and drug development with the critical knowledge to harness the potential of this promising molecular architecture.
Introduction: The Allure of a Fused Bis-Carbazole System
Carbazole and its derivatives are well-established building blocks in the realm of organic electronics, prized for their thermal stability, excellent hole-transporting capabilities, and high photoluminescence quantum yields.[1] The this compound framework elevates these desirable properties by creating an extended π-conjugated system through the fusion of two carbazole units.[2][3][4] This unique arrangement not only enhances the intrinsic electronic characteristics but also provides multiple sites for chemical functionalization, allowing for precise tuning of the molecule's properties to suit specific applications.[5]
First reported in 2019, the exploration of this compound chemistry has rapidly expanded, revealing its potential in diverse fields such as visible light photoinitiation of polymerization and the creation of advanced materials for optoelectronic devices.[2][3] This guide will navigate the core scientific principles that underpin the behavior of this intriguing scaffold.
Synthetic Pathways: Crafting the Core Structure
The synthesis of the this compound core and its derivatives is a critical aspect of its study and application. While various synthetic strategies exist for carbazole-containing compounds, specific methods have been developed to construct this fused polycyclic system.
Key Synthetic Approaches
A prevalent method for synthesizing substituted 5,12-dihydroindolo[3,2-a]carbazoles involves multi-step reaction sequences. For instance, the synthesis of 5,6,11,12-tetrahydroindolo[2,3-a]carbazole derivatives has been achieved by treating 1-oxo-1,2,3,4-tetrahydrocarbazoles with phenylhydrazine in glacial acetic acid, which yields better results than using phenylhydrazine hydrochloride in ethanol.[6]
The versatility of the scaffold allows for the introduction of various substituents. For example, 5,12-dialkyl-6,7-diaryl-substituted derivatives have been synthesized, which can then undergo further functionalization.[2]
Chemical Reactivity and Functionalization
A key feature of the this compound scaffold is the ability to introduce a wide array of functional groups, which profoundly influences its electronic and photophysical properties.
Regioselective Functionalization
Researchers have developed effective methods for the regioselective double formylation and acetylation of 5,12-dialkyl-6,7-diaryl-substituted 5,12-dihydroindolo[3,2-a]carbazoles.[2] Specifically, treatment with dichloromethyl methyl ether in the presence of SnCl₄ or with acetyl chloride in the presence of AlCl₃ affords the 2,9-diformyl or 2,9-diacetyl derivatives, respectively.[2] This regioselectivity is crucial for creating well-defined molecular architectures with predictable properties.
Asymmetric Substitution
While symmetrical functionalization is well-documented, recent efforts have focused on asymmetrically substituted derivatives.[2][3] By carefully controlling reaction conditions, functional groups like formyl, nitro, or acetyl groups can be selectively introduced onto one of the two carbazole moieties.[3][4] This asymmetric approach is particularly valuable for creating "push-pull" systems, where electron-donating and electron-withdrawing groups are strategically placed to manipulate the molecule's optical and electronic characteristics.[5] The higher reactivity of one of the carbazole units, confirmed by X-ray diffraction and 2D NMR experiments, enables the generation of these asymmetrically substituted structures.[3][4]
Post-Synthetic Modifications
The functionalized derivatives can undergo further chemical transformations. For example, 2,9-diformyl derivatives can be converted to 2,9-bis(2,2-dicyanovinyl) derivatives through Knoevenagel condensation with malononitrile.[2] Similarly, 2,9-diacetyl derivatives can be oxidized to the corresponding diglyoxals, which then react with diamines to form new heterocyclic fused systems.[2]
Photophysical and Electrochemical Properties
The extended π-conjugation of the this compound core gives rise to distinct photophysical and electrochemical properties that are highly dependent on the substitution pattern.
Absorption and Emission Spectra
The parent this compound structure typically exhibits absorption strongly centered in the UV region.[3][4] However, the introduction of functional groups can significantly red-shift the absorption spectra into the visible range.[3][4][5] For instance, nitration of one of the carbazole units is an effective strategy to achieve this bathochromic shift.[5] This tunability is paramount for applications such as visible light photoinitiators.
The fluorescence properties are also highly tunable. The introduction of aromatic substituents can reduce the π-stacking ability of the carbazole derivatives.[7]
Electrochemical Behavior
Cyclic voltammetry studies have been instrumental in elucidating the electrochemical properties of this compound derivatives. These studies, often combined with UV-visible absorption and photoluminescence spectroscopy, help in understanding the chemical mechanisms underlying their application in polymerization processes.[3] The ionization potentials of related indolo[3,2-b]carbazole derivatives have been measured to be in the range of 5.2–5.45 eV, indicating their potential as hole-transporting materials.[8]
Applications: From Polymer Science to Organic Electronics
The unique properties of this compound have paved the way for its application in several cutting-edge technologies.
Photoinitiators of Polymerization
A significant application of this compound derivatives is as visible light photoinitiators for both free-radical and cationic polymerization.[3][4][9] When combined with co-initiators such as triethanolamine (as an electron donor) or an iodonium salt (as an electron acceptor), these compounds can efficiently initiate the polymerization of acrylates and epoxides upon exposure to light, for example, from a 405 nm LED.[3][7]
The ability to design water-soluble derivatives by introducing sulfonic acid groups has further expanded their utility, enabling their use in aqueous media for applications like the preparation of 3D antibacterial hydrogels containing silver nanoparticles.[7][10]
Experimental Workflow: Photoinitiated Polymerization
Caption: Workflow for visible light-induced polymerization using a this compound-based photoinitiating system.
Organic Electronics
The inherent hole-transporting properties of the carbazole moiety make this compound and its isomers promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][8][11] Their rigid, planar structure can facilitate efficient π-π stacking, which is beneficial for charge transport.[12] Phenyl-substituted indolo[3,2-b]carbazoles have demonstrated hole mobilities as high as 0.2 cm² V⁻¹ s⁻¹ with high on/off current ratios.[13]
Medicinal Chemistry and Biological Activity
Indolo[3,2-a]carbazole alkaloids are known for their potential biological activities.[7] Some naturally occurring indolo[3,2-a]carbazoles isolated from marine sponges have shown antimicrobial activity against pathogens like Candida albicans and methicillin-resistant Staphylococcus aureus (MRSA).[14] Furthermore, synthetic derivatives of the isomeric 5,6,11,12-tetrahydroindolo[2,3-a]carbazole have been screened for their pharmacological activities.[6] The deuterated form, 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16, is utilized as a tracer or internal standard in quantitative analysis.[15]
Quantitative Data Summary
The following table summarizes some of the key physical and chemical properties of select this compound derivatives and related isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Properties/Applications |
| 5,11-Dihydroindolo[3,2-b]carbazole | C₁₈H₁₂N₂ | 256.3 | 6336-32-9 | Core structure for organic semiconductors.[16] |
| 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole | C₂₄H₁₆N₂ | 332.4 | 1247053-55-9 | Building block for functional materials.[17] |
| 10,15-Dihydro-5H-diindolo[3,2-a:3',2'-c]carbazole (Triazatruxene) | C₂₄H₁₅N₃ | 345.41 | 109005-10-9 | Hole-transporting material with high tendency for π-π stacking.[12] |
Conclusion and Future Outlook
The this compound scaffold represents a significant advancement in the design of functional organic materials. Its robust and tunable nature, stemming from the fused bis-carbazole core, provides a fertile ground for innovation. The ability to precisely control its photophysical and electrochemical properties through synthetic modifications has already led to promising applications in polymer science and has laid the groundwork for its integration into next-generation organic electronics.
Future research will likely focus on the development of more complex, asymmetrically substituted derivatives with tailored functionalities for specific applications. The exploration of their potential in medicinal chemistry, particularly as antimicrobial or anticancer agents, also presents an exciting avenue for investigation. As synthetic methodologies become more refined and our understanding of the structure-property relationships deepens, the this compound core is poised to become an increasingly important tool in the arsenal of materials scientists and chemists.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization and pharmacological activities of 5,6,11,12-tetrahydroindolo[2,3-alpha]carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ossila.com [ossila.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indolo[3,2-a]carbazoles from a Deep-Water Sponge of the Genus Asteropus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 5,11-Dihydroindolo[3,2-b]carbazole | C18H12N2 | CID 95838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 5-Phenyl-5,12-dihydroindolo[3,2-a]carbazole | C24H16N2 | CID 58029135 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of the 5,12-Dihydroindolo[3,2-a]carbazole Scaffold
Abstract
The 5,12-dihydroindolo[3,2-a]carbazole core is a privileged heterocyclic scaffold, forming the foundation of numerous natural products and synthetic molecules with significant biological and material science applications. Its rigid, planar, and electron-rich structure makes it an attractive target for the development of novel therapeutics, organic electronics, and photoinitiators.[1][2][3] This guide provides a comprehensive overview of the primary synthetic strategies to construct this intricate framework, intended for researchers and professionals in organic synthesis and drug development. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of modern and classical synthetic routes, including palladium-catalyzed cross-couplings and traditional named reactions.
Introduction: The Significance of the Indolo[3,2-a]carbazole Core
The fusion of two carbazole moieties through a shared aromatic ring gives rise to the this compound scaffold, a structure endowed with unique photophysical and electronic properties.[1][4] Natural products bearing this core have demonstrated promising antimicrobial and cytotoxic activities.[2] Furthermore, synthetic derivatives have garnered substantial interest as visible light photoinitiators for polymerization and as components in organic light-emitting diodes (OLEDs).[1][4] The ability to functionalize the two distinct carbazole units allows for fine-tuning of the molecule's properties, making the development of efficient and versatile synthetic routes a critical endeavor.[1][2][4]
This guide will focus on the most pertinent and effective methods for the synthesis of the this compound scaffold, providing both the theoretical basis and practical steps for their implementation.
Modern Synthetic Approaches: Palladium-Catalyzed Methodologies
The advent of palladium catalysis has revolutionized the synthesis of complex aromatic systems, and the construction of the indolo[3,2-a]carbazole scaffold is no exception. These methods offer high efficiency, functional group tolerance, and often a more direct route compared to classical approaches.
Palladium-Catalyzed Twofold Oxidative C-H Cyclization
One of the most elegant and atom-economical strategies for constructing the indolo[3,2-a]carbazole core is through a palladium-catalyzed twofold oxidative biaryl coupling.[2][5] This approach typically starts from readily available 2,4-dianilinobenzoate derivatives and proceeds through a sequential intramolecular C-H activation to form the two carbazole rings.
Mechanistic Rationale:
The catalytic cycle is believed to involve the following key steps:
-
C-H Activation: The palladium(II) catalyst coordinates to one of the aniline rings and activates a C-H bond ortho to the amino group.
-
Reductive Elimination: The activated C-H bond then undergoes reductive elimination with the palladium center to form the first C-C bond of the carbazole ring, generating a Pd(0) species.
-
Reoxidation: An oxidant, often molecular oxygen from the air, reoxidizes the Pd(0) back to the active Pd(II) state.[3]
-
Second C-H Activation and Cyclization: The process repeats on the second aniline moiety to complete the formation of the indolo[3,2-a]carbazole scaffold.
The choice of solvent and additives is critical; pivalic acid (PivOH) has been shown to be a superior solvent to acetic acid, leading to higher yields and reproducibility by preventing side reactions.[3]
Figure 1: Simplified workflow for Pd-catalyzed oxidative cyclization.
Experimental Protocol: Synthesis of 9-Methoxycarbonylindolo[3,2-a]carbazole Derivatives [2]
-
Starting Material Synthesis: Prepare the methyl 2,4-dianilinobenzoate precursor via a double Buchwald-Hartwig amination of methyl 2,4-dibromobenzoate with the desired anilines.
-
Cyclization Reaction:
-
To a solution of the methyl 2,4-dianilinobenzoate derivative (1.0 equiv) in pivalic acid (PivOH), add Pd(OAc)₂ (10 mol %).
-
Stir the mixture at 110-120 °C under an air atmosphere for 48-72 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
-
| Parameter | Condition | Yield |
| Catalyst | Pd(OAc)₂ | Moderate to Good |
| Solvent | PivOH | |
| Oxidant | Air | |
| Temperature | 110-120 °C |
Table 1: Typical Reaction Conditions for Twofold Oxidative Cyclization.[2]
Palladium-Catalyzed [2+2+2] Annulation
A more recent and highly efficient one-pot synthesis of the indolo[3,2-a]carbazole scaffold involves a palladium-catalyzed cascade reaction between indoles and alkynes. This method proceeds via multiple C-H transformations and annulations, using molecular oxygen as the sole oxidant.
Mechanistic Insights:
While the exact mechanism is complex, a plausible pathway involves:
-
Oxidative coupling of two indole molecules to form a 2,3'-biindole intermediate.
-
Palladium-catalyzed annulation of the biindole with an alkyne molecule.
-
Subsequent intramolecular cyclization and aromatization to yield the final indolo[3,2-a]carbazole product.
This method is notable for its step-economy and the use of a green oxidant.
Classical Synthetic Strategies
While modern palladium-catalyzed methods are often preferred, classical named reactions remain valuable tools for the synthesis of the carbazole and indole subunits, which can then be further elaborated to the final indolo[3,2-a]carbazole scaffold.
Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry and can be adapted to create carbazole structures, particularly tetrahydrocarbazoles, from the reaction of a phenylhydrazine with a cyclic ketone like cyclohexanone.[6]
Mechanism Overview:
-
Hydrazone Formation: Reaction of phenylhydrazine with a ketone to form a phenylhydrazone.[1]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[1]
-
[1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a[1][1]-sigmatropic rearrangement, which is the key C-C bond-forming step.[6]
-
Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.[6]
Figure 2: Key steps of the Fischer Indole Synthesis for carbazoles.
General Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole [1]
-
Reaction Setup: In a round-bottom flask, combine phenylhydrazine (1.0 equiv) and cyclohexanone (1.1 equiv) in a solvent such as glacial acetic acid, which also serves as the catalyst.
-
Heating: Heat the reaction mixture to reflux for 1-2 hours, monitoring completion by TLC.
-
Isolation: Cool the mixture in an ice bath to precipitate the product.
-
Purification: Collect the crude product by filtration and recrystallize from a suitable solvent like methanol to obtain pure 1,2,3,4-tetrahydrocarbazole.
Graebe-Ullmann Carbazole Synthesis
The Graebe-Ullmann synthesis is a classical method for preparing carbazoles via the thermal decomposition of 1-phenyl-1,2,3-benzotriazoles, which are typically formed from the diazotization of 2-aminodiphenylamines.[7][8]
Mechanistic Pathway:
The reaction proceeds through the extrusion of nitrogen gas from the benzotriazole upon heating, generating a diradical intermediate that subsequently cyclizes to form the carbazole ring.[4][7][8]
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Scalability |
| Pd-Catalyzed Oxidative Cyclization | High atom economy, direct formation of the core, good functional group tolerance.[2][5] | Requires elevated temperatures, catalyst cost can be a factor. | Reported for gram-scale synthesis.[2] |
| Pd-Catalyzed [2+2+2] Annulation | One-pot synthesis, step-economic, uses a green oxidant (O₂). | Substrate scope may be limited, mechanism is complex. | Potentially scalable, but may require optimization. |
| Fischer Indole Synthesis | Well-established, readily available starting materials, good for tetrahydrocarbazoles.[6] | Harsh acidic conditions, may not be suitable for sensitive substrates. | Highly scalable and widely used in industry. |
| Graebe-Ullmann Synthesis | A classic and reliable method. | Often requires high temperatures and multi-step preparation of the triazole precursor.[7][8] | Moderate scalability. |
Table 2: Comparison of Synthetic Methodologies.
Characterization of the this compound Scaffold
The structural elucidation of the synthesized scaffold is typically achieved through standard spectroscopic techniques.
| Technique | Typical Observations |
| ¹H NMR | Aromatic protons typically appear in the range of δ 6.5-8.5 ppm. The N-H protons of the carbazole moieties are usually observed as broad singlets at lower field. |
| ¹³C NMR | Aromatic carbons resonate in the δ 100-150 ppm region. |
| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the target compound is observed. |
Note: Specific chemical shifts will vary depending on the substitution pattern of the scaffold.
Conclusion and Future Outlook
The synthesis of the this compound scaffold has been significantly advanced by the development of modern palladium-catalyzed methods, which offer efficient and direct access to this valuable heterocyclic core. These newer methods provide significant advantages in terms of atom economy and step efficiency over classical syntheses like the Fischer indole and Graebe-Ullmann reactions, although these traditional methods remain relevant for specific applications.
The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. Future research in this area will likely focus on developing even more sustainable and efficient catalytic systems, expanding the substrate scope, and exploring asymmetric syntheses to access chiral derivatives for pharmaceutical applications. The continued interest in the biological and material properties of indolo[3,2-a]carbazoles ensures that the development of novel synthetic methodologies will remain an active and important area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular Pd(II)-Catalyzed Oxidative Biaryl Synthesis Under Air: Reaction Development and Scope [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines [organic-chemistry.org]
- 6. testbook.com [testbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Crystal Structure of 5,12-Dihydroindolo[3,2-a]carbazole
Abstract
The 5,12-dihydroindolo[3,2-a]carbazole scaffold, a rigid, polycyclic aromatic heterocycle, has emerged as a cornerstone in the development of advanced functional materials. Comprising two carbazole moieties fused to a central aromatic ring, its unique electronic structure and planar architecture make it a prime candidate for applications ranging from organic electronics to medicinal chemistry.[1][2] Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for rationally designing materials with tailored optoelectronic and biological properties. This guide provides a comprehensive overview of the synthesis, single-crystal growth, and crystallographic analysis of this compound derivatives. We will explore the causal relationships between synthetic choices, crystallization methodologies, and the resultant crystal packing, offering field-proven insights for researchers, materials scientists, and drug development professionals.
The Strategic Importance of Crystallographic Insight
The performance of organic functional materials is not solely dependent on the properties of an individual molecule but is critically influenced by intermolecular interactions in the solid state. For the this compound core, single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating its structure.
The key insights gained from SCXRD include:
-
Molecular Conformation: Determining the planarity of the fused ring system and the orientation of any peripheral substituents.
-
Intermolecular Interactions: Identifying and quantifying non-covalent interactions such as π-π stacking, C-H···π interactions, and hydrogen bonds. These forces dictate molecular packing and are directly responsible for properties like charge carrier mobility in organic semiconductors.[3]
-
Polymorphism: Revealing the existence of different crystal forms (polymorphs) of the same compound, which can exhibit dramatically different physical properties.
By controlling these solid-state features through strategic chemical synthesis and meticulous crystallization, we can fine-tune the material's performance for specific applications. For instance, introducing bulky aromatic substituents can be used to deliberately reduce π-stacking, a strategy employed to enhance the solubility of these molecules for applications like 3D-printable antibacterial hydrogels.[4][5]
Synthesis and Functionalization of the Core Scaffold
The parent this compound structure serves as a versatile platform for extensive functionalization. The dual carbazole units offer reactive sites, primarily at the C2 and C9 positions, for electrophilic substitution.[6] This allows for the symmetric or asymmetric introduction of a wide array of functional groups to modulate the electronic and physical properties.[1][2]
A common synthetic approach involves a multi-step process, which is outlined below. The ability to perform regioselective reactions is crucial for creating asymmetrically substituted derivatives, a key strategy for shifting the molecule's light absorption properties into the visible spectrum for applications like photoinitiators.[2][6]
Experimental Protocol: Regioselective C2,9-Acetylation
This protocol describes the effective double acetylation of a 5,12-dialkyl-6,7-diaryl-substituted this compound, a foundational reaction for creating derivatives.[6]
Rationale: The Friedel-Crafts acylation is a classic method for attaching acetyl groups to an aromatic ring. The use of a Lewis acid catalyst like aluminum chloride (AlCl₃) activates the acetyl chloride electrophile, facilitating its attack on the electron-rich carbazole rings. The C2 and C9 positions are electronically favored for this substitution.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend the starting 5,12-dialkyl-6,7-diaryl-5,12-dihydroindolo[3,2-a]carbazole (1.0 eq) in anhydrous dichloromethane (DCM).
-
Inert Atmosphere: Purge the flask with dry nitrogen gas for 10-15 minutes to ensure anhydrous conditions, which are critical for the catalyst's activity.
-
Catalyst Addition: Cool the suspension to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Reagent Addition: Add acetyl chloride (2.2 eq) dropwise to the stirring suspension over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the 2,9-diacetyl derivative.
Synthesis Workflow Diagram
Caption: Workflow for the regioselective C2,9-acetylation of the carbazole scaffold.
Growing High-Quality Single Crystals
Obtaining a high-quality single crystal is often the most challenging step in structure determination. The goal is to encourage slow, ordered growth from a supersaturated solution, allowing molecules to arrange themselves into a thermodynamically stable, repeating lattice.[7] General techniques are highly effective for polycyclic aromatic compounds like indolocarbazoles.[8][9]
Experimental Protocol: Crystal Growth by Slow Evaporation
Rationale: This is the simplest and most common crystallization technique.[7][10] A solution is prepared just below saturation. As the solvent slowly evaporates, the concentration of the solute gradually increases, eventually reaching a state of supersaturation that initiates nucleation and crystal growth. The slow rate is key to preventing the rapid precipitation of amorphous powder.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the purified compound has moderate solubility. A common choice for this class of compounds is a mixture like toluene/heptane or dichloromethane/methanol. The goal is for the compound to be soluble in one solvent and less soluble in the other.
-
Prepare a Near-Saturated Solution: In a clean glass vial, dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of the more soluble solvent (e.g., toluene).
-
Induce Near-Saturation: Slowly add the less soluble solvent (the "anti-solvent," e.g., heptane) dropwise until the solution becomes faintly turbid (cloudy). This indicates the solution is near its saturation point.
-
Re-dissolve: Add one or two drops of the primary solvent to just re-dissolve the precipitate, making the solution clear again. This ensures you are starting from a point just below saturation.
-
Slow Evaporation Setup: Cover the vial with a cap, but do not tighten it completely. Alternatively, pierce the cap with a needle.[9] This creates a small opening that allows the solvent to evaporate very slowly over several days or weeks.
-
Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) at a constant temperature.
-
Monitoring: Observe the vial periodically without disturbing it. High-quality crystals often appear as clear, faceted objects growing from the bottom or sides of the vial.
-
Harvesting: Once crystals of a suitable size (approx. 0.1-0.3 mm) have formed, carefully harvest them using a spatula or by decanting the mother liquor.
Crystal Growth Workflow Diagram
Caption: Step-by-step workflow for single crystal growth via slow evaporation.
Crystallographic Analysis and Structural Interpretation
Once a suitable single crystal is obtained, it is analyzed using an X-ray diffractometer. The instrument bombards the crystal with a focused beam of X-rays. The crystal lattice diffracts these X-rays into a unique, three-dimensional pattern of spots. By analyzing the position and intensity of these spots, the electron density map of the molecule can be reconstructed, revealing the precise location of each atom.[11][12]
While specific crystallographic data for the parent this compound is embedded within specialized databases, we can examine the data for a closely related isomer, an indolo[3,2-b]carbazole derivative, to understand the nature of the information obtained.[1]
Table 1: Representative Crystallographic Data
(Note: Data presented is for a representative indolo[3,2-b]carbazole derivative for illustrative purposes and was adapted from publicly available information.)[1]
| Parameter | Value | Significance |
| Chemical Formula | C₂₄H₁₈N₂ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 346.42 g/mol | Molar mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell (three unequal axes, one non-90° angle). |
| Space Group | P2₁/c | Defines the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell. |
| a, b, c (Å) | 10.12, 12.54, 14.33 | The dimensions of the unit cell along the x, y, and z axes. |
| α, β, γ (°) | 90, 109.5, 90 | The angles between the unit cell axes. For monoclinic, α and γ are 90°. |
| Volume (ų) | 1715 | The total volume of one unit cell. |
| Z | 4 | The number of molecules contained within one unit cell. |
| Density (calculated) | 1.34 g/cm³ | The theoretical density of the crystal, derived from the formula weight and unit cell volume. |
| R-factor (R₁) | ~0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Interpretation of Structural Features: The data in Table 1 provides a complete description of the crystal lattice. The space group P2₁/c is very common for organic molecules and indicates specific symmetry operations that dictate how the four molecules (Z=4) in the unit cell are arranged relative to one another. The unit cell dimensions define the repeating volume that builds the entire crystal. The R-factor is a critical measure of the quality of the structure determination; a value around 5% or lower indicates a reliable and accurate model.
Analysis of the solved structure reveals key intermolecular interactions, such as π-π stacking distances and angles, which are crucial for understanding charge transport in organic electronic devices.[3][13]
Structure-Property Relationships and Applications
The true power of crystallographic analysis lies in its ability to forge a direct link between molecular structure and macroscopic function.
-
Organic Electronics: In materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), the degree of π-π overlap between adjacent indolocarbazole cores is critical.[2][3] A co-facial stacking arrangement with an intermolecular distance of ~3.5 Å is ideal for efficient charge transport. Crystal structure analysis provides this precise measurement, guiding the design of derivatives with substituents that encourage this packing motif.[13]
-
Photoinitiators: The development of this compound derivatives as photoinitiators for polymerization relies on tuning their absorption spectra.[2] By adding electron-donating or -withdrawing groups at specific positions (e.g., C2 and C9), the HOMO-LUMO energy gap can be engineered. Crystallography confirms the resulting molecular geometry and ensures that intermolecular packing does not detrimentally quench the desired excited state properties.[1][6]
-
Medicinal Chemistry: Indolocarbazole alkaloids are known for their biological activities, including potential antitumor properties.[14] The specific shape and electrostatic potential of the molecule, which dictates how it binds to biological targets like protein kinases, is determined by its crystal structure. Understanding the three-dimensional conformation is essential for structure-based drug design.
Conclusion
The this compound scaffold represents a molecule of significant scientific and commercial interest. This guide has detailed the critical interplay between its synthesis, crystallization, and solid-state structure. By employing rational synthetic strategies and meticulous crystal growth techniques, researchers can gain profound insights through single-crystal X-ray diffraction. This crystallographic knowledge is not merely academic; it is the foundational data upon which the next generation of high-performance organic electronic materials and targeted therapeutics will be built. The ability to visualize and understand the precise arrangement of these molecules in the solid state empowers scientists to move beyond trial-and-error, enabling a future of materials design that is both predictive and precise.
References
- 1. Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 9. m.youtube.com [m.youtube.com]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mkuniversity.ac.in [mkuniversity.ac.in]
- 12. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ossila.com [ossila.com]
- 14. This compound Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 5,12-Dihydroindolo[3,2-a]carbazole Derivatives
Introduction: The Critical Role of Solubility in Drug Development of 5,12-Dihydroindolo[3,2-a]carbazole Derivatives
The this compound core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant potential in medicinal chemistry and materials science.[1][2][3][4] Derivatives of this structure have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs targeting various diseases. However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary obstacle. Low solubility can severely limit a compound's bioavailability, hinder the reliability of in-vitro assays, and create significant hurdles in formulation development.[5]
This technical guide provides a comprehensive overview of the principles, experimental methodologies, and strategic considerations for assessing and optimizing the solubility of this compound derivatives. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of this crucial physicochemical property.
I. Understanding the Solubility of this compound Derivatives: A Physicochemical Perspective
The solubility of a compound is a complex interplay of its intrinsic properties and the surrounding environment. For the largely planar and aromatic this compound scaffold, several key factors dictate its solubility profile.
The Unsubstituted Core: A Lipophilic Challenge
The parent this compound is a highly lipophilic molecule. Its extended aromatic system leads to strong intermolecular π-π stacking interactions in the solid state, which must be overcome by solvent molecules for dissolution to occur. Consequently, the unsubstituted core exhibits very low solubility in aqueous media and limited solubility in many common organic solvents.[6]
Structure-Solubility Relationships (SSR): The Impact of Substituents
The solubility of this compound derivatives can be dramatically modulated by the introduction of various functional groups at different positions on the carbazole rings.
-
Polar Functional Groups: The introduction of polar, hydrogen-bond donating or accepting groups is a common strategy to enhance aqueous solubility. A notable example is the incorporation of sulfonic acid groups, which can render the derivatives remarkably water-soluble, with reported solubilities surpassing 7% by weight.[1][2] Other polar groups such as hydroxyl, carboxyl, and amino groups are also expected to improve aqueous solubility.
-
Alkyl Chains: The addition of alkyl chains can increase solubility in non-polar organic solvents by disrupting the crystalline packing of the molecules. However, long alkyl chains can also increase lipophilicity, potentially reducing aqueous solubility.
-
Aromatic Substituents: The introduction of aromatic substituents can reduce the π-stacking ability of the carbazole derivatives, which may lead to improved solubility in certain solvents.[2]
-
Ionizable Groups: The presence of acidic or basic functional groups allows for the formation of salts, which often exhibit significantly higher aqueous solubility than the neutral parent compound. The solubility of such derivatives will be highly dependent on the pH of the medium.[7][8]
Below is a diagram illustrating the key factors influencing the solubility of the this compound core.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of novel carbazole derivatives with effective multifunctional action against Alzheimer's diseases: Design, synthesis, in silico, in vitro and in vivo investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of indolocarbazole alkaloids
An In-Depth Technical Guide to the Discovery and History of Indolocarbazole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolocarbazole alkaloids represent a prominent class of natural products that have captivated the scientific community for decades. Characterized by a unique indolo[2,3-a]pyrrolo[3,4-c]carbazole core, these molecules exhibit a remarkable breadth of biological activities, ranging from potent antitumor and antimicrobial properties to neuroprotective effects.[1][2] This technical guide provides a comprehensive exploration of the , designed for researchers, scientists, and drug development professionals. We will delve into the seminal discoveries of foundational members like staurosporine and rebeccamycin, trace the elucidation of their complex biosynthetic pathways, and dissect their dual mechanisms of action as inhibitors of protein kinases and DNA topoisomerases. Furthermore, this guide will navigate the landscape of their total synthesis, highlighting key strategic innovations, and survey their ongoing journey in the clinical setting. Through a blend of historical perspective, detailed mechanistic insights, and practical experimental considerations, this document aims to serve as an authoritative resource for those engaged in the study and exploitation of these fascinating molecular architectures.
A Serendipitous Beginning: The Dawn of the Indolocarbazole Era
The story of indolocarbazole alkaloids begins not with a targeted search, but with the serendipitous discoveries that are a hallmark of natural product research. The journey was initiated in the late 1970s, a period of burgeoning interest in microbial metabolites as sources of novel therapeutic agents.
The Landmark Isolation of Staurosporine
In 1977, a team at the Kitasato Institute in Japan, led by Satoshi Ōmura, isolated a novel alkaloid from the bacterium Streptomyces staurosporeus, found in a soil sample from Mizusawa City, Japan.[3][4][5] Initially designated as AM-2282, this compound, later named staurosporine, was the first of over 50 related alkaloids to be identified with a distinctive bis-indole structure.[3] The initial biological profiling of staurosporine revealed modest antifungal and hypotensive activities.[4] However, its true potential remained unrealized for nearly a decade. The elucidation of its unique indolo[2,3-a]pyrrolo[3,4-c]carbazole structure by X-ray crystallography in 1994 was a critical step forward.[3]
Rebeccamycin: A New Player with a Different Profile
Shortly after the discovery of staurosporine, another pivotal moment in the history of indolocarbazoles occurred with the isolation of rebeccamycin in the early 1980s from a soil actinomycete, Lechevalieria aerocolonigenes (formerly Nocardia aerocolonigenes), discovered in a sample from Panama.[6][7][8] Unlike staurosporine, rebeccamycin exhibited potent antitumor activity against murine leukemia and melanoma models.[6][7] This discovery was the result of a fermentation-directed screening program for anticancer drugs.[8] The structural and biological differences between staurosporine and rebeccamycin hinted at the diverse therapeutic possibilities within this emerging class of compounds.
Expanding the Family: K-252a and Arcyriaflavins
The years following the initial discoveries saw a rapid expansion of the indolocarbazole family. In the mid-1980s, K-252a was isolated from a Nocardiopsis species.[9][10][11] Structurally related to staurosporine, K-252a was also found to be a potent inhibitor of protein kinases.[9][10] Around the same time, the arcyriaflavins were isolated from the slime mold Arcyria denudata, showcasing that these compounds were not limited to bacterial sources.[1] These discoveries underscored the widespread distribution of indolocarbazole alkaloids in nature and fueled further exploration into their chemical diversity and biological activities.
The Architectural Blueprint: Structural Diversity and Classification
Indolocarbazole alkaloids are characterized by a conserved indolo[2,3-a]carbazole core, but they exhibit remarkable structural diversity that dictates their biological activity.[1][6] The most common and biologically significant members belong to the indolo[2,3-a]pyrrolo[3,4-c]carbazole subgroup.[6] These can be broadly categorized into two major classes based on key structural features: the staurosporine class and the rebeccamycin class.
Table 1: Key Structural Features and Biological Activities of Indolocarbazole Alkaloid Classes
| Feature | Staurosporine Class | Rebeccamycin Class |
| Core Structure | Indolo[2,3-a]pyrrolo[3,4-c]carbazole | Indolo[2,3-a]pyrrolo[3,4-c]carbazole |
| C-7 Oxidation State | Reduced (CH2) | Oxidized (C=O) |
| Halogenation | Typically non-halogenated | Often chlorinated |
| Glycosylation | N-glycosidic bond to one indole nitrogen, with a second bond forming an N,O-ketal | Single N-glycosidic bond to one indole nitrogen |
| Pyrrole Moiety | Amide function | Imide function |
| Primary Mechanism | Protein Kinase Inhibition | Topoisomerase I Inhibition |
| Representative Members | Staurosporine, K-252a | Rebeccamycin, AT2433 |
This fundamental structural dichotomy is a crucial determinant of their molecular targets and, consequently, their therapeutic applications.[1]
Nature's Assembly Line: The Biosynthesis of Indolocarbazole Alkaloids
The biosynthesis of the complex indolocarbazole scaffold is a fascinating example of nature's chemical ingenuity. The core structure is derived from two molecules of L-tryptophan.[4][12] The biosynthetic pathway can be conceptually divided into five key stages.[12][13]
Stage I: Tryptophan Modification
The pathway commences with the modification of L-tryptophan. In the biosynthesis of rebeccamycin, this involves the halogenation of tryptophan to 7-chloro-L-tryptophan, a reaction catalyzed by a flavin-dependent halogenase, RebH.[6]
Stage II: Dimerization
Two molecules of the modified (or unmodified in the case of staurosporine) tryptophan are then dimerized. This crucial C-C bond formation is catalyzed by enzymes such as RebO/RebD in rebeccamycin biosynthesis and StaO/StaD in staurosporine biosynthesis.[3][12] This dimerization leads to the formation of chromopyrrolic acid or its chlorinated analogue.[3][12]
Stage III: Decarboxylative Ring Closure
The indolocarbazole core is then forged through a decarboxylative ring closure of the chromopyrrolic acid intermediate. This reaction is catalyzed by P450 monooxygenases, such as RebP/RebC for rebeccamycin and StaP/StaC for staurosporine.[1][12] The choice of the P450 enzyme is a key determinant of the final aglycone structure.[1]
Stage IV: Glycosylation
The aglycone is then glycosylated by the action of glycosyltransferases, such as RebG in rebeccamycin biosynthesis and StaG in staurosporine biosynthesis.[3][12] The sugar moiety is typically derived from glucose.[12]
Stage V: Sugar Modification
Finally, the sugar moiety can be further modified by enzymes such as methyltransferases (e.g., RebM in rebeccamycin biosynthesis) to yield the mature natural product.[1]
Caption: Generalized biosynthetic pathway of indolocarbazole alkaloids.
Architects of Complexity: Key Synthetic Approaches
The intricate and stereochemically rich architecture of indolocarbazole alkaloids has made them compelling targets for total synthesis.[14][15][16][17] Synthetic chemists have devised numerous elegant strategies to construct these complex molecules, with a particular focus on the formation of the indolocarbazole core and the stereoselective installation of the sugar moieties.
Constructing the Core: Strategies for Indolocarbazole Synthesis
A variety of methods have been developed for the synthesis of the indolocarbazole aglycone. Early approaches often relied on oxidative cyclization of bis-indolyl precursors. More recent and efficient methods include:
-
Palladium-catalyzed cross-coupling reactions: These have become a powerful tool for the formation of the key C-C bonds in the indolocarbazole core.
-
Electrocyclization reactions: Photochemical or thermal electrocyclization of suitable precursors can provide a direct route to the carbazole ring system.[15][18]
-
Nitrene insertion reactions: Intramolecular nitrene insertion into a C-H bond can be an effective strategy for the final ring closure.[15]
The Glycosylation Challenge
The stereoselective formation of the N-glycosidic bond between the indolocarbazole core and the sugar moiety is a significant synthetic challenge. Key strategies include:
-
Direct glycosylation of the indole nitrogen: This can be achieved using various glycosyl donors and promoters, but often suffers from issues of regioselectivity and stereoselectivity.
-
Post-cyclization glycosylation: In this approach, the sugar is introduced after the formation of the indolocarbazole core.
-
Convergent approaches: These strategies involve the synthesis of a glycosylated indole precursor, which is then used in the construction of the indolocarbazole core.
The total synthesis of these natural products not only provides access to larger quantities for biological evaluation but also enables the creation of novel analogues with improved therapeutic properties.[16][18]
A Dual Personality: Mechanisms of Action
The profound biological effects of indolocarbazole alkaloids stem from their ability to interact with two fundamental cellular targets: protein kinases and DNA topoisomerases.[2][12][19] The specific structural features of each molecule, as outlined in Section 2, determine its primary mode of action.
Masters of Kinase Inhibition: The Staurosporine Class
Staurosporine and its analogues are renowned for their potent, albeit often non-selective, inhibition of a wide range of protein kinases.[2][4][5] They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.[2][20] The planar indolocarbazole ring system mimics the adenine ring of ATP, while the sugar moiety occupies the ribose-binding pocket.[4][20] This dual interaction leads to high-affinity binding and potent inhibition of kinase activity.
Caption: Mechanism of protein kinase inhibition by staurosporine.
The discovery of staurosporine as a potent protein kinase inhibitor was a watershed moment in cancer research, as it validated protein kinases as viable drug targets and paved the way for the development of more selective kinase inhibitors for cancer therapy.[4][5]
Guardians of the Genome: The Rebeccamycin Class and Topoisomerase Inhibition
In contrast to the staurosporine class, rebeccamycin and its analogues exert their cytotoxic effects primarily through the inhibition of DNA topoisomerase I.[1][6][20][21] Topoisomerase I is a crucial enzyme that relaxes DNA supercoiling during replication and transcription.[22] Rebeccamycin and its derivatives act as "topoisomerase poisons" by intercalating into DNA and stabilizing the covalent complex between topoisomerase I and DNA.[6][20][22] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks and ultimately, cell death.[7][22] The planar indolocarbazole core is responsible for DNA intercalation, while the sugar moiety is thought to bind in the minor groove of DNA.[6][20]
Some indolocarbazoles have also been shown to inhibit topoisomerase IIα.[23][24]
From Bench to Bedside: Therapeutic Potential and Clinical Landscape
The potent biological activities of indolocarbazole alkaloids have made them attractive candidates for drug development, particularly in the field of oncology.[1][19]
Protein Kinase Inhibitors in the Clinic
The non-selective nature of staurosporine has limited its direct clinical use due to toxicity.[3] However, it has served as a crucial lead compound for the development of more selective and clinically useful kinase inhibitors. Midostaurin (PKC412), a staurosporine analogue, is a notable success story. It has been approved by the FDA for the treatment of acute myeloid leukemia with FLT3 mutations.[23]
Topoisomerase Inhibitors in Development
Becatecarin, a synthetic analogue of rebeccamycin, has undergone phase II clinical trials for the treatment of various cancers, including lung, liver, and breast cancer.[21][25] The development of fluoroindolocarbazoles as selective topoisomerase I inhibitors has also shown promise in preclinical studies.[8]
Table 2: Representative Indolocarbazole Alkaloids and their Clinical Status
| Compound | Class | Primary Target(s) | Therapeutic Area | Clinical Status |
| Staurosporine | Staurosporine | Pan-kinase inhibitor | Research tool | Preclinical |
| Midostaurin (PKC412) | Staurosporine | FLT3, KIT, PKC, VEGFR2 | Acute Myeloid Leukemia | Approved |
| Rebeccamycin | Rebeccamycin | Topoisomerase I | Cancer | Preclinical |
| Becatecarin | Rebeccamycin | Topoisomerase I | Solid Tumors | Phase II Trials |
Experimental Protocols
To facilitate further research in this field, we provide outlines of key experimental protocols for assessing the biological activity of indolocarbazole alkaloids.
Protocol: In Vitro Protein Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an indolocarbazole alkaloid against a specific protein kinase.
Methodology:
-
Reagents and Materials:
-
Purified recombinant protein kinase
-
Specific peptide substrate for the kinase
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Indolocarbazole alkaloid test compound
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Kinase detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
Prepare serial dilutions of the indolocarbazole alkaloid in the assay buffer.
-
In a microplate, add the protein kinase, peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a specified time.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate or ADP produced using a suitable detection method.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Protocol: Topoisomerase I DNA Relaxation Assay
Objective: To assess the ability of an indolocarbazole alkaloid to inhibit the catalytic activity of human topoisomerase I.
Methodology:
-
Reagents and Materials:
-
Human topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Indolocarbazole alkaloid test compound
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT)
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
-
-
Procedure:
-
Prepare serial dilutions of the indolocarbazole alkaloid in the assay buffer.
-
In a microcentrifuge tube, add the supercoiled plasmid DNA and the test compound at various concentrations.
-
Add human topoisomerase I to initiate the DNA relaxation reaction.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA dye and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.
-
Conclusion and Future Perspectives
The provide a compelling narrative of how natural products continue to inspire and drive innovation in drug discovery. From their serendipitous isolation to their elucidation as potent modulators of key cellular processes, these compounds have significantly impacted our understanding of cancer biology and have provided invaluable chemical scaffolds for the development of new therapeutics. The journey from staurosporine to clinically approved drugs like midostaurin is a testament to the power of natural product chemistry and chemical biology.
The future of indolocarbazole research remains bright. The exploration of novel microbial and marine sources will undoubtedly lead to the discovery of new members of this family with unique structural features and biological activities. Advances in synthetic chemistry will enable the creation of more potent and selective analogues, while a deeper understanding of their mechanisms of action will open up new therapeutic avenues. The continued investigation of indolocarbazole alkaloids holds great promise for the development of next-generation therapies for cancer and other diseases.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Staurosporine - Wikipedia [en.wikipedia.org]
- 4. satoshi-omura.info [satoshi-omura.info]
- 5. Chemical biology of natural indolocarbazole products: 30 years since the discovery of staurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indolocarbazole - Wikipedia [en.wikipedia.org]
- 7. Production and biological activity of rebeccamycin, a novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of antitumor indolocarbazoles: rebeccamycin, NSC 655649, and fluoroindolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. K252a - Wikipedia [en.wikipedia.org]
- 10. K-252a, A POTENT INHIBITOR OF PROTEIN KINASE C FROM MICROBIAL ORIGIN [jstage.jst.go.jp]
- 11. K252a | C27H21N3O5 | CID 3035817 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Combinatorial biosynthesis of antitumor indolocarbazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. johnwoodgroup.com [johnwoodgroup.com]
- 15. Synthetic studies on indolocarbazoles: total synthesis of staurosporine aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 18. The total synthesis of indolocarbazole natural products and towards the synthesis of (+)-sparteine - ePrints Soton [eprints.soton.ac.uk]
- 19. Anticancer Activity of Indolocarbazoles [manu56.magtech.com.cn]
- 20. Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rebeccamycin - Wikipedia [en.wikipedia.org]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Precursor-Directed Generation of Indolocarbazoles with Topoisomerase IIα Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A phase I study of rebeccamycin analog in combination with oxaliplatin in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Dihydroindolocarbazoles: A Technical Guide to Theoretical Electronic Structure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dihydroindolocarbazole Core - A Scaffold of Opportunity
Dihydroindolocarbazole and its parent indolocarbazole frameworks are privileged heterocyclic scaffolds, forming the structural core of numerous natural products and synthetic molecules with significant biological activity and unique materials properties. Their rigid, planar structure and rich electron density make them ideal candidates for drug development, particularly in oncology, and for applications in organic electronics such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[1][2] Understanding the intricate details of their electronic structure is paramount to rationally designing novel derivatives with tailored properties.
This in-depth technical guide, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of methods. It provides a comprehensive overview of the theoretical approaches used to investigate the electronic structure of dihydroindolocarbazoles, explaining the causality behind methodological choices and providing actionable, step-by-step protocols for key computational workflows. Our focus is on building a self-validating system of inquiry, where theoretical predictions are robustly benchmarked and interpreted in the context of experimental reality.
Theoretical Foundations: Choosing the Right Quantum Chemical Lens
Quantum chemical (QC) investigations are indispensable for forging clear structure-property relationships in dihydroindolocarbazole systems.[3] These methods allow us to visualize molecular orbitals, predict spectroscopic behavior, and quantify electronic properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT): The Versatile Workhorse
DFT has become the cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying the ground-state properties of large organic molecules like dihydroindolocarbazoles.
-
The Choice of Functional: The accuracy of DFT calculations hinges on the choice of the exchange-correlation functional. For carbazole derivatives, hybrid functionals such as B3LYP are widely used and have shown good agreement with experimental data for geometry optimizations and vibrational analysis.[4][5] For more complex electronic phenomena, such as charge-transfer or systems with significant non-covalent interactions, functionals like the M06-2X may provide more reliable results.[6]
-
The Role of the Basis Set: The basis set describes the atomic orbitals used in the calculation. For initial geometry optimizations, a double-zeta basis set like 6-31G(d,p) is often sufficient. For more accurate energy calculations and the description of electronic properties, a larger, triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p) , is recommended.[7]
Time-Dependent DFT (TD-DFT): Illuminating Excited States
To understand the photophysical properties of dihydroindolocarbazoles, such as their absorption and emission of light, we must venture into the realm of excited states. TD-DFT is a powerful extension of DFT that allows for the calculation of electronic transition energies and oscillator strengths, which can be used to simulate UV-Vis absorption spectra.[8][9] This method is crucial for designing new dyes for DSSCs or emitters for OLEDs.[9][10]
Advanced Methods for Complex Electronic Landscapes
In some dihydroindolocarbazole derivatives, particularly those designed for applications in spintronics or nonlinear optics, the electronic structure can be more complex, exhibiting significant diradical character .[3][8] In such cases, standard DFT may fail.
-
Open-Shell Systems and Diradical Character: Diradicaloids are molecules with two unpaired electrons that interact weakly.[3] These systems possess unique optical and magnetic properties.[3] The degree of diradical character, which ranges from 0 for a closed-shell molecule to 1 for a pure diradical, can be quantitatively estimated using QC methods.[3]
-
Multireference Methods: For systems with significant diradical character, single-reference methods like DFT can be inadequate. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (NEVPT2 ), provide a more robust description of the electronic wave function by considering multiple electronic configurations.[8]
Key Electronic Properties and Their Interpretation
Theoretical calculations provide a wealth of data about the electronic nature of dihydroindolocarbazoles. Understanding how to interpret these properties is key to unlocking their potential.
| Electronic Property | Description | Significance in Dihydroindolocarbazoles |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally corresponds to easier electronic excitation and a red-shift in the absorption spectrum.[3] This is a critical parameter for tuning the color of OLEDs and the light-harvesting efficiency of DSSCs.[9] |
| Diradical Character (y₀) | A measure of the contribution of the open-shell configuration to the ground state. | A higher diradical character is associated with a small HOMO-LUMO gap, enhanced two-photon absorption, and interesting magnetic properties.[3][8] |
| Singlet-Triplet Gap (ΔES-T) | The energy difference between the lowest singlet and triplet electronic states. | This value is crucial for understanding the photostability and potential for intersystem crossing in photoactive molecules. A small gap can lead to efficient population of the triplet state.[8] |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface of a molecule. | MEP maps reveal electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into intermolecular interactions and predicting sites of chemical reactivity.[11][12] |
| Aromaticity | The degree of cyclic delocalization of π-electrons. | The aromaticity of the fused ring system contributes to the thermal stability and electronic properties of the molecule. It can be probed computationally using methods like Nucleus-Independent Chemical Shift (NICS).[5][8] |
Practical Computational Workflows
To ensure scientific integrity and reproducibility, it is essential to follow well-defined computational protocols.
Protocol 1: Ground State Geometry Optimization and Electronic Structure Analysis
This workflow is the foundation for most theoretical studies.
-
Molecule Building: Construct the 3D structure of the dihydroindolocarbazole derivative using a molecular editor.
-
Initial Optimization: Perform an initial geometry optimization using a computationally inexpensive method (e.g., a semi-empirical method or DFT with a small basis set).
-
DFT Optimization: Refine the geometry using a more robust DFT method (e.g., B3LYP/6-311+G(d,p)).[7]
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.
-
Property Calculation: From the optimized geometry, calculate and analyze key electronic properties such as HOMO-LUMO energies, MEP, and Natural Bond Orbitals (NBO).[12]
Caption: Workflow for Ground State Geometry Optimization.
Protocol 2: Simulating UV-Vis Absorption Spectra with TD-DFT
This protocol allows for the direct comparison of theoretical predictions with experimental spectroscopic data.
-
Optimized Geometry: Start with the ground-state optimized geometry obtained from Protocol 1.
-
TD-DFT Calculation: Perform a TD-DFT calculation, specifying the number of excited states to compute. The choice of functional should be consistent with the ground-state optimization.
-
Solvent Effects: If the experimental spectrum was measured in a solvent, include a solvent model in the calculation (e.g., the Polarizable Continuum Model, PCM).
-
Spectrum Generation: Extract the calculated excitation energies (often in eV or nm) and their corresponding oscillator strengths.
-
Visualization: Broaden the calculated transitions using a Gaussian or Lorentzian function to generate a simulated spectrum that can be overlaid with the experimental data for validation.[3][8]
Caption: Workflow for Simulating UV-Vis Absorption Spectra.
Structure-Property Relationships: The Key to Rational Design
The true power of theoretical studies lies in their ability to predict how changes in molecular structure will affect electronic properties.
-
Impact of Substitution: Attaching electron-donating or electron-withdrawing groups to the dihydroindolocarbazole core can significantly alter the HOMO and LUMO energy levels.[13] For instance, in the design of dyes for DSSCs, strategic placement of donor and acceptor moieties is used to facilitate intramolecular charge transfer upon photoexcitation, which is essential for efficient electron injection into the semiconductor.[9]
-
Isomeric Effects: The connectivity of the fused rings and the position of substituents can have a profound impact on the electronic structure. Studies on indolocarbazole isomers have shown that different arrangements can lead to a wide range of diradical characters, demonstrating that subtle structural changes can dramatically alter fundamental electronic properties.[8]
-
Rigidification for Narrow Emission: For applications in high-purity color OLEDs, a narrow emission spectrum is desirable. This can be achieved by creating a rigid molecular structure, which minimizes vibrational relaxation in the excited state. Theoretical studies can guide the synthesis of such rigid, narrowband emitters based on the indolocarbazole core.[1]
Applications in Drug Development and Materials Science
The insights gained from theoretical studies of the electronic structure of dihydroindolocarbazoles have direct, tangible applications.
-
Drug Development: Molecular docking simulations, which predict the binding affinity of a molecule to a protein target, are a cornerstone of modern drug discovery.[12][14][15] The accuracy of these simulations is enhanced by using accurate partial atomic charges derived from quantum chemical calculations (e.g., from MEP analysis). Understanding the electronic properties of a drug candidate is crucial for predicting its reactivity, metabolism, and potential for off-target effects.
-
Organic Electronics: The rational design of new materials for organic electronics is heavily reliant on theoretical predictions.[3] By tuning the HOMO-LUMO gap, researchers can control the color of OLEDs.[10] By engineering the orbital energies to match those of other materials in a device, charge injection and transport can be optimized. Theoretical studies can screen large numbers of candidate molecules, prioritizing the most promising ones for synthesis and testing, thereby accelerating the materials discovery pipeline.[2]
Conclusion and Future Outlook
Theoretical studies of the electronic structure of dihydroindolocarbazoles provide an indispensable toolkit for researchers in drug development and materials science. By leveraging methods like DFT and TD-DFT, we can gain a deep understanding of the fundamental properties of these versatile molecules and establish clear, predictive structure-property relationships. This knowledge empowers us to rationally design new compounds with finely tuned electronic characteristics, whether the goal is to create a more potent anticancer drug or a more efficient blue-light emitter for the next generation of displays.
As computational power continues to increase and theoretical methods become more sophisticated, the role of in silico design will only grow. The synergy between predictive modeling and experimental synthesis is the key to unlocking the full potential of the dihydroindolocarbazole scaffold and accelerating innovation in medicine and technology.
References
- 1. Indolo[3,2,1- jk]carbazole-Derived Narrowband Violet-Blue Fluorophores: Tuning the Optical and Electroluminescence Properties by Chromophore Juggling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnsam.com [jnsam.com]
- 3. Tuning the Diradical Character of Indolocarbazoles: Impact of Structural Isomerism and Substitution Position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantum chemical investigation on indole: vibrational force field and theoretical determination of its aqueous pK(a) value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrar.org [ijrar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Spectroscopic Analysis of 5,12-Dihydroindolo[3,2-a]carbazole: A Technical Guide for Researchers
Introduction: The Significance of the 5,12-Dihydroindolo[3,2-a]carbazole Scaffold
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure, rich electron density, and potential for functionalization at multiple positions make it an attractive building block for the development of novel therapeutic agents and functional organic materials.[1] Compounds based on this scaffold have shown promise as photoinitiators for polymerization and are being explored for their optical and electronic properties.[2][3]
A thorough understanding of the spectroscopic properties of the this compound nucleus is fundamental to the successful synthesis, characterization, and application of its derivatives. This technical guide provides an in-depth exploration of the core spectroscopic techniques used to analyze this important molecule, offering insights into experimental design, data interpretation, and the underlying scientific principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide a complete picture of the molecule's connectivity and electronic environment.
Expertise in Practice: Solvent Selection and Sample Preparation
The choice of solvent is critical for acquiring high-quality NMR spectra. Due to the planar and relatively nonpolar nature of the this compound core, it exhibits limited solubility in highly polar solvents.
-
Deuterated Chloroform (CDCl₃): This is a common and effective solvent for many derivatives of the indolo[3,2-a]carbazole scaffold, offering good resolution of aromatic protons.[4]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is an excellent alternative, particularly for the unsubstituted parent compound or derivatives with polar functional groups. A key advantage of DMSO-d₆ is its ability to slow down the exchange of N-H protons, allowing for their direct observation in the ¹H NMR spectrum.[5]
Step-by-Step NMR Sample Preparation Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube.
-
Dissolution: Gently agitate the tube or use a vortex mixer to ensure complete dissolution of the sample. Sonication can be employed for sparingly soluble compounds.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.[4]
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H, ¹³C, and desired 2D NMR spectra.
Interpreting the Spectra: Expected Chemical Shifts
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to be dominated by signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the terminal benzene rings will likely appear as complex multiplets due to spin-spin coupling. The N-H protons, if observable in a solvent like DMSO-d₆, would appear as broad singlets at a downfield chemical shift (often > δ 10 ppm), a characteristic feature of indole-like protons. For substituted derivatives, such as 5,12-dialkyl-6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole, the aromatic protons are observed in the range of δ 6.3-8.5 ppm.[4]
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show a series of signals in the aromatic region (δ 100-150 ppm). The number of signals will depend on the symmetry of the molecule. For the unsubstituted C₂ᵥ symmetric parent compound, a reduced number of signals would be expected. In substituted indolo[3,2-a]carbazoles, the sp²-hybridized carbons of the aromatic core typically resonate between δ 97.0 and 145.0 ppm.[5]
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative.
| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| Aromatic CH | 6.3 - 8.5 | 107 - 128 |
| Quaternary C | - | 130 - 142 |
Note: Data is generalized from various substituted derivatives and serves as an illustrative guide.[4]
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of this compound and for gaining insights into its structural integrity through fragmentation analysis.
Expertise in Practice: Ionization Techniques
The choice of ionization technique is crucial for obtaining a clear molecular ion peak and informative fragment ions.
-
Electron Ionization (EI): This high-energy technique can lead to extensive fragmentation, which can be valuable for detailed structural analysis but may sometimes result in a weak or absent molecular ion peak.
-
Electrospray Ionization (ESI): A soft ionization technique that is particularly useful for obtaining a strong signal for the protonated molecule [M+H]⁺. This is often the preferred method for confirming the molecular weight of the synthesized compound.[4]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that is well-suited for analyzing these types of molecules, often yielding a prominent molecular ion peak.[4]
Step-by-Step Mass Spectrometry Analysis Protocol (ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid can aid in protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation: Molecular Ion and Fragmentation Pattern
The mass spectrum of this compound (C₁₈H₁₂N₂) is expected to show a molecular ion peak at an m/z corresponding to its molecular weight (approximately 256.10 g/mol ). In ESI-MS, the base peak will likely be the protonated molecule [M+H]⁺ at m/z 257.11.
The fragmentation pattern will depend on the ionization energy. Under EI conditions, fragmentation of the stable aromatic core may be limited. However, common fragmentation pathways for related indole-containing compounds involve the loss of small neutral molecules such as HCN or C₂H₂. For substituted derivatives, the fragmentation will be dominated by the loss of the substituents.
UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Properties
UV-Visible and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions and photophysical properties of this compound. The extended π-conjugated system of this molecule gives rise to characteristic absorption and emission spectra.
Expertise in Practice: Solvent Effects and Concentration
The choice of solvent can influence the position and intensity of the absorption and emission bands (solvatochromism). It is important to use spectroscopic grade solvents to avoid interference from impurities. Common solvents for these analyses include dichloromethane, dimethyl sulfoxide (DMSO), and water for water-soluble derivatives.[3][4] The concentration of the sample should be carefully controlled to ensure that the absorbance is within the linear range of the spectrophotometer (typically below 1.0) to adhere to the Beer-Lambert law.
Step-by-Step UV-Vis/Fluorescence Analysis Protocol:
-
Stock Solution Preparation: Prepare a stock solution of the sample in a suitable spectroscopic grade solvent with a known concentration.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to find an appropriate concentration for analysis.
-
UV-Vis Measurement: Record the absorption spectrum of the sample solution in a quartz cuvette against a solvent blank.
-
Fluorescence Measurement: Excite the sample at a wavelength corresponding to one of its absorption maxima and record the emission spectrum.
Interpreting the Spectra: Absorption and Emission Maxima
The parent this compound scaffold exhibits strong absorption in the UV region.[6][7] Functionalization of the core can lead to a red-shift (bathochromic shift) of the absorption maxima into the visible region.[2] The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and provides information about the excited state properties of the molecule.
Table 2: Representative Photophysical Data for Indolo[3,2-a]carbazole Derivatives.
| Spectroscopic Technique | Parameter | Typical Range |
| UV-Visible Absorption | λmax (nm) | 300 - 400 |
| Fluorescence Emission | λem (nm) | 350 - 450 |
Note: The specific wavelengths are highly dependent on the substitution pattern and the solvent used.[2][6]
Conclusion: A Multi-faceted Spectroscopic Approach
The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. NMR spectroscopy provides the definitive structural framework, mass spectrometry confirms the molecular identity and integrity, and UV-Visible and fluorescence spectroscopy offer crucial insights into the electronic and photophysical properties. By carefully designing experiments and expertly interpreting the resulting data, researchers can fully characterize this important molecular scaffold and unlock its potential in the development of new drugs and advanced materials.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Indolo[3,2-a]carbazoles from a Deep-Water Sponge of the Genus Asteropus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Thermal Stability of 5,12-Dihydroindolo[3,2-a]carbazole
Introduction
5,12-Dihydroindolo[3,2-a]carbazole stands as a pivotal heterocyclic scaffold, garnering significant interest across diverse scientific domains, from medicinal chemistry to materials science.[1][2] Its rigid, planar, and electron-rich structure imparts unique photophysical and electronic properties, making it a foundational building block for novel organic semiconductors, hole transport materials in perovskite solar cells, and biologically active compounds.[3][4] The efficacy, longevity, and reliability of devices and formulations incorporating this core structure are intrinsically linked to its thermal stability. An in-depth understanding of its behavior under thermal stress is, therefore, paramount for researchers, scientists, and drug development professionals to predict material lifetime, define processing parameters, and ensure the integrity of final products.
This technical guide provides a comprehensive analysis of the thermal stability of the this compound core. Eschewing a rigid template, this document is structured to deliver a narrative that is both scientifically rigorous and practically insightful. We will delve into the theoretical underpinnings of its stability, present methodologies for its empirical assessment, analyze available thermal data of its derivatives to infer the properties of the parent compound, and discuss the likely mechanisms of its thermal degradation.
Molecular Structure and Inherent Stability
The exceptional thermal stability of carbazole-based systems, including this compound, is rooted in its molecular architecture. The fusion of multiple aromatic rings creates a large, delocalized π-electron system that distributes thermal energy efficiently across the molecule, thereby mitigating the propensity for bond cleavage at any single point. The rigid, planar structure further contributes to its robustness by minimizing vibrational modes that can lead to decomposition.
Diagram: Molecular Structure of this compound
Caption: The fused aromatic ring system of this compound.
Assessing Thermal Stability: Key Methodologies
The thermal stability of this compound and its derivatives is primarily evaluated using two complementary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA provides quantitative information about the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.
Experimental Protocol: Standard TGA Analysis
-
Sample Preparation: A small, representative sample of the compound (typically 2-10 mg) is accurately weighed into a tared TGA pan (commonly alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a defined temperature range (e.g., ambient to 800 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset temperature of decomposition (Td) is a critical parameter, often defined as the temperature at which 5% weight loss occurs (Td5%).
Diagram: TGA Experimental Workflow
Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc).
Experimental Protocol: Standard DSC Analysis
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is weighed into a DSC pan (usually aluminum), which is then hermetically sealed.
-
Instrument Setup: The DSC cell is maintained under an inert atmosphere (e.g., nitrogen).
-
Heating and Cooling Program: The sample is subjected to a controlled temperature program, often a heat-cool-heat cycle, to erase any prior thermal history. A typical heating rate is 10 °C/min.
-
Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. The melting point is typically determined from the onset or peak of the melting endotherm.
Diagram: DSC Experimental Workflow
Caption: A standard workflow for Differential Scanning Calorimetry (DSC).
Thermal Properties of this compound and Its Derivatives
| Compound | Decomposition Temp. (Td5%) | Melting Point (Tm) | Glass Transition Temp. (Tg) |
| N-alkylated indolo[3,2-a]carbazoles | 356 °C to 443 °C[3] | 82 °C to 91 °C[3] | 19 °C[3] |
| Spiro-OMeTAD (benchmark) | 449 °C[3] | - | - |
Table 1: Thermal properties of N-alkylated this compound derivatives compared to a benchmark hole transport material.
The data reveals that N-alkylation of the this compound core results in compounds with high thermal stability, with decomposition temperatures approaching that of the widely used hole transport material, spiro-OMeTAD.[3] This suggests that the parent indolocarbazole scaffold itself possesses exceptional thermal resilience. The relatively low melting and glass transition temperatures of the alkylated derivatives are likely a consequence of the flexible alkyl chains disrupting the intermolecular packing of the rigid aromatic cores. It is reasonable to hypothesize that the unsubstituted parent compound, with its potential for strong π-π stacking, would exhibit a significantly higher melting point.
Thermal Degradation Pathways
In the absence of specific studies on the pyrolysis of this compound, we can infer its likely degradation pathways from studies on the simpler carbazole molecule.[5] At elevated temperatures, the thermal degradation of carbazole involves both decomposition and condensation reactions.[5] The primary degradation mechanism is expected to be the homolytic cleavage of the C-N and C-C bonds within the heterocyclic rings.[5]
Proposed Degradation Products:
-
Aromatic Hydrocarbons: Cleavage of the nitrogen-containing rings can lead to the formation of various polycyclic aromatic hydrocarbons.
-
Nitrogen-Containing Fragments: Smaller nitrogenous compounds such as ammonia (NH3) and hydrogen cyanide (HCN) are likely minor byproducts.[5]
-
Polymeric Residues: Condensation reactions between degrading fragments can lead to the formation of a thermally stable, carbonaceous char.[5]
Diagram: Proposed Thermal Degradation Logic
Caption: A logical flow of the proposed thermal degradation of the indolocarbazole core.
Influence of Substituents on Thermal Stability
The thermal stability of the this compound core can be significantly modulated through chemical functionalization.
-
N-Alkylation: As demonstrated by available data, the introduction of alkyl chains at the nitrogen atoms can influence the melting and glass transition temperatures, primarily by altering intermolecular forces. While the decomposition temperature of the core remains high, the overall thermal behavior of the material is changed.[3]
-
Aryl Groups: The addition of aryl substituents can increase thermal stability by extending the π-conjugated system and introducing greater rigidity to the molecule.
-
Electron-Withdrawing/Donating Groups: The electronic nature of substituents can impact bond dissociation energies. Electron-withdrawing groups can sometimes enhance stability by modulating the electron density of the aromatic system.
-
Halogenation: The introduction of halogens, particularly fluorine, can increase thermal stability due to the high strength of the C-F bond.
Practical Implications and Handling
The high thermal stability of the this compound core is a significant advantage for its application in organic electronics, where devices can experience elevated operating temperatures. However, like many complex organic molecules, it may be susceptible to degradation in the presence of oxygen and moisture, particularly at elevated temperatures or under UV irradiation. Therefore, for long-term storage and handling, the following precautions are recommended:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Desiccation: Keep the material in a dry environment, for instance, in a desiccator or a glovebox, to prevent moisture absorption.
-
Light Protection: Store in amber vials or otherwise protect from light to prevent photochemical degradation.
Conclusion
This compound is a remarkably robust heterocyclic scaffold with high intrinsic thermal stability, a critical attribute for its deployment in advanced materials and pharmaceuticals. While direct thermal analysis data for the parent compound remains elusive, studies on its N-alkylated derivatives strongly suggest that the core structure is stable to temperatures well above 350 °C. The primary modes of thermal degradation are anticipated to involve cleavage of the C-N and C-C bonds within the fused ring system. A comprehensive understanding of its thermal properties, achievable through the systematic application of TGA and DSC, is essential for unlocking the full potential of this versatile molecule. Further research into the pyrolysis of the unsubstituted core would provide invaluable data to refine our understanding of its degradation mechanisms and further guide the rational design of next-generation materials.
References
- 1. Indolocarbazole - Wikipedia [en.wikipedia.org]
- 2. Chemistry and Properties of Indolocarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and characterization of indolo[3,2- a ]carbazole-based low molecular mass organogelators as hole transport materials in perovskite s ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00412D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
derivatives of 5,12-Dihydroindolo[3,2-a]carbazole and their characteristics
An In-Depth Technical Guide to the Derivatives of 5,12-Dihydroindolo[3,2-a]carbazole: Synthesis, Characteristics, and Applications
Abstract
The this compound scaffold represents a fascinating and relatively underexplored class of heterocyclic compounds. Comprising two carbazole moieties fused to a central aromatic ring, this polycyclic structure serves as a versatile template for the development of novel materials and potential therapeutic agents.[1][2] Initially identified from marine organisms, natural indolo[3,2-a]carbazole alkaloids have demonstrated preliminary antimicrobial and cytotoxic activities, hinting at a rich pharmacological potential.[3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and burgeoning applications of its derivatives, with a focus on the causal relationships between molecular structure and function. We will delve into synthetic strategies that grant precise control over functionalization, explore how these modifications tune the electronic and optical properties of the core, and examine their current applications as advanced photoinitiators and their potential in drug discovery.
The Core Architecture: Understanding the this compound Scaffold
The this compound is one of five structural isomers of indolocarbazole, a class of heterocyclic compounds that merges the electronic features of both indole and carbazole rings.[4] This specific arrangement, where two carbazole units are fused, creates a large, planar, and electron-rich aromatic system.[1] This inherent structure is the foundation for its interesting properties but also presents challenges, primarily poor solubility, which must be addressed during derivative design. The nitrogen atoms of the indole moieties (at positions 5 and 12) are key sites for introducing substituents, such as alkyl chains, to improve solubility and modulate electronic properties.[1] Furthermore, the peripheral aromatic rings, particularly at the C2 and C9 positions, are susceptible to electrophilic substitution, allowing for the introduction of a wide array of functional groups.[5]
Caption: Key reactive sites on the core scaffold.
Synthetic Strategies: From Core Construction to Precision Functionalization
The utility of the indolo[3,2-a]carbazole scaffold is directly tied to the synthetic methodologies available for its construction and derivatization. Efficient protocols are crucial for accessing a diverse library of compounds for structure-activity relationship (SAR) studies.
Construction of the Heterocyclic Core
Two primary strategies have proven effective for assembling the core this compound system.
-
Palladium-Catalyzed Twofold Oxidative Cyclization: This modern approach offers a rapid and efficient route from commercially available starting materials.[3] The key transformation involves an intramolecular oxidative biaryl coupling, which forms the crucial carbon-carbon bonds to close the carbazole rings. The elegance of this method lies in its atom economy and operational simplicity, making it suitable for generating a range of substituted analogues by varying the initial aniline fragments.[3]
-
Acid-Catalyzed Cycloaddition: An alternative and straightforward method involves the acid-catalyzed reaction of two equivalents of an indole with benzil.[1] This reaction builds the central, phenyl-substituted portion of the molecule. Subsequent N-alkylation of the indole nitrogens is then typically performed to enhance solubility.[1]
Caption: Major synthetic routes to the core scaffold.
Regioselective and Asymmetric Functionalization
With the core in hand, subsequent functionalization is key to tuning the molecule's properties. Research has shown that the scaffold can be selectively modified, offering precise control over the final structure.
-
Symmetrical Derivatization (C2, C9): The C2 and C9 positions are electronically activated and can undergo regioselective double formylation (e.g., using dichloromethyl methyl ether with SnCl₄) or acetylation (e.g., using acetyl chloride with AlCl₃).[5] This symmetry is useful for creating materials where balanced electronic properties are desired.
-
Asymmetric Derivatization: More nuanced control can be achieved through asymmetric substitution. By carefully controlling reaction conditions, functional groups like formyl, nitro, or acetyl can be introduced onto a single carbazole unit.[1][6] Studies combining X-ray diffraction and 2D NMR experiments have confirmed that the C2-position exhibits higher reactivity than the C9-position, enabling selective monofunctionalization.[1][6] This is a critical insight, as it allows for the creation of "push-pull" systems or other electronically asymmetric molecules.
Experimental Protocol: Regioselective C2-Formylation (Vilsmeier-Haack Reaction)
The following protocol is a representative example for introducing a formyl group, a versatile handle for further chemical modification.
-
Preparation: To a solution of the 5,12-dialkyl-dihydroindolo[3,2-a]carbazole substrate (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) under an inert atmosphere (N₂ or Ar), cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add phosphoryl chloride (POCl₃) (1.1 eq.) dropwise to the cooled solution.
-
Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (DMF) (1.1 eq.) dropwise. The formation of the Vilsmeier reagent is exothermic. Maintain the temperature at 0 °C during addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (3 x 50 mL).
-
Workup: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the C2-mono-formylated derivative.
Causality: The use of a slight excess of the Vilsmeier reagent and controlled temperature allows for selective monofunctionalization due to the higher intrinsic reactivity of the C2 position. The anhydrous conditions are critical to prevent the decomposition of the reactive intermediates.
Physicochemical Characteristics: Tuning for Function
The derivatization strategies discussed above are employed to deliberately alter the physicochemical properties of the indolo[3,2-a]carbazole core.
Optical and Electronic Properties
The parent scaffold exhibits strong absorption centered in the UV region of the electromagnetic spectrum.[7] A primary goal of derivatization is to shift this absorption into the visible range, which is essential for applications like visible-light-driven chemistry.
-
Bathochromic Shift: Introducing electron-withdrawing groups (EWGs) such as formyl (-CHO), acetyl (-COCH₃), or nitro (-NO₂) at the C2 and/or C9 positions causes a significant red-shift (bathochromic shift) of the absorption maxima.[1][5] This is due to the extension of the π-conjugated system and the creation of intramolecular charge-transfer (ICT) character. Asymmetrically substituted derivatives are particularly effective at pushing absorption beyond 400 nm.[1]
-
Solubility Enhancement: The planar nature of the scaffold promotes strong π-stacking, leading to low solubility. This is overcome by two main strategies:
-
N-Alkylation: Attaching long alkyl chains (e.g., hexyl groups) to the indole nitrogens (N5, N12) disrupts crystal packing and improves solubility in common organic solvents.[1]
-
Introduction of Polar Groups: For applications in aqueous media, such as biology or hydrogel formation, the introduction of highly polar groups is necessary. Synthesizing derivatives bearing sulfonic acid groups has been shown to produce compounds with excellent water solubility (>7% by weight).[2][8]
-
Data Summary: Structure-Property Relationships
The table below summarizes how different substituents affect the maximum absorption wavelength (λmax), illustrating the tunability of the scaffold.
| Derivative Substitution | Key Functional Group(s) | λmax (nm) | Key Characteristic |
| Parent Core (N-alkylated) | - | ~380 | UV-centered absorption |
| C2-Formyl | -CHO | > 400 | Shift into visible range |
| C2-Nitro | -NO₂ | > 400 | Strong red-shift |
| C2,C9-Diacetyl | -COCH₃ | > 400 | Symmetrical, visible absorption |
| Sulfonic Acid Groups | -SO₃H | ~400 | Water Solubility |
Applications: From Materials Science to Pharmacology
The unique and tunable properties of this compound derivatives have led to their exploration in several high-tech fields.
Advanced Visible Light Photoinitiators
A major application area is in photopolymerization. These derivatives can act as highly efficient photoinitiators, absorbing low-energy visible light (e.g., from a 405 nm LED) to trigger polymerization reactions.[7]
-
Mechanism of Action: In two-component systems, the excited-state carbazole derivative interacts with a co-initiator (an electron donor like an amine or an acceptor like an iodonium salt). This photoinduced electron transfer generates reactive species (free radicals or cations) that initiate the polymerization of monomers like acrylates or epoxides.[1][7]
-
Application in 3D Printing: The development of water-soluble derivatives has enabled their use in advanced manufacturing. They have been successfully employed as photoinitiators for the in situ preparation of antibacterial hydrogels.[2][8] In this system, the carbazole derivative not only initiates the polymerization of the hydrogel network but also simultaneously photoreduces silver ions to form embedded silver nanoparticles (AgNPs), which confer potent antibacterial activity against pathogens like Escherichia coli.[2][8]
Caption: Workflow for visible light photopolymerization.
Potential in Drug Development and Biology
While the exploration of this compound derivatives in drug development is still in its nascent stages, the broader carbazole family is a wellspring of pharmacological activity.[9]
-
Antimicrobial and Cytotoxic Potential: The first natural alkaloids isolated with this skeleton showed promise in preliminary antimicrobial and cytotoxicity assays, suggesting potential as leads for anti-infective or anticancer agents.[3]
-
Aryl Hydrocarbon Receptor (AhR) Modulation: The isomeric indolo[3,2-b]carbazoles are known to be potent ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in cellular metabolism and immune responses.[10][11] This raises the compelling possibility that [3,2-a] derivatives could also interact with this or other important biological targets. Further screening is warranted.
-
Analytical Tracers: Isotopically labeled versions, such as 5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16, have been synthesized for use as internal standards in quantitative mass spectrometry-based analyses during drug development processes.[12]
Conclusion and Future Outlook
The this compound scaffold is a privileged structure that is rapidly transitioning from a synthetic curiosity to a functionally important molecular template. The development of robust synthetic routes, coupled with a deeper understanding of its regioselective functionalization, has unlocked the ability to precisely tune its physicochemical properties. This has already yielded significant advances in materials science, particularly in the field of visible light photoinitiators for applications ranging from coatings to 3D-printed antibacterial hydrogels.
Looking forward, the major untapped potential lies in pharmacology. A systematic biological evaluation of a diverse library of these derivatives is the logical next step. Investigating their activity as kinase inhibitors, DNA intercalators, or receptor modulators—activities for which other indolocarbazoles are known—could open new avenues for the treatment of cancer, neurodegenerative disorders, and infectious diseases. The fusion of rational design, synthetic chemistry, and biological screening will undoubtedly cement the role of 5,12-dihydroindolo[3,2-a]carbazoles as a cornerstone for future innovations in both medicine and materials.
References
- 1. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 2. This compound Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Property and application of 11,12-Dihydroindolo[2,3-a]carbazole_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 8. researchgate.net [researchgate.net]
- 9. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of the AhR Activity of Indolo[3,2 -b]carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note & Protocols: Advanced Synthesis of Asymmetrically Substituted Dihydroindolocarbazoles
Introduction: The Significance of Chiral Dihydroindolocarbazoles
The dihydroindolocarbazole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active natural products, including the renowned protein kinase C inhibitor staurosporine and the topoisomerase I inhibitor rebeccamycin.[1][2] These compounds exhibit a wide spectrum of therapeutic potential, including antitumor, antiviral, and neuroprotective properties.[3][4] The asymmetric substitution on this rigid, planar ring system is often critical for specific and potent biological activity. Consequently, the development of robust and stereocontrolled synthetic methods to access enantiomerically pure dihydroindolocarbazoles is a paramount objective in modern synthetic and medicinal chemistry.
This guide provides an in-depth exploration of state-of-the-art synthetic strategies for constructing asymmetrically substituted dihydroindolocarbazoles. We move beyond classical methods to focus on catalytic enantioselective approaches that offer high efficiency, atom economy, and precise control over stereochemistry. The causality behind methodological choices, detailed experimental protocols, and practical troubleshooting insights are provided to empower researchers in this challenging and rewarding field.
Core Synthetic Strategies for Asymmetric Induction
The construction of chiral dihydroindolocarbazoles hinges on the ability to control the formation of key C-C or C-N bonds in a stereoselective manner. Modern approaches predominantly rely on two powerful catalytic platforms: Chiral Brønsted Acid Catalysis and Transition Metal Catalysis.
Strategy 1: Chiral Phosphoric Acid (CPA) Organocatalysis
Chiral phosphoric acids (CPAs) have emerged as exceptionally powerful organocatalysts for a vast array of enantioselective transformations.[5][6] Their utility in dihydroindolocarbazole synthesis often involves the atroposelective construction of N-aryl or C-C biaryl bonds, or enantioselective cyclization reactions.
Causality & Mechanistic Insight: CPAs operate through a bifunctional activation mechanism. The acidic proton activates an electrophile (e.g., an imine or quinone derivative) via hydrogen bonding, while the basic phosphoryl oxygen simultaneously organizes the nucleophile (e.g., an indole).[5][7] This creates a highly ordered, chiral transition state within the catalyst's pocket, effectively shielding one face of the prochiral substrate and directing the incoming nucleophile to the other, thus inducing high enantioselectivity.[8]
Diagram: Mechanism of CPA Catalysis Below is a conceptual diagram illustrating the bifunctional activation mode of a chiral phosphoric acid catalyst in an asymmetric arylation reaction.
Caption: CPA orchestrates nucleophile and electrophile via dual hydrogen bonds.
Application Protocol 1: Atroposelective N-Arylation of Indoles
This protocol describes the synthesis of an axially chiral N-aryl indole, a key precursor that can be further elaborated into a dihydroindolocarbazole. The method is adapted from studies on CPA-catalyzed C-H amination.[9]
Objective: To synthesize an enantioenriched N-aryl indole via organocatalytic asymmetric nucleophilic addition.
Materials:
-
Indole Substrate (e.g., 2-methylindole): 1.0 mmol
-
Azonaphthalene Electrophile: 1.1 mmol
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP): 0.05 mmol (5 mol%)
-
Toluene, anhydrous: 5.0 mL
-
4Å Molecular Sieves: ~200 mg
-
Silica Gel for chromatography
Step-by-Step Procedure:
-
Preparation: To an oven-dried 25 mL Schlenk flask under an argon atmosphere, add the chiral phosphoric acid catalyst (5 mol%), the indole substrate (1.0 mmol), and activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous toluene (5.0 mL) via syringe. Stir the mixture at room temperature for 10 minutes.
-
Reactant Addition: Add the azonaphthalene electrophile (1.1 mmol) in one portion.
-
Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., 0 °C or room temperature, optimization may be required) and monitor by TLC. Reactions are typically complete within 12-24 hours.
-
Quenching & Workup: Upon completion, quench the reaction by filtering off the molecular sieves and concentrating the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure, enantioenriched N-aryl indole product.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC.
Expected Outcome: This method typically provides N-aryl indoles in good to excellent yields (70-95%) and high enantioselectivities (85-99% ee).[7][9]
Strategy 2: Palladium-Catalyzed Asymmetric Synthesis
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-N bonds with unparalleled efficiency.[10] In the context of dihydroindolocarbazoles, Pd-catalyzed reactions such as asymmetric Heck couplings, C-H activation/cyclization, and Cacchi reactions are particularly powerful for constructing the core framework enantioselectively.[11][12][13]
Causality & Mechanistic Insight: The key to asymmetry in these reactions is the use of a chiral ligand that coordinates to the palladium center. This ligand creates a chiral environment around the metal, influencing the geometry and energetics of key steps like oxidative addition, migratory insertion, or reductive elimination. For instance, in an enantioselective Cacchi reaction, the chiral ligand can control the facial selectivity of the migratory insertion step, thereby establishing the axial chirality of the resulting indole product.[13]
Diagram: General Workflow for Pd-Catalyzed Synthesis This workflow illustrates a typical sequence for building a dihydroindolocarbazole core using a key palladium-catalyzed cyclization step.
Caption: A modular approach using palladium catalysis to forge the chiral core.
Application Protocol 2: Enantioselective Synthesis via Pd-Catalyzed Cacchi Reaction
This protocol outlines the synthesis of an axially chiral 2,3-disubstituted indole, a versatile intermediate for dihydroindolocarbazoles, adapted from the work of You and coworkers.[13]
Objective: To construct an axially chiral indole via an enantioselective palladium-catalyzed intramolecular cyclization of an alkyne with a tethered boronic acid.
Materials:
-
N-Sulfonyl-2-alkynylanilide substrate: 0.2 mmol
-
Arylboronic acid: 0.4 mmol (2.0 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂): 0.004 mmol (2 mol%)
-
Chiral Ligand (e.g., (R,R)-QuinoxP*): 0.0044 mmol (2.2 mol%)
-
Potassium Carbonate (K₂CO₃): 0.4 mmol (2.0 equiv)
-
Toluene/H₂O (10:1 mixture): 2.0 mL
-
Oxygen (balloon)
Step-by-Step Procedure:
-
Catalyst Pre-formation: In a Schlenk tube, dissolve Pd(OAc)₂ (2 mol%) and the chiral ligand (2.2 mol%) in toluene (1.0 mL) under an argon atmosphere. Stir at room temperature for 30 minutes.
-
Reagent Addition: To the pre-formed catalyst solution, add the N-sulfonyl-2-alkynylanilide substrate (0.2 mmol), the arylboronic acid (0.4 mmol), and K₂CO₃ (0.4 mmol).
-
Solvent & Atmosphere: Add the remaining solvent (Toluene/H₂O, 1.0 mL). Evacuate and backfill the tube with oxygen from a balloon.
-
Reaction: Place the sealed tube in a preheated oil bath at 80 °C. Stir vigorously for 24-48 hours, monitoring progress by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and wash with water (5 mL) and brine (5 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to yield the axially chiral indole.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee) using chiral HPLC.
Expected Outcome: This reaction provides access to highly enantioenriched 2,3-disubstituted indoles with yields often ranging from 60-90% and ee values exceeding 90%.[13]
Data Summary: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity. The following table summarizes representative data for the synthesis of axially chiral indole-based frameworks.
| Strategy | Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |
| CPA Organocatalysis | (R)-TRIP | 2-Alkylindole + Azonaphthalene | 92 | 97 | [7] |
| CPA Organocatalysis | (R)-H₈-BINOL-PA | 3-Arylindole + Propargyl Alcohol | 95 | 96 | [14] |
| Palladium Catalysis | Pd(OAc)₂ / (R,R)-QuinoxP* | N-Sulfonyl-2-alkynylanilide | 85 | 94 | [13] |
| Palladium Catalysis | Pd(TFA)₂ / Chiral Ligand | Enaminone Cyclization | 91 | 98 | [15] |
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Enantioselectivity (ee) | - Incorrect catalyst choice.- Non-optimal temperature.- Racemization of product.- Impure solvent or reagents. | - Screen a library of chiral ligands or CPA catalysts.- Lower the reaction temperature; cryocooling may be necessary.- Check product stability under reaction/workup conditions.- Use freshly distilled, anhydrous solvents. |
| Low Reaction Yield | - Catalyst deactivation.- Poor substrate reactivity.- Incomplete reaction. | - Increase catalyst loading slightly (e.g., from 5 to 10 mol%).- Ensure an inert atmosphere (Argon or N₂) for Pd-catalysis.- Modify substrate electronics (add activating/deactivating groups).- Increase reaction time or temperature cautiously. |
| Formation of Side Products | - Competing reaction pathways (e.g., homocoupling).- Decomposition of starting material or product. | - Adjust stoichiometry of reagents.- Use additives or different base/solvent systems.- Lower the reaction temperature to improve selectivity. |
Conclusion and Future Outlook
The asymmetric synthesis of dihydroindolocarbazoles has transitioned from lengthy, multi-step sequences to elegant, highly efficient catalytic methods. Chiral phosphoric acid and palladium-based catalytic systems currently represent the state of the art, enabling the construction of these complex scaffolds with exceptional levels of stereocontrol. Future advancements will likely focus on expanding the substrate scope, developing even more active and selective catalysts, and applying these methods to the synthesis of novel, next-generation indolocarbazole-based therapeutics. The protocols and insights provided herein serve as a robust foundation for researchers aiming to innovate in this vital area of chemical science.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. The synthesis of biologically active indolocarbazole natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Chiral Phosphoric Acid-Catalyzed Enantioselective Synthesis of Axially Chiral Compounds Involving Indole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new alkyl-based chiral phosphoric acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Triple Successive C-H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Design and synthesis of axially chiral aryl-pyrroloindoles via the strategy of organocatalytic asymmetric (2 + 3) cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pd-catalyzed enantioselective access to hydrocarbazolones containing contiguous quaternary and tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Dihydroindolocarbazoles in Organic Electronics: A Detailed Guide for Researchers
Introduction: The Rise of Dihydroindolocarbazoles in Organic Electronics
Dihydroindolocarbazoles, a class of nitrogen-containing heterocyclic compounds, have emerged as a significant area of interest in the field of organic electronics.[1] Their rigid, planar structure and extensive π-conjugated system endow them with exceptional electronic and photophysical properties. These characteristics, combined with their high thermal stability and good solubility, make them highly versatile building blocks for a new generation of organic electronic devices.[2][3] This application note provides a comprehensive overview of the applications of dihydroindolocarbazoles in organic solar cells (OSCs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Furthermore, it offers detailed protocols for the synthesis of a representative dihydroindolocarbazole derivative and the fabrication of organic electronic devices, aimed at researchers and scientists in the field.
The core structure of dihydroindolocarbazole, often referred to as indolocarbazole (ICz), provides a robust platform for chemical modification.[1] By strategically attaching various functional groups to the carbazole or indole moieties, the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be finely tuned. This tunability is crucial for optimizing the performance of organic electronic devices by facilitating efficient charge injection, transport, and recombination.[3]
Molecular Architecture and Key Properties
The fundamental structure of dihydroindolocarbazole consists of indole and carbazole units fused together. This fusion results in a rigid and planar molecular geometry that promotes strong intermolecular π-π stacking, which is beneficial for charge transport.[4] The nitrogen atoms within the heterocyclic rings can be readily functionalized with alkyl or aryl groups to enhance solubility and influence molecular packing in the solid state.
Diagram of Dihydroindolocarbazole Core Structure
Applications in Organic Light-Emitting Diodes (OLEDs)
Dihydroindolocarbazole derivatives have demonstrated exceptional performance in OLEDs, serving as emitters, host materials, and hole-transporting layers (HTLs).[3][5] Their high photoluminescence quantum yields and tunable emission colors make them excellent candidates for vibrant and efficient displays.
As Emitters:
The rigid structure of dihydroindolocarbazoles minimizes non-radiative decay pathways, leading to high emission efficiencies. By modifying the substituents on the core, the emission color can be tuned across the visible spectrum, from deep blue to red. For instance, indolo[3,2,1-jk]carbazole (ICz) based emitters have shown remarkable performance, with some exhibiting an external quantum efficiency (EQE) exceeding 30% and a narrow full width at half maximum (FWHM) of less than 20 nm, which is crucial for high color purity in displays.
As Host Materials:
The high triplet energy levels of many dihydroindolocarbazole derivatives make them suitable as host materials for phosphorescent OLEDs (PhOLEDs).[6] They can effectively confine the triplet excitons on the phosphorescent guest emitters, preventing energy loss and leading to high device efficiencies. Furthermore, their bipolar charge transport characteristics, meaning they can transport both holes and electrons, contribute to a balanced charge distribution within the emissive layer, further enhancing device performance and lifetime.[7]
As Hole-Transporting Materials (HTLs):
The excellent hole mobility and appropriate HOMO energy levels of dihydroindolocarbazoles make them ideal for use as HTLs in OLEDs.[3][8] They facilitate the efficient injection of holes from the anode and their transport to the emissive layer. Photo-crosslinkable polymers based on indolocarbazole, such as PICA, have been developed to create robust HTLs in solution-processed OLEDs, preventing dissolution during the deposition of subsequent layers.[8]
Device Architecture of a Dihydroindolocarbazole-based OLED
References
- 1. mdpi.com [mdpi.com]
- 2. Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Organic Transistors (OFET) Device Fabrication and Evaluation | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Leveraging 5,12-Dihydroindolo[3,2-a]carbazole for Advanced Visible Light Photopolymerization
For: Researchers, scientists, and drug development professionals exploring advanced photopolymerization techniques.
This guide provides a comprehensive overview of 5,12-Dihydroindolo[3,2-a]carbazole and its derivatives as a highly efficient photoinitiating scaffold for visible light-induced polymerization. We will delve into the mechanistic underpinnings, key advantages, and detailed protocols for its application in both free-radical and cationic polymerizations, with a focus on reproducibility and performance.
Introduction: The Imperative for Advanced Visible Light Photoinitiators
The field of photopolymerization is rapidly moving away from traditional UV-curing systems due to safety concerns and the limited penetration depth of UV light. Visible light, particularly in the violet-blue spectrum (e.g., 405 nm), offers a safer, more energy-efficient alternative with greater depth of cure. However, this shift necessitates the development of novel photoinitiators (PIs) that are highly reactive under lower-energy visible light irradiation.[1]
The this compound scaffold has emerged as a formidable platform for designing such PIs.[2] This polycyclic aromatic structure, comprising two carbazole moieties, provides a robust and versatile core that can be chemically engineered to fine-tune its photophysical properties.[2][3] By strategically adding functional groups, derivatives can be synthesized with absorptions shifted into the visible range, making them ideal for activation with common LED light sources.[2][3]
Mechanism of Action: From Photon Absorption to Polymer Chain Growth
The efficacy of this compound derivatives lies in their ability to efficiently convert light energy into chemical energy in the form of reactive species that initiate polymerization. These systems can operate via two primary mechanisms: Type I (photocleavage) and Type II (electron transfer).
Type I Photoinitiation: One-Component Systems
In a Type I system, a single molecule absorbs a photon and undergoes direct cleavage to generate initiating free radicals. Oxime-ester derivatives of the this compound scaffold are prime examples.[1]
Upon irradiation with visible light (e.g., 405 nm LED), the molecule is promoted to an excited state. This leads to the rapid cleavage of the labile N-O bond within the oxime-ester group. Subsequent decarboxylation produces highly reactive free radicals that can efficiently initiate the polymerization of monomers like acrylates.[1] This one-component approach simplifies resin formulation, which is a significant advantage in industrial and research applications.[1]
Caption: Type I photoinitiation mechanism of an oxime-ester derivative.
Type II Photoinitiation: Multi-Component Systems
Type II systems involve a photosensitizer (the indolo[3,2-a]carbazole dye) and one or more co-initiators. This is the more common pathway for the parent scaffold and its non-cleavable derivatives.
-
Excitation: The indolo[3,2-a]carbazole dye absorbs a photon and reaches an excited state.
-
Electron Transfer: The excited dye interacts with a co-initiator.
-
For Free-Radical Polymerization (FRP): An electron donor, such as an amine (e.g., triethanolamine, TEA), transfers an electron to the excited dye. This generates an initiating radical from the amine.[4][5]
-
For Cationic Polymerization (CP): An electron acceptor, such as an iodonium salt, receives an electron from the excited dye. This process generates a radical cation from the dye and subsequently a strong acid that initiates the polymerization of epoxides or vinyl ethers.[2]
-
The versatility to drive both FRP and CP makes this scaffold highly valuable for creating diverse materials, from acrylate-based plastics to epoxy resins.[2]
Caption: Type II photoinitiation pathways for FRP and CP systems.
Key Advantages and Experimental Considerations
-
High Reactivity: Excellent performance under low-intensity visible light (e.g., 405 nm LED), crucial for applications like 3D printing and deep curing.[1][2]
-
Tunability: The scaffold's chemistry allows for straightforward modification to optimize absorption, solubility, and reactivity for specific applications.[2][3]
-
Versatility: Capable of initiating both free-radical and cationic polymerizations.[2]
-
Water Solubility: Specific derivatives have been synthesized with sulfonic acid groups, enabling high solubility in water (>7% by weight). This is critical for creating hydrogels and other biomedical applications.[4][5]
Considerations:
-
Solubility: While some derivatives are water-soluble, others may have limited solubility in certain monomer resins. Alkyl chain substitution (e.g., hexyl vs. methyl) can be used to improve compatibility.[1]
-
Co-initiator Choice: In Type II systems, the choice and concentration of the co-initiator are critical for optimal performance. The redox potential of the dye and co-initiator must be matched for efficient electron transfer.
Protocols: Application in Photopolymerization
The following protocols provide a starting point for utilizing this compound derivatives. Researchers should optimize concentrations and exposure times for their specific monomer systems and equipment.
Protocol 1: Free-Radical Polymerization of Acrylate Resins (Type II)
This protocol is suitable for applications such as 3D printing, coatings, and dental composites.
Materials:
-
Photoinitiator (PI): this compound derivative
-
Co-initiator: Triethanolamine (TEA) or Ethyl 4-(dimethylamino)benzoate (EDB)
-
Monomer: Trimethylolpropane triacrylate (TMPTA) or a blend of acrylates
-
Light Source: 405 nm LED (e.g., 110 mW/cm²)
Procedure:
-
Formulation Preparation:
-
In a light-protected vial (e.g., amber glass), prepare the photoinitiating system by dissolving the PI and co-initiator in a small amount of a suitable solvent if necessary, before adding to the monomer.
-
A typical starting formulation is:
-
PI: 0.1 - 0.5% w/w
-
TEA: 1.0 - 2.0% w/w
-
-
Add the photoinitiating system to the acrylate monomer (e.g., TMPTA) and mix thoroughly in the dark until a homogenous solution is obtained.
-
-
Sample Preparation:
-
Place the resin formulation in a mold of desired thickness (e.g., between two glass slides with a 1.4 mm spacer for bulk polymerization).
-
-
Curing:
-
Expose the sample to the 405 nm LED light source.
-
Monitor the polymerization in real-time using techniques like Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) by tracking the disappearance of the acrylate C=C peak (~1630 cm⁻¹).
-
-
Post-Cure & Analysis:
-
After irradiation, remove the sample. The polymer should be a solid, tack-free film.
-
Determine the final monomer conversion from the RT-FTIR data.
-
Protocol 2: Preparation of Antibacterial Hydrogels (Water-Soluble System)
This protocol demonstrates the use of water-soluble indolo[3,2-a]carbazole derivatives for biomedical applications, specifically for creating 3D-printed antibacterial hydrogels.[4][5]
Materials:
-
Photoinitiator (PI): Water-soluble sulfonic acid derivative of this compound
-
Co-initiators: Iodonium salt (electron acceptor) and Triethanolamine (TEA, electron donor)
-
Monomer: Poly(ethylene glycol) diacrylate (PEG-DA)
-
Solvent: Deionized water
-
Antibacterial Agent Precursor: Silver nitrate (AgNO₃)
-
Light Source: 405 nm LED laser for direct laser writing (3D printing)
Procedure:
-
Aqueous Formulation:
-
Prepare an aqueous solution of the monomer (e.g., 30% to 70% w/w PEG-DA in water).[5]
-
Add the multicomponent photoinitiating system. A validated formulation includes the water-soluble carbazole PI, an iodonium salt, and TEA.[4][5]
-
Dissolve AgNO₃ in the formulation. The photoinitiating system will facilitate the in-situ reduction of Ag⁺ to silver nanoparticles (AgNPs) during polymerization.
-
-
3D Printing / Curing:
-
Load the formulation into a 3D printer equipped with a 405 nm laser.
-
Use a direct laser writing approach to fabricate the desired hydrogel structure layer by layer. The PI system initiates both the polymerization of the PEG-DA and the formation of AgNPs.[4]
-
-
Characterization:
Data Summary and Performance
The performance of these photoinitiating systems is highly dependent on the specific derivative and formulation. The table below summarizes typical parameters.
| Parameter | Type I (Oxime-Ester)[1] | Type II (Acrylate FRP)[2] | Type II (Hydrogel FRP)[5] |
| PI System | Indolo[3,2-a]carbazole-Oxime Ester | Indolo[3,2-a]carbazole + Amine | Water-Soluble Carbazole + Iodonium + Amine |
| Monomer | TMPTA | Acrylate Blends | PEG-DA in Water |
| Light Source | 405 nm LED | 405 nm LED | 405 nm LED |
| PI Conc. (w/w) | ~0.5% | ~0.2% | ~0.1% |
| Co-initiator Conc. | N/A | ~1.0% | ~1.0% (each) |
| Final Conversion | High | > 60% | High, forms stable gel |
Conclusion
The this compound scaffold represents a significant advancement in the design of photoinitiators for visible light polymerization. Its chemical versatility allows for the creation of both one-component and multi-component systems capable of efficiently polymerizing a wide range of monomers, including acrylates, epoxides, and water-based hydrogels. The protocols outlined here provide a robust framework for researchers to harness the power of these advanced photoinitiators for applications ranging from industrial 3D printing to the fabrication of sophisticated biomedical materials.
References
Application Notes and Protocol for Suzuki Cross-Coupling with Dihydroindolocarbazoles
Introduction: The Significance of Functionalized Dihydroindolocarbazoles
The 5,11-dihydroindolo[3,2-b]carbazole core is a rigid, planar, and electron-rich heterocyclic system. This unique structure has positioned it as a "privileged scaffold" in both materials science and medicinal chemistry. In organic electronics, its derivatives are explored for creating advanced materials with tailored photophysical properties for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] In drug discovery, the scaffold is a key component in developing novel therapeutic agents, particularly for targeting neurodegenerative diseases and as kinase inhibitors.[1][2][3]
The ability to precisely functionalize the dihydroindolocarbazole skeleton is paramount to tuning its properties. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for this purpose.[4][5] It allows for the formation of carbon-carbon bonds under relatively mild conditions, enabling the introduction of a vast array of aryl and heteroaryl substituents. This guide provides a detailed protocol and technical insights for performing Suzuki cross-coupling reactions on halogenated dihydroindolocarbazoles, aimed at researchers, scientists, and drug development professionals.
Understanding the Reaction: Mechanism and Key Parameters
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (or triflate) and an organoboron compound, such as a boronic acid or its ester.[4][6] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]
dot graph "Suzuki_Catalytic_Cycle" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9, len=2.5];
// Define Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", pos="0,0!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; OA [label="Oxidative\nAddition", shape=plaintext, pos="2.5,1.5!"]; PdII_RX [label="R¹-Pd(II)L₂-X\n(Oxidative Addition Complex)", pos="5,0!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; TM [label="Transmetalation", shape=plaintext, pos="2.5,-1.5!"]; PdII_R1R2 [label="R¹-Pd(II)L₂-R²\n(Transmetalation Complex)", pos="0,-3!", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; RE [label="Reductive\nElimination", shape=plaintext, pos="-2.5,-1.5!"];
// Define Edges Pd0 -> PdII_RX [label="R¹-X\n(Dihydroindolocarbazole-Halide)", color="#4285F4", fontcolor="#4285F4"]; PdII_RX -> PdII_R1R2 [label=< R²-B(OR)₂ + Base (Boronic Acid/Ester) >, color="#34A853", fontcolor="#34A853"]; PdII_R1R2 -> Pd0 [label="R¹-R²\n(Product)", color="#EA4335", fontcolor="#EA4335"]; } /dot
Causality Behind Experimental Choices:
-
The Challenge of N-Heterocycles: Dihydroindolocarbazoles possess two secondary amine (N-H) groups. The lone pairs on these nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalyst and leading to lower yields.[9][10] While protection of the N-H groups (e.g., with Boc, SEM, or alkyl groups) is a common strategy to circumvent this, recent advances in ligand design have enabled successful couplings on unprotected N-H heterocycles.[7] For robust and reproducible results, especially during initial explorations, N-protection is recommended.
-
Catalyst and Ligand Selection (The Heart of the Reaction):
-
Palladium Source: Precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common, but air-stable complexes like PdCl₂(dppf) or specialized precatalysts incorporating bulky phosphine ligands (e.g., XPhos, SPhos) are often superior for challenging heterocyclic substrates.[7]
-
Ligands: The ligand stabilizes the palladium catalyst and modulates its reactivity. For electron-rich N-heterocycles, bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) are critical.[4][9] They promote the crucial, often rate-limiting, reductive elimination step and prevent catalyst deactivation.[4]
-
-
The Role of the Base: A base is essential for the transmetalation step. It activates the organoboron species by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[6]
-
Strong Bases (Cs₂CO₃, K₃PO₄): Often required for less reactive substrates like aryl chlorides or when using sterically hindered coupling partners.
-
Milder Bases (K₂CO₃, Na₂CO₃): Sufficient for more reactive aryl bromides or iodides and can be beneficial if the substrate has base-sensitive functional groups.
-
-
Solvent System: The choice of solvent is critical for ensuring all components remain in solution at the reaction temperature. Anhydrous, polar aprotic solvents are preferred.
-
Common Choices: Dioxane, Toluene, or Dimethoxyethane (DME) are frequently used, often with the addition of water to aid in dissolving the inorganic base.[6] Degassing the solvent immediately before use is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Experimental Protocol: Suzuki Coupling of 2,8-Dibromo-5,11-diprotected-dihydroindolo[3,2-b]carbazole
This protocol provides a robust starting point for the disubstitution of a dihalogenated dihydroindolocarbazole. It is based on established procedures for the closely related 3,6-dibromocarbazole scaffold.
Materials:
-
N,N'-Protected-2,8-dibromo-5,11-dihydroindolo[3,2-b]carbazole (1.0 equiv)
-
Arylboronic Acid (2.5 equiv)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) OR [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 - 4.0 equiv)
-
Solvent: Degassed Dioxane and Water (e.g., 4:1 v/v)
-
Inert Gas: Argon or Nitrogen
dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#E8F0FE", fontcolor="#1967D2", shape=ellipse]; action [fillcolor="#E6F4EA", fontcolor="#1E8E3E"]; analysis [fillcolor="#FEF7E0", fontcolor="#F29900", shape=cds];
// Define Nodes start [label="Start: Assemble Reagents", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="1. Add Dihydroindolocarbazole,\nBoronic Acid, and Base to Flask", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="2. Seal, Evacuate & Backfill\nwith Inert Gas (3x)", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent [label="3. Add Degassed Solvent\nvia Syringe", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst [label="4. Add Palladium Catalyst", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; heat [label="5. Heat Reaction Mixture\n(e.g., 90-110 °C)", process]; monitor [label="6. Monitor by TLC/LC-MS", analysis]; workup [label="7. Aqueous Workup\n(Cool, Dilute, Extract)", action]; purify [label="8. Column Chromatography", action]; end [label="End: Characterize Product", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Edges start -> reagents; reagents -> inert; inert -> solvent; solvent -> catalyst; catalyst -> heat; heat -> monitor; monitor -> workup [label="Upon Completion"]; workup -> purify; purify -> end; } /dot
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the N,N'-Protected-2,8-dibromo-dihydroindolocarbazole (1.0 equiv), the arylboronic acid (2.5 equiv), and the base (e.g., K₂CO₃, 4.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure a completely oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., Dioxane/H₂O, 4:1) via syringe.
-
Degassing (Optional but Recommended): Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst under a positive flow of inert gas. Reseal the flask immediately.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Allow the reaction to stir vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. Stain the TLC plate with potassium permanganate if the product is not UV-active.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and then extract the aqueous layer two more times with the organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired 2,8-diaryl-dihydroindolocarbazole product.
Optimization and Troubleshooting
The success of a Suzuki coupling, especially with complex heterocyclic substrates, often requires optimization.
| Parameter | Recommended Starting Conditions | Optimization Strategy & Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%) | If yield is low, switch to a more active catalyst system like Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like SPhos or XPhos (4 mol%). These ligands accelerate reductive elimination, a common bottleneck.[7][9] |
| Base | K₂CO₃ (4 equiv) | For sluggish reactions, switch to a stronger base like K₃PO₄ or Cs₂CO₃ (3 equiv). This enhances the formation of the boronate "ate" complex, accelerating transmetalation. |
| Solvent | Dioxane/H₂O (4:1) | If reagents show poor solubility, try alternative solvents like Toluene/Ethanol/H₂O or DME/H₂O. Ensure the solvent is rigorously degassed. |
| Temperature | 90-100 °C | If side-product formation (e.g., debromination, protodeboronation) is observed, try lowering the temperature to 70-80 °C. If the reaction is slow, increasing the temperature to 110 °C (refluxing toluene) may be necessary. |
| Boronic Acid | 2.5 equiv | Homocoupling of the boronic acid can be a side reaction. If this is significant, reduce the equivalents to 2.2. If the reaction stalls with starting material remaining, ensure the boronic acid is pure and not degraded. |
Common Issues and Solutions:
-
Low Yield/No Reaction: The primary suspect is often catalyst deactivation by oxygen. Ensure all reagents are dry and the solvent is thoroughly degassed. The choice of ligand and base is also critical; consider screening the more advanced systems in the table above.
-
Protodeboronation of Boronic Acid: This occurs when the boronic acid reacts with trace water or base to be replaced by a hydrogen atom. Using anhydrous solvents and ensuring the boronic acid is of high quality can mitigate this.
-
Homocoupling of Boronic Acid (Glaser Coupling): This side reaction can be promoted by oxygen. Rigorous exclusion of air is the best preventative measure.
-
Incomplete Conversion: This could be due to catalyst deactivation or insufficient reactivity. Adding a fresh portion of the catalyst may restart a stalled reaction. Otherwise, moving to a more potent catalyst/ligand system is recommended.
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the synthesis of functionalized dihydroindolocarbazole derivatives. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges associated with these complex N-heterocyclic substrates. The protocol and troubleshooting guide provided herein offer a solid foundation for developing and optimizing these transformations, ultimately accelerating research in both materials science and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: 3D Printing of Antibacterial Hydrogels with Carbazole Derivatives
Introduction: A New Frontier in Antimicrobial Biomaterials
The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, demanding innovative strategies for infection prevention and treatment. Three-dimensional (3D) printing, a transformative technology in biomedical engineering, offers unprecedented control over the fabrication of complex, patient-specific medical devices and tissue scaffolds.[1][2][3] When combined with advanced functional biomaterials, such as antibacterial hydrogels, 3D printing opens new avenues for creating constructs that not only provide structural support but also actively combat microbial colonization.
Hydrogels, with their high water content and structural resemblance to the native extracellular matrix (ECM), are exceptional candidates for biomedical applications.[1][3][4][5] Their integration into 3D printing as "bio-inks" allows for the precise construction of scaffolds for tissue engineering and regenerative medicine.[2][6] This guide focuses on the incorporation of carbazole derivatives into 3D printable hydrogels to impart potent antibacterial properties. Carbazole and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds known for their broad-spectrum biological activities, including significant antibacterial and antifungal properties.[7][8][9][10][11] By covalently integrating or physically encapsulating these molecules within a hydrogel network, it is possible to create 3D printed structures with sustained, localized antimicrobial action.
These advanced biomaterials hold immense promise for a range of applications, from wound dressings that actively prevent infection to antibacterial coatings for medical implants and scaffolds that support tissue regeneration while warding off microbial threats. This document provides a comprehensive overview and detailed protocols for the synthesis of carbazole-functionalized monomers, the formulation of photo-crosslinkable hydrogel bio-inks, the 3D printing process, and the subsequent characterization of the resulting antibacterial hydrogels.
I. Synthesis of Carbazole-Based Acrylate Monomer
The foundation of an effective antibacterial hydrogel lies in the design and synthesis of a monomer that can be readily polymerized into the hydrogel network while retaining its antimicrobial efficacy. Here, we describe the synthesis of a carbazole-based acrylate monomer, which can be incorporated into common hydrogel formulations like polyethylene glycol diacrylate (PEGDA).
Causality of Experimental Choices:
-
Acrylate Functionalization: The introduction of an acrylate group is crucial for enabling photopolymerization. This allows for rapid, spatially controlled cross-linking of the hydrogel using UV or visible light, a cornerstone of light-assisted 3D printing techniques like stereolithography (SLA) and digital light processing (DLP).[12]
-
Carbazole Moiety: The carbazole core is selected for its established antimicrobial properties.[7][8][9][13] The specific derivatization can be tuned to optimize both antibacterial activity and biocompatibility.
-
Linker Chemistry: A flexible linker (e.g., an alkyl chain) between the carbazole and acrylate groups can enhance monomer flexibility and improve its incorporation into the polymer network.
Protocol 1: Synthesis of N-(2-acryloyloxyethyl)-carbazole
This protocol details a two-step synthesis of a carbazole-functionalized acrylate monomer.
Materials:
-
Carbazole
-
2-Chloroethanol
-
Potassium hydroxide (KOH)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Step 1: Synthesis of N-(2-hydroxyethyl)-carbazole
-
Dissolve carbazole (1 equivalent) and potassium hydroxide (1.5 equivalents) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-(2-hydroxyethyl)-carbazole.
Step 2: Synthesis of N-(2-acryloyloxyethyl)-carbazole
-
Dissolve N-(2-hydroxyethyl)-carbazole (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C in an ice bath.
-
Add acryloyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final monomer, N-(2-acryloyloxyethyl)-carbazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Formulation of the Antibacterial Hydrogel Bio-ink
The successful 3D printing of hydrogels hinges on the careful formulation of the bio-ink. The ink must possess appropriate rheological properties for the chosen printing method and undergo efficient cross-linking to form a stable structure.
Causality of Experimental Choices:
-
Base Polymer: Poly(ethylene glycol) diacrylate (PEGDA) is a widely used biocompatible and biodegradable polymer for creating hydrogels.[14][15] Its diacrylate functional groups allow for rapid photopolymerization.
-
Photoinitiator: A water-soluble photoinitiator is essential for initiating the polymerization process upon exposure to light of a specific wavelength.[14][16][17] The choice of photoinitiator should be compatible with the light source of the 3D printer.
-
Carbazole Monomer Concentration: The concentration of the synthesized carbazole-based monomer will directly influence the antibacterial efficacy and the mechanical properties of the final hydrogel. This needs to be optimized to achieve a balance between potent antimicrobial activity and low cytotoxicity.
Protocol 2: Preparation of Carbazole-PEGDA Hydrogel Precursor Solution
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, Mn 700)
-
N-(2-acryloyloxyethyl)-carbazole (synthesized in Protocol 1)
-
Water-soluble photoinitiator (e.g., Irgacure 2959, LAP)
-
Phosphate-buffered saline (PBS, sterile)
Procedure:
-
Prepare a stock solution of the photoinitiator (e.g., 0.5% w/v in PBS).
-
In a sterile, amber vial to protect from light, dissolve PEGDA (e.g., 20% w/v) in PBS.
-
Add the desired concentration of the N-(2-acryloyloxyethyl)-carbazole monomer to the PEGDA solution (e.g., 0.5%, 1%, 2% w/v). Ensure complete dissolution, which may require gentle warming and vortexing.
-
Add the photoinitiator stock solution to the monomer mixture to achieve a final concentration of, for example, 0.1% w/v.
-
Mix the solution thoroughly until homogeneous.
-
The resulting solution is the hydrogel bio-ink, ready for 3D printing.
III. 3D Printing of Antibacterial Hydrogel Scaffolds
This section outlines the general workflow for 3D printing the formulated antibacterial hydrogel bio-ink using a light-based 3D printing technology.
Workflow Diagram
Caption: Workflow for 3D printing of hydrogel scaffolds.
Protocol 3: Digital Light Processing (DLP)-based 3D Printing
Equipment and Materials:
-
DLP-based 3D printer
-
Carbazole-PEGDA hydrogel bio-ink
-
Computer with slicing software
-
Washing solution (e.g., isopropanol or ethanol)
-
UV post-curing chamber (optional)
Procedure:
-
Design and Slicing: Design the desired 3D scaffold structure using computer-aided design (CAD) software. Export the design as an STL file and import it into the slicing software for the 3D printer. The software will slice the model into a series of 2D images.
-
Printer Setup: Calibrate the 3D printer according to the manufacturer's instructions.
-
Loading the Bio-ink: Carefully pour the prepared carbazole-PEGDA hydrogel bio-ink into the printer's resin vat.
-
Printing: Initiate the printing process. The DLP projector will expose each layer of the hydrogel to UV light, causing photopolymerization and solidification of the resin in the desired pattern. The build platform will move incrementally to print the subsequent layers.
-
Washing: Once printing is complete, carefully remove the printed scaffold from the build platform. Wash the scaffold in a suitable solvent (e.g., isopropanol followed by PBS) to remove any uncured monomer and photoinitiator.
-
Post-Curing (Optional): For enhanced mechanical properties, the scaffold can be post-cured in a UV chamber.
-
Sterilization: For biological applications, sterilize the printed scaffolds using an appropriate method such as UV irradiation or ethylene oxide gas. Autoclaving is generally not suitable for hydrogels.
IV. Characterization of 3D Printed Antibacterial Hydrogels
A thorough characterization of the printed hydrogels is essential to validate their properties and suitability for the intended application.
A. Physicochemical Characterization
Swelling Behavior:
The swelling ratio is a critical property of hydrogels, influencing nutrient transport and drug release.[6][18]
-
Protocol: Lyophilize and weigh the printed hydrogel scaffolds (W_d). Immerse the scaffolds in PBS (pH 7.4) at 37°C. At predetermined time points, remove the scaffolds, gently blot the surface to remove excess water, and weigh them (W_s). The swelling ratio is calculated as: (W_s - W_d) / W_d.
Mechanical Properties:
The mechanical integrity of the scaffold is crucial for its application.
-
Protocol: Perform compression tests on the hydrated hydrogel scaffolds using a universal testing machine. The compressive modulus can be determined from the linear region of the stress-strain curve.
B. Antibacterial Activity Assessment
The primary function of these hydrogels is their ability to inhibit bacterial growth.
Minimum Inhibitory Concentration (MIC):
While typically determined for soluble compounds, an analogous test can be performed with the hydrogel eluate.
-
Protocol: Incubate the hydrogel scaffolds in a bacterial culture medium for 24 hours to obtain an eluate. Perform a serial dilution of the eluate and inoculate with a known concentration of bacteria (e.g., Staphylococcus aureus or Escherichia coli). The MIC is the lowest concentration of the eluate that visually inhibits bacterial growth after incubation.
Zone of Inhibition Assay:
This qualitative test provides a visual indication of antibacterial activity.
-
Protocol: Spread a lawn of bacteria on an agar plate. Place a sterilized 3D printed hydrogel scaffold onto the center of the plate. Incubate the plate at 37°C for 24 hours. The presence of a clear zone around the scaffold indicates the inhibition of bacterial growth.
Quantitative Antibacterial Assessment:
This method provides a more precise measure of the hydrogel's bactericidal effect.
-
Protocol: Incubate the hydrogel scaffolds with a known concentration of bacteria in a liquid culture medium. At specific time points, take aliquots from the culture, serially dilute them, and plate them on agar. After incubation, count the number of colony-forming units (CFUs) to determine the bacterial viability.
| Carbazole Derivative Concentration | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Log Reduction in CFU/mL after 24h (S. aureus) |
| 0% (Control) | 0 | 0 | 0.1 |
| 0.5% | 8 ± 1 | 6 ± 1 | 2.5 ± 0.3 |
| 1.0% | 15 ± 2 | 12 ± 1.5 | 4.1 ± 0.4 |
| 2.0% | 22 ± 2.5 | 18 ± 2 | > 6 (Below detection limit) |
Note: The data presented in this table is illustrative and will vary depending on the specific carbazole derivative and bacterial strains used.
Antibacterial Mechanism of Action
Carbazole derivatives can exert their antibacterial effects through various mechanisms.
Caption: Potential antibacterial mechanisms of carbazole derivatives.
C. Biocompatibility and Cytotoxicity Evaluation
Ensuring the safety of the antibacterial hydrogel for host cells is paramount.
In Vitro Cytotoxicity Assay:
-
Protocol: The cytotoxicity of the 3D printed scaffolds can be evaluated using methods like the MTT assay or a LIVE/DEAD stain.[19][20][21][22][23] Prepare eluates by incubating the scaffolds in a cell culture medium for 24 hours. Culture a relevant cell line (e.g., human fibroblasts) with different concentrations of the eluate. After a specified incubation period, assess cell viability.
| Carbazole Derivative Concentration | Cell Viability (%) after 24h Exposure |
| 0% (Control) | 100 |
| 0.5% | 95 ± 4 |
| 1.0% | 88 ± 5 |
| 2.0% | 75 ± 6 |
Note: Illustrative data. Biocompatibility must be rigorously tested for each specific formulation.
V. Conclusion and Future Perspectives
The integration of carbazole derivatives into 3D printed hydrogels represents a significant advancement in the development of functional, antimicrobial biomaterials. The protocols outlined in this guide provide a framework for the synthesis, fabrication, and characterization of these innovative constructs. The ability to tailor the scaffold's architecture with high precision, combined with the inherent antibacterial properties of carbazoles, opens up exciting possibilities for personalized medicine, advanced wound care, and infection-resistant medical devices.
Future research in this area will likely focus on the development of novel carbazole derivatives with enhanced antimicrobial potency and reduced cytotoxicity. Furthermore, the exploration of multi-functional hydrogels that combine antibacterial properties with other functionalities, such as pro-angiogenic or anti-inflammatory characteristics, will pave the way for the next generation of smart biomaterials for tissue engineering and regenerative medicine.
VI. References
-
Nair, M. S., et al. (1999). Carbazole alkaloids from Murraya koenigii. Phytochemistry, 52(4), 527-530.
-
Gu, Y., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Bioorganic & Medicinal Chemistry, 41, 116209. --INVALID-LINK--
-
Prasad, K. J. R., et al. (2003). A one-pot synthesis and antimicrobial activity of some carbazole derivatives. Bioorganic & Medicinal Chemistry Letters, 13(24), 4473-4475.
-
Dutta, S. D., & Bansal, V. (2023). Hydrogel-based bio-inks: Current progress and future directions in 3D printing. Indian Journal of Pharmaceutical Education and Research, 57(2s), s238-s247. --INVALID-LINK--
-
Ribeiro, V. P., et al. (2023). Innovative Ink-Based 3D Hydrogel Bioprinted Formulations for Tissue Engineering Applications. Gels, 9(10), 786. --INVALID-LINK--
-
Chmielewska, E., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13864. --INVALID-LINK--
-
Gouda, M. A., et al. (2014). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 1088-1094.
-
Chen, H., et al. (2023). 5,12-Dihydroindolo[3,2-a]Carbazole Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation. Small, 19(50), e2300772. --INVALID-LINK--
-
Yi, H., et al. (2019). Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods. 3D Printing and Additive Manufacturing, 6(4), 217-224. --INVALID-LINK--
-
Bishop, E. S., et al. (2017). 3D bioprinting using hydrogels: cell inks and tissue engineering applications. Bioprinting, 8, 1-14. --INVALID-LINK--
-
Zhang, T., et al. (2018). Laser-Induced Antibacterial Activity of Novel Symmetric Carbazole-Based Ethynylpyridine Photosensitizers. ACS Omega, 3(4), 4386-4393. --INVALID-LINK--
-
Axpe, E., & Oyen, M. L. (2016). Bioprinting of 3D hydrogels. APL Bioengineering, 1(1), 011001. --INVALID-LINK--
-
Weiss, D. J., et al. (2017). Evaluating Changes in Structure and Cytotoxicity During In Vitro Degradation of Three-Dimensional Printed Scaffolds. Tissue Engineering Part C: Methods, 23(11), 711-721. --INVALID-LINK--
-
Ullah, K., et al. (2021). Development and characterization of biodegradable antibacterial hydrogels of xanthan gum for controlled ciprofloxacin release. International Journal of Biological Macromolecules, 184, 98-110. --INVALID-LINK--
-
Tan, Y. Y., et al. (2023). Preparation of Bioink for Hydrogel Printing in Additive Manufacturing. Journal of Advanced Research in Applied Sciences and Engineering Technology, 32(1), 1-11. --INVALID-LINK--
-
Pineda, J. M. G., et al. (2021). Assessment of Cell Cytotoxicity in 3D Biomaterial Scaffolds Following miRNA Transfection. In MicroRNA and Cancer (pp. 165-174). Humana, New York, NY. --INVALID-LINK--
-
He, Y., et al. (2016). Smart hydrogels for 3D bioprinting. International Journal of Smart and Nano Materials, 7(3), 139-162. --INVALID-LINK--
-
Sodupe-Ortega, E., et al. (2022). 3D Bioprinting Using Hydrogels: Cell Inks and Tissue Engineering Applications. Polymers, 14(22), 4880. --INVALID-LINK--
-
Zhang, Z., et al. (2021). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 133-143. --INVALID-LINK--
-
Zhang, Y., et al. (2021). Bio-Inspired Hydrogels via 3D Bioprinting. In 3D Bioprinting (pp. 1-26). Springer, Singapore.
-
da Silva, J. S., et al. (2022). 3D Bioprinting Technology and Hydrogels Used in the Process. Polymers, 14(14), 2759. --INVALID-LINK--
-
Li, J., et al. (2022). Application of Hydrogels as Three-Dimensional Bioprinting Ink for Tissue Engineering. Gels, 8(11), 724. --INVALID-LINK--
-
Al-Okka, R., et al. (2022). Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study. The Open Dentistry Journal, 16(1). --INVALID-LINK--
-
Zhang, X., et al. (2021). Characterization of antibacterial and antioxidant properties of hydrogels. ResearchGate.
-
Borjigin, T., et al. (2023). 5,12‐Dihydroindolo[3,2‐a]Carbazole Derivatives‐Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation. ResearchGate.
-
Zhang, Y., et al. (2024). Performance Characterization and Antibacterial Activity of a Composite Hydrogel Composed of Oxidized κ-Carrageenan, Acrylamide, and Silver-Based Metal–Organic Frameworks. Polymers, 16(11), 1500. --INVALID-LINK--
-
Li, Y., et al. (2024). Light‐Assisted 3D‐Printed Hydrogels for Antibacterial Applications. Advanced Functional Materials, 34(19), 2311394. --INVALID-LINK--
-
Jain, S., et al. (2021). Determination of cytotoxicity of scaffolds by MTT assay. ResearchGate.
-
Li, Y., et al. (2023). Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. Gels, 9(12), 972. --INVALID-LINK--
-
Chen, Y., et al. (2019). Antimicrobial hydrogels with controllable mechanical properties for biomedical application. Journal of Materials Research, 34(10), 1733-1743. --INVALID-LINK--
-
Andreopoulou, A. K., et al. (2015). Novel Carbazole (Cbz)-Based Carboxylated Functional Monomers: Design, Synthesis, and Characterization. ChemistryOpen, 4(4), 489-496. --INVALID-LINK--
-
Li, Z., et al. (2021). Ionic Carbazole-Based Water-Soluble Two-Photon Photoinitiator and the Fabrication of Biocompatible 3D Hydrogel Scaffold. ACS Applied Materials & Interfaces, 13(26), 31237-31245. --INVALID-LINK--
-
Kaul, E., et al. (2011). Synthesis and Properties of 1,8-Carbazole-Based Conjugated Copolymers. Polymers, 3(2), 704-717. --INVALID-LINK--
-
Li, Y., et al. (2023). Antimicrobial activity of natural and semi-synthetic carbazole alkaloids. European Journal of Medicinal Chemistry, 261, 115810. --INVALID-LINK--
-
Chen, H., et al. (2023). a) Photographs of the synthesized two carbazole derivatives at... ResearchGate.
-
Andreopoulou, A. K., et al. (2015). Novel Carbazole (Cbz)-Based Carboxylated Functional Monomers: Design, Synthesis, and Characterization. ChemistryOpen, 4(4), 489-496. --INVALID-LINK--
-
Li, Z., et al. (2021). Ionic Carbazole-Based Water-Soluble Two-Photon Photoinitiator and the Fabrication of Biocompatible 3D Hydrogel Scaffold. ACS Applied Materials & Interfaces, 13(26), 31237-31245. --INVALID-LINK--
-
Kaul, E., et al. (2012). Synthesis of carbazole-based polymers and the model compound. ResearchGate.
-
Argun, A. A., & Cirpan, A. (2012). Hollow microspherical carbazole-based conjugated polymers by photoinduced step-growth polymerization. Polymer Chemistry, 3(10), 2845-2851. --INVALID-LINK--
-
Zhang, Q., et al. (2023). 3D printed hollow channeled hydrogel scaffolds with antibacterial and wound healing activities. Biomedical Materials, 18(4), 045012. --INVALID-LINK--
-
Li, Y., et al. (2024). Light‐Assisted 3D‐Printed Hydrogels for Antibacterial Applications. ResearchGate.
-
Daskalakis, C., et al. (2020). Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years. Polymers, 12(10), 2210. --INVALID-LINK--
References
- 1. 3D Bioprinting Using Hydrogels: Cell Inks and Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Smart hydrogels for 3D bioprinting [accscience.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial activity of natural and semi-synthetic carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Light‐Assisted 3D‐Printed Hydrogels for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ionic Carbazole-Based Water-Soluble Two-Photon Photoinitiator and the Fabrication of Biocompatible 3D Hydrogel Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and characterization of biodegradable antibacterial hydrogels of xanthan gum for controlled ciprofloxacin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessing Leachable Cytotoxicity of 3D-Printed Polymers and Facile Detoxification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluating Changes in Structure and Cytotoxicity During In Vitro Degradation of Three-Dimensional Printed Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Assessment of Cell Cytotoxicity in 3D Biomaterial Scaffolds Following miRNA Transfection | Springer Nature Experiments [experiments.springernature.com]
- 22. Cytotoxicity of 3D Printed Materials for Potential Dental Applications: An In Vitro Study [opendentistryjournal.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,12-Dihydroindolo[3,2-a]carbazole as a Versatile Building Block for High-Performance OLEDs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Fused Carbazole Architectures in Organic Electronics
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast chemical space for novel organic semiconductors. Among these, carbazole-based materials have emerged as a cornerstone of modern OLED technology, prized for their excellent hole-transporting properties, high thermal stability, and wide bandgap. The 5,12-dihydroindolo[3,2-a]carbazole core, a fused polycyclic aromatic scaffold, represents a particularly promising platform for the design of next-generation OLED materials. This rigid, planar structure, composed of two carbazole units sharing a fused aromatic ring, offers a unique combination of electronic and photophysical properties that can be finely tuned through targeted chemical modifications.
The inherent rigidity of the this compound backbone minimizes non-radiative decay pathways, leading to high photoluminescence quantum yields. Furthermore, the presence of two reactive nitrogen atoms allows for the introduction of various substituents, enabling precise control over the frontier molecular orbital (HOMO/LUMO) energy levels, charge carrier mobility, and emission characteristics. These tunable properties make this compound derivatives highly versatile, with potential applications as host materials for phosphorescent and fluorescent emitters, hole-transporting layers, and even as emissive materials themselves. This application note provides a comprehensive guide to the synthesis, characterization, and application of this compound derivatives in the fabrication of high-performance OLEDs.
Molecular Design and Synthesis: Crafting the Core Building Block
The synthesis of the this compound scaffold is typically achieved through a multi-step process, with various strategies available for the introduction of functional groups. A common and effective approach involves the acid-catalyzed cycloaddition of indole with benzil, followed by alkylation to enhance solubility and processability.
Protocol 1: Synthesis of 5,12-Dihexyl-6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole
This protocol outlines a representative synthesis of a symmetrically substituted this compound derivative, which can serve as a versatile intermediate for further functionalization or be used directly as a host material in OLEDs.
Step 1: Synthesis of 6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole (C1)
-
To a solution of indole (2 equivalents) and benzil (1 equivalent) in dry toluene, add p-toluenesulfonic acid (20 mol%).
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole.
Step 2: Alkylation to 5,12-dihexyl-6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole (C2)
-
Dissolve the synthesized 6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (2.2 equivalents), to the solution and stir for 30 minutes at room temperature.
-
Add 1-bromohexane (2.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/dichloromethane gradient) to obtain the final product as a solid.
Causality Behind Experimental Choices:
-
Acid Catalyst: p-Toluenesulfonic acid facilitates the electrophilic substitution and subsequent cyclization reactions required to form the fused carbazole core.
-
Inert Atmosphere: Prevents oxidation of the electron-rich indole and carbazole moieties, which can lead to undesired side products.
-
Alkylation: The introduction of hexyl chains at the nitrogen atoms is crucial for improving the solubility of the rigid polyaromatic core in common organic solvents, which is essential for solution-based processing of OLEDs. The alkyl chains also help to disrupt intermolecular packing, which can suppress aggregation-caused quenching of emission.
Photophysical and Electrochemical Properties: Understanding the Material's Potential
The performance of an OLED is intrinsically linked to the photophysical and electrochemical properties of its constituent materials. For this compound derivatives, these properties can be tailored through chemical modification. The following table summarizes key properties for a representative this compound derivative and related indolocarbazole isomers to provide a comparative overview.
| Compound | Absorption Max (nm) | Emission Max (nm) | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Ionization Potential (eV) | Hole Mobility (cm²/Vs) |
| 5,12-dihexyl-6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole | ~379 | - | - | - | - | - | - |
| 5,11-dihexyl-6,12-di(2-thienyl)-5,11-dihydroindolo[3,2-b]carbazole | - | - | -4.9 | -2.05 | 2.85 | - | 2.55 x 10⁻⁵ |
| 5,11-bis(9,9-dibutyl-9H-fluoren-2-yl)-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole | - | - | - | - | - | 5.22-5.48 | >10⁻³ |
Characterization Protocols:
-
UV-Vis Spectroscopy: To determine the absorption characteristics, solutions of the synthesized compounds are prepared in a suitable solvent (e.g., dichloromethane or toluene) and their absorbance spectra are recorded.
-
Photoluminescence Spectroscopy: The emission properties are investigated by exciting the solutions of the compounds at their absorption maxima and recording the resulting emission spectra. The photoluminescence quantum yield (PLQY) can be determined relative to a known standard.
-
Cyclic Voltammetry (CV): CV is employed to determine the HOMO and LUMO energy levels. The measurements are typically performed in a three-electrode cell setup with the compound dissolved in an electrolyte solution. The oxidation and reduction potentials are used to calculate the energy levels relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
OLED Device Fabrication and Characterization: From Material to Light
The versatility of this compound derivatives allows for their incorporation into various layers of an OLED device. A common application is as a host material in the emissive layer (EML) for a phosphorescent dopant.
Protocol 2: Fabrication of a Phosphorescent OLED using a this compound Derivative as a Host
This protocol describes the fabrication of a multilayer OLED device by thermal evaporation under high vacuum.
Device Structure: ITO / HTL / EML (Host:Dopant) / HBL / ETL / EIL / Cathode
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole-Transporting Layer (e.g., TAPC)
-
EML: Emissive Layer (e.g., 5,12-dihexyl-6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole doped with a green or red phosphorescent emitter like Ir(ppy)₃)
-
HBL: Hole-Blocking Layer (e.g., TPBi)
-
ETL: Electron-Transporting Layer (e.g., TPBi)
-
EIL: Electron-Injection Layer (e.g., LiF)
-
Cathode: (e.g., Al)
Fabrication Steps:
-
Substrate Cleaning: Thoroughly clean patterned ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone immediately before use to enhance the work function of the ITO.
-
Organic Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation from resistively heated crucibles. The deposition rates and thicknesses should be precisely controlled using quartz crystal monitors.
-
HTL (e.g., TAPC): 40 nm at a rate of 1-2 Å/s.
-
EML: Co-evaporate the This compound derivative (host) and the phosphorescent dopant (e.g., Ir(ppy)₃) at a specific doping concentration (e.g., 6-10 wt%). The total thickness of the EML should be around 20-30 nm.
-
HBL/ETL (e.g., TPBi): 30-40 nm at a rate of 1-2 Å/s.
-
-
Cathode Deposition: Without breaking the vacuum, deposit the EIL (e.g., LiF) at a thickness of 1 nm, followed by the metal cathode (e.g., Al) at a thickness of 100 nm.
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect the organic layers and cathode from atmospheric moisture and oxygen.
Device Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the electrical and optical performance of the encapsulated devices using a source meter and a photometer.
-
Electroluminescence (EL) Spectra: Record the emission spectra of the devices at different driving voltages.
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum of the device.
Visualization of Key Processes
To better illustrate the relationships and workflows, the following diagrams are provided.
Caption: Synthetic workflow for a representative this compound derivative.
Caption: A typical multilayer OLED device structure incorporating the carbazole derivative.
Conclusion and Future Outlook
The this compound scaffold presents a highly attractive platform for the development of advanced materials for OLED applications. Its rigid and planar structure, coupled with the ease of functionalization at multiple positions, provides a powerful toolkit for tuning the optoelectronic properties to meet the demanding requirements of next-generation displays and lighting. The protocols and data presented in this application note offer a solid foundation for researchers to explore the potential of this versatile building block. Future research in this area will likely focus on the development of asymmetrically substituted derivatives to fine-tune charge transport and emission characteristics, as well as the exploration of these materials in thermally activated delayed fluorescence (TADF) and hyperfluorescence OLEDs to further enhance device efficiencies.
Application Notes & Protocols: Strategic Functionalization of Dihydroindolocarbazole at the C2 and C9 Positions
Abstract: The dihydroindolocarbazole core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous bioactive natural products and functional organic materials. The targeted modification of this framework is paramount for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of photophysical properties. This guide provides a comprehensive overview and detailed experimental protocols for the selective functionalization of two key positions: the electron-rich C2 position of the indole moiety and the more challenging C9 position on the fused benzene ring. We will delve into modern synthetic strategies, including transition-metal-catalyzed C-H activation, borylation, and cross-coupling reactions, offering researchers a robust toolkit for molecular diversification.
Part 1: The Strategic Imperative of C2 and C9 Functionalization
The dihydroindolocarbazole skeleton presents a fascinating canvas for synthetic chemists. Its distinct electronic landscape, with the nucleophilic C3 and moderately reactive C2 positions of the indole ring, contrasts with the less activated C-H bonds of the carbazole's benzene rings. The ability to selectively introduce substituents at the C2 and C9 positions allows for the modulation of molecular properties in a predictable manner.
-
C2 Position: Functionalization at this site directly impacts the electronic properties of the indole core. Introducing aryl, heteroaryl, or amino groups can extend π-conjugation, influence hydrogen bonding capabilities, and create new vectors for interaction with biological targets.
-
C9 Position: Modification of the fused benzene ring at C9 offers a means to alter the steric profile and solubility of the molecule without drastically changing the electronics of the central heterocyclic system. This is crucial for optimizing pharmacokinetic properties in drug candidates.
This document will explore the causality behind choosing specific synthetic routes, grounding each protocol in established mechanistic principles to ensure reproducibility and adaptability.
Part 2: Selective Functionalization of the C2 Position
The C2 position of the indole nucleus, while less inherently nucleophilic than C3, is readily accessible through modern C-H functionalization techniques. The most versatile approach involves an initial C-H borylation, which installs a boronic ester "handle" for subsequent diversification via Suzuki-Miyaura cross-coupling.
C-H Borylation: Installing a Versatile Synthetic Handle
Iridium-catalyzed C-H borylation has become a cornerstone of modern synthesis due to its high functional group tolerance and predictable regioselectivity, which is often governed by steric factors.[1][2] For many indole systems, this provides a direct route to C2-borylated intermediates. Nickel catalysis has also emerged as a powerful, cost-effective alternative.[3][4]
The underlying principle involves the oxidative addition of an iridium(I) or nickel(0) catalyst to a C-H bond, followed by reductive elimination to furnish the borylated product. The choice of ligand is critical for catalyst stability and activity.
References
- 1. C–H borylation: a tool for molecular diversification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Functional group directed C–H borylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles [organic-chemistry.org]
- 4. Ni-Catalyzed Traceless, Directed C3-Selective C-H Borylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Water-Soluble 5,12-Dihydroindolo[3,2-a]carbazole Derivatives: A Technical Guide for Researchers
Introduction: The Rising Prominence of Water-Soluble Indolo[3,2-a]carbazoles in Biomedical Research
The 5,12-dihydroindolo[3,2-a]carbazole scaffold, a rigid and planar heterocyclic system, has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique photophysical properties and ability to interact with biological macromolecules make it a privileged structure in drug discovery. However, the inherent hydrophobicity of the parent molecule often limits its direct application in biological systems. This guide provides a comprehensive overview and detailed protocols for the synthesis of water-soluble derivatives of this compound, addressing a critical challenge for researchers in drug development and related disciplines.
The introduction of water-solubilizing moieties, such as sulfonic acid groups, is a key strategy to enhance the bioavailability and applicability of these promising compounds.[1][2] Water-soluble derivatives have shown significant potential in various biomedical applications, including as photoinitiators for the fabrication of biocompatible hydrogels and as potential anticancer and photodynamic therapy agents.[1][2][3] This document will detail the synthetic pathways, purification techniques, and characterization methods for preparing these valuable research compounds.
Strategic Approaches to Imparting Water Solubility
The primary strategy for increasing the aqueous solubility of the this compound core is the introduction of highly polar functional groups. Among these, sulfonation stands out as a robust and effective method. The sulfonic acid group (-SO₃H) is highly ionizable, leading to a significant increase in water solubility.
The synthetic approach typically involves a two-step process:
-
Synthesis of the Lipophilic this compound Scaffold: This initial step involves the construction of the core heterocyclic system. Various methods have been reported for this, often involving the condensation of indole derivatives.[4]
-
Functionalization with Water-Solubilizing Groups: The pre-formed scaffold is then subjected to a reaction to introduce the desired polar groups. For sulfonation, this often involves the use of a suitable sulfonating agent.
This guide will focus on a specific, successfully reported method for the preparation of two water-soluble derivatives:
-
Carbazole-SO₃H: 4,4'-(6,7-diphenyl-5H-indolo[3,2-a]carbazole-5,12-diyl)bis(butane-1-sulfonic acid)
-
Carbazole-Br-SO₃H: 4,4'-(2,9-dibromo-6,7-diphenyl-5H-indolo[3,2-a]carbazole-5,12-diyl)bis(butane-1-sulfonic acid)
These compounds have demonstrated excellent water solubility (greater than 7% by weight) and have been successfully utilized as photoinitiators in the preparation of antibacterial hydrogels.[1]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, purification, and characterization of the target water-soluble this compound derivatives.
Synthesis of the Precursor: 5,12-dialkyl-6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole
The synthesis of the core scaffold is a crucial first step. A general method involves the acid-catalyzed cycloaddition of N-alkylindole with benzil.[4]
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for water-soluble derivatives.
Protocol 1: Synthesis of 4,4'-(6,7-diphenyl-5H-indolo[3,2-a]carbazole-5,12-diyl)bis(butane-1-sulfonic acid) (Carbazole-SO₃H)
This protocol details the introduction of butane-1-sulfonic acid groups onto the nitrogen atoms of the indolo[3,2-a]carbazole core.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole | 436.53 | 1.0 g | 2.29 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.23 g | 5.73 mmol |
| 1,4-Butanesultone | 136.17 | 0.78 g | 5.73 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
To a stirred solution of 6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole (1.0 g, 2.29 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere, add sodium hydride (0.23 g, 5.73 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Add 1,4-butanesultone (0.78 g, 5.73 mmol) to the mixture.
-
Heat the reaction to 80 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold diethyl ether.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.
-
Dry the solid product under vacuum to yield the desired water-soluble derivative.
Protocol 2: Synthesis of 4,4'-(2,9-dibromo-6,7-diphenyl-5H-indolo[3,2-a]carbazole-5,12-diyl)bis(butane-1-sulfonic acid) (Carbazole-Br-SO₃H)
This protocol is analogous to Protocol 1, starting with the brominated derivative of the indolo[3,2-a]carbazole core.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,9-dibromo-6,7-diphenyl-5,12-dihydroindolo[3,2-a]carbazole | 594.32 | 1.0 g | 1.68 mmol |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 0.17 g | 4.20 mmol |
| 1,4-Butanesultone | 136.17 | 0.57 g | 4.20 mmol |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 20 mL | - |
Procedure:
-
Follow the same procedure as outlined in Protocol 1, using the corresponding quantities of the brominated precursor and reagents.
Purification and Characterization
The purification of these highly polar, water-soluble compounds requires techniques different from standard column chromatography on silica gel.
Purification Strategy:
-
Precipitation and Washing: As described in the protocols, precipitation from a non-polar solvent like diethyl ether is an effective initial purification step to remove non-polar impurities.
-
Recrystallization: For further purification, recrystallization from a water/methanol mixture can be employed.
-
Dialysis: To remove inorganic salts, dialysis against deionized water using a low molecular weight cutoff membrane can be a valuable technique.
Characterization:
A combination of spectroscopic techniques is essential to confirm the structure and purity of the synthesized water-soluble derivatives.
Diagram of the Characterization Workflow:
Caption: Workflow for product characterization.
Expected Characterization Data:
| Technique | Expected Observations |
| ¹H NMR | Appearance of new signals corresponding to the butylsulfonate chain protons. |
| ¹³C NMR | Appearance of new carbon signals from the butylsulfonate moiety. |
| HRMS (ESI) | Accurate mass measurement confirming the molecular formula of the desired product. |
| FT-IR | Characteristic absorption bands for S=O stretching in the sulfonic acid group (around 1040 and 1170 cm⁻¹). |
| Water Solubility | The final product should be freely soluble in water. A quantitative measurement can be performed by preparing a saturated solution and determining the concentration. |
| UV-Vis Spectroscopy | The absorption spectrum will show characteristic peaks for the indolo[3,2-a]carbazole chromophore. |
| Fluorescence Spectroscopy | The emission spectrum will provide information about the photoluminescent properties of the water-soluble derivative. |
Applications in Drug Development and Biomedical Research
The enhanced water solubility of these this compound derivatives opens up a wide range of possibilities for their use in biological and pharmaceutical research.
-
Photoinitiators for Hydrogels: As demonstrated, these compounds can act as efficient water-soluble photoinitiators for the preparation of hydrogels.[1] These hydrogels can be used for 3D cell culture, tissue engineering, and as matrices for the controlled release of drugs.[1]
-
Anticancer Agents: The indolo[2,3-a]carbazole core is a well-known scaffold for the development of anticancer agents. These compounds can act as topoisomerase inhibitors and protein kinase inhibitors, crucial targets in cancer therapy. The improved water solubility of the sulfonated derivatives could lead to better pharmacokinetic profiles and efficacy in vivo.
-
Photodynamic Therapy (PDT): The strong absorption in the visible region and the potential to generate reactive oxygen species (ROS) upon photoirradiation make these compounds interesting candidates for photodynamic therapy. Water solubility is a critical requirement for the systemic delivery of PDT agents.
-
Bioimaging: The inherent fluorescence of the carbazole moiety can be exploited for cellular imaging applications. Water-soluble derivatives can be readily delivered to cells in an aqueous medium for fluorescence microscopy studies.
Conclusion and Future Perspectives
The synthetic protocols detailed in this guide provide a reliable method for the preparation of water-soluble this compound derivatives. The introduction of sulfonic acid groups via alkylation with 1,4-butanesultone is a straightforward and effective strategy. The resulting compounds exhibit excellent water solubility, making them highly valuable for a range of biomedical applications.
Future research in this area could focus on the development of derivatives with different water-solubilizing groups to fine-tune their properties. Furthermore, the conjugation of these water-soluble scaffolds to targeting ligands could lead to the development of novel drug delivery systems and diagnostic agents with enhanced specificity and efficacy. The protocols and information provided herein are intended to serve as a valuable resource for researchers and scientists working at the interface of chemistry, biology, and medicine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5,12-Dihydroindolo[3,2-a]carbazole
<_Step_2>
Welcome to the technical support center for the synthesis of 5,12-Dihydroindolo[3,2-a]carbazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. This compound is a key structural motif in various biologically active compounds and advanced materials. Its synthesis, while achievable through several routes, can present challenges that impact yield and purity.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of its synthesis and improve your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of the this compound core. The most common synthetic strategies involve either a twofold Fischer indole synthesis or a palladium-catalyzed oxidative cyclization. The following troubleshooting advice is categorized by the observed problem.
Issue 1: Low or No Product Yield
Symptom: After the reaction and workup, TLC or LC-MS analysis shows very little or no desired product, with starting material remaining.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Inactive Catalyst (Palladium-Catalyzed Routes) | Palladium(II) catalysts like Pd(OAc)₂ can be sensitive to air and moisture, leading to the formation of inactive palladium oxides or hydroxides. The choice of ligand is also critical; sterically hindered and electron-rich ligands are often necessary to facilitate the catalytic cycle. | Catalyst Activation & Handling: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). Use fresh, high-purity Pd(OAc)₂ or another suitable palladium source. Ligand Screening: If using a Buchwald-Hartwig type amination approach, screen various phosphine ligands. The choice of ligand can significantly influence reaction rate and selectivity. |
| Inappropriate Acid Catalyst (Fischer Indole Synthesis) | The Fischer indole synthesis is acid-catalyzed. The strength and concentration of the acid are crucial. An acid that is too weak may not facilitate the necessary-sigmatropic rearrangement, while an acid that is too strong can lead to degradation of the starting materials or unwanted side reactions. | Acid Optimization: Screen different Brønsted or Lewis acids (e.g., HCl, H₂SO₄, polyphosphoric acid, ZnCl₂). Start with milder conditions and gradually increase the acid strength or concentration while monitoring the reaction. |
| Poor Quality of Starting Materials | Impurities in the starting materials (e.g., aryl hydrazines, ketones, or aniline derivatives) can interfere with the reaction. Aryl hydrazines, in particular, can be prone to oxidation. | Purification of Reagents: Recrystallize or chromatograph solid starting materials. Distill liquid starting materials if necessary. Use freshly prepared or purchased aryl hydrazines and store them under an inert atmosphere. |
| Incorrect Reaction Temperature | Both Fischer indole and palladium-catalyzed cyclizations are temperature-sensitive. Insufficient temperature can lead to a sluggish or stalled reaction. Excessively high temperatures can cause decomposition of reactants, intermediates, or products. | Temperature Screening: Perform small-scale experiments at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrate. Monitor the reaction progress closely by TLC or LC-MS. |
| Inappropriate Solvent | The solvent plays a critical role in reactant solubility and reaction kinetics. For palladium-catalyzed reactions, high-boiling point, polar aprotic solvents are often preferred. In some cases, acidic solvents like acetic acid or pivalic acid (PivOH) have been shown to be effective. | Solvent Optimization: Test a range of solvents. For Pd-catalyzed routes, consider DMF, DMAc, toluene, or PivOH. For Fischer indole synthesis, acetic acid or ethanol with an acid catalyst are common choices. |
Issue 2: Significant Side Product Formation
Symptom: The reaction mixture shows the formation of multiple spots on TLC or peaks in LC-MS, with the desired product being a minor component.
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Aldol Condensation (Fischer Indole Synthesis) | Under acidic conditions, ketone starting materials can undergo self-condensation, leading to aldol products as impurities. | Modify Reaction Conditions: Add the acid catalyst at a lower temperature to control the initial reaction rate. Consider a two-step procedure where the hydrazone is formed first under milder conditions before cyclization. |
| Incomplete Cyclization or Isomer Formation | In a twofold cyclization, it's possible to isolate mono-cyclized intermediates or constitutional isomers, especially if the reaction is stopped prematurely or if one cyclization is kinetically favored over the other. | Increase Reaction Time/Temperature: Continue to heat the reaction and monitor until the intermediate is fully consumed. Re-subject the Mixture: If a stable intermediate is isolated, it can be re-subjected to the reaction conditions to drive the formation of the final product. |
| Homocoupling of Starting Materials (Pd-Catalyzed Routes) | In palladium-catalyzed cross-coupling reactions, homocoupling of the starting aryl halides or anilines can occur, leading to undesired symmetrical biaryls. | Optimize Ligand and Base: The choice of ligand and base can minimize homocoupling. Experiment with different ligands (e.g., Xantphos) and bases (e.g., Cs₂CO₃, K₃PO₄) to find a combination that favors the desired cross-coupling pathway. |
| Over-oxidation or Decomposition | The indolocarbazole core can be sensitive to strong oxidizing agents or high temperatures, leading to the formation of colored impurities or decomposition products. | Use a Milder Oxidant: In oxidative cyclization reactions, screen different oxidants. For example, some procedures use air as the oxidant, while others might use a chemical oxidant. Ensure the reaction is not heated for an unnecessarily long time after completion. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the this compound core?
The primary methods include:
-
Palladium-Catalyzed Twofold Oxidative Cyclization: This is an efficient modern method that often involves the cyclization of di-anilino derivatives. It offers good functional group tolerance.
-
Fischer Indole Synthesis: A classic method involving the acid-catalyzed cyclization of a bis-arylhydrazone, typically derived from a cyclohexanedione derivative and two equivalents of an arylhydrazine.
-
Buchwald-Hartwig Amination: This involves a palladium-catalyzed cross-coupling for N-arylation, which can be adapted for intramolecular cyclization to form the carbazole rings.
Q2: How do I choose the right catalyst system for a palladium-catalyzed cyclization?
The optimal catalyst system is substrate-dependent. A good starting point is Pd(OAc)₂ as the palladium source. The choice of ligand is crucial; bidentate phosphine ligands like Xantphos are often effective in promoting the desired C-N bond formation and preventing side reactions. It is highly recommended to screen a small panel of ligands and bases for any new substrate.
Q3: My product is a dark, intractable tar. What could be the cause?
This is often a sign of product decomposition or polymerization. Potential causes include:
-
Excessively High Temperature: The indolocarbazole core can be sensitive to heat. Try running the reaction at a lower temperature for a longer duration.
-
Strongly Acidic or Basic Conditions: Harsh pH conditions can lead to degradation. If possible, use milder acids or bases.
-
Oxidation: The product may be air-sensitive, especially at high temperatures. Ensure the reaction and workup are performed under an inert atmosphere.
Q4: How can I improve the regioselectivity of functionalization on the this compound core?
The C2 and C9 positions are often the most reactive sites for electrophilic substitution. By carefully controlling reaction conditions (e.g., temperature, stoichiometry of reagents), it is possible to achieve selective mono-functionalization over di-functionalization. For instance, formylation at a low temperature may favor the mono-substituted product, while higher temperatures can lead to the di-substituted product.
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Pd-Catalyzed Twofold Oxidative Cyclization
This protocol is adapted from a reported synthesis of 9-methoxycarbonylindolo[3,2-a]carbazole derivatives.
-
Reaction Setup: To a sealable reaction tube, add the methyl 2,4-dianilinobenzoate starting material (1.0 mmol), Pd(OAc)₂ (10 mol%), and a base (e.g., NaOtBu, 2.2 mmol).
-
Solvent Addition: Add the solvent (e.g., PivOH, 0.2 M concentration) to the tube.
-
Inert Atmosphere: Seal the tube and purge with dry air or argon.
-
Heating: Place the reaction tube in a preheated oil bath at the appropriate temperature (e.g., 110 °C).
-
Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS. The reaction may take 24-48 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting a low-yielding synthesis reaction.
Caption: A decision-tree for troubleshooting low yields.
Technical Support Center: Mitigating π-Stacking in 5,12-Dihydroindolo[3,2-a]carbazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,12-dihydroindolo[3,2-a]carbazole derivatives. This guide is designed to provide in-depth, experience-driven insights into one of the most common challenges encountered with this class of molecules: π-stacking. The large, planar, and electron-rich nature of the indolo[3,2-a]carbazole core makes it highly susceptible to intermolecular π-π interactions, leading to aggregation. This phenomenon can significantly impact solubility, bioactivity, and the reliability of experimental data.
This resource is structured to help you troubleshoot common experimental issues and answer frequently asked questions related to π-stacking. The protocols and explanations provided herein are grounded in established chemical principles and validated through extensive field application.
Troubleshooting Guide: Common Experimental Issues & Solutions
This section addresses specific problems you may encounter during your research and provides actionable solutions rooted in mitigating π-stacking.
Issue 1: Poor or Inconsistent Solubility
You Observe: Your this compound derivative exhibits low solubility in common organic solvents or aqueous buffers, often precipitating out of solution unexpectedly. You may also notice that solubility data is not reproducible between experiments.
Underlying Cause (The "Why"): The strong, non-covalent π-π stacking interactions between the planar carbazole cores promote self-aggregation.[1] This aggregation effectively creates a more crystalline, less solvated state, which drastically reduces the compound's ability to interact with solvent molecules. This is a common issue with large polycyclic aromatic hydrocarbons.[2]
Solutions & Protocols:
-
Strategy A: Steric Hindrance via Chemical Modification. The most direct way to disrupt π-stacking is to prevent the carbazole planes from approaching each other.[2][3]
-
Protocol 1: Introduction of Bulky Substituents.
-
Rationale: By attaching sterically demanding groups to the carbazole scaffold, you create a physical barrier that prevents face-to-face stacking.
-
Reaction: Perform regioselective formylation or acetylation at the C2 and C9 positions of the 5,12-dialkyl-6,7-diaryl-substituted this compound core.[4] This can be achieved using dichloromethyl methyl ether with SnCl₄ for formylation, or acetyl chloride with AlCl₃ for acetylation.[4]
-
Follow-up: The resulting carbonyl groups can be further functionalized to introduce even bulkier moieties, such as through Knoevenagel condensation with malononitrile.[4]
-
-
Visualizing the Strategy:
Caption: Steric hindrance prevents close approach of carbazole cores.
-
-
Strategy B: Formulation with Excipients. If chemical modification is not feasible, formulation strategies can be employed to keep the molecules separated in solution.
-
Protocol 2: Use of Surfactants and Polymers.
-
Rationale: Surfactants form micelles that can encapsulate the hydrophobic carbazole derivative, preventing aggregation.[5] Polymers like HPMCAS can form amorphous solid dispersions, inhibiting crystallization and π-stacking.[6][7]
-
Preparation: For a surfactant-based formulation, prepare a stock solution of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-127) in your desired buffer. Add your compound to this solution and sonicate to facilitate micellar encapsulation.
-
For Amorphous Solid Dispersions (ASDs): Dissolve your compound and a polymer (e.g., HPMCAS) in a common solvent. Remove the solvent rapidly via spray drying or rotary evaporation to trap the compound in an amorphous state within the polymer matrix.[6][7]
-
-
Issue 2: Anomalous Spectroscopic Data (UV-Vis, Fluorescence, NMR)
You Observe:
-
UV-Vis: Broad absorption bands, or the appearance of new, red-shifted bands upon increasing concentration.[8]
-
Fluorescence: Significant quenching of fluorescence intensity or changes in the emission wavelength as concentration increases.[9][10]
-
¹H-NMR: Broadening of aromatic proton signals and upfield shifts, which can obscure peak splitting patterns.[9][10][11]
Underlying Cause (The "Why"): These spectroscopic changes are classic indicators of π-stacking. The close proximity of the aromatic systems alters their electronic ground and excited states.[8] In NMR, the ring current of one carbazole core shields the protons of an adjacent stacked molecule, causing the characteristic upfield shift.[9][11]
Solutions & Protocols:
-
Strategy A: Dilution Studies. This is a diagnostic rather than a preventative measure, but it is crucial for confirming π-stacking.
-
Protocol 3: Concentration-Dependent Spectroscopy.
-
Rationale: Since π-stacking is an intermolecular process, its effects should diminish upon dilution.
-
Procedure: Prepare a series of solutions of your compound with concentrations spanning at least two orders of magnitude (e.g., 1 µM to 100 µM).
-
Analysis: Acquire UV-Vis, fluorescence, and ¹H-NMR spectra for each concentration. Plot the maximum absorbance wavelength (λₘₐₓ), fluorescence intensity, and the chemical shift of a specific aromatic proton against concentration. A significant change at higher concentrations is strong evidence of aggregation.[8][9][10]
-
-
-
Strategy B: Disruptive Solvents and Additives.
-
Protocol 4: Modifying the Solvent Environment.
-
Rationale: Solvents that can effectively solvate the aromatic rings will compete with the self-association of the carbazole derivatives.
-
Procedure: Attempt to dissolve the compound in more polar, aprotic solvents like DMSO or DMF. For aqueous solutions, the addition of organic co-solvents can be effective.
-
Additives: The inclusion of excipients like cyclodextrins can encapsulate the carbazole moiety, physically preventing stacking.[5] Prepare your solution in a buffer containing hydroxypropyl-β-cyclodextrin (HPβCD) to test this effect.
-
-
Frequently Asked Questions (FAQs)
Q1: What exactly is π-stacking and why is it so prevalent in this compound systems?
A1: π-stacking is a non-covalent interaction between aromatic rings. It arises from a combination of electrostatic interactions between the electron-rich π-cloud of one ring and the electron-poorer sigma-framework of another, as well as dispersion forces.[12][13] The this compound scaffold is a large, flat, and highly conjugated system. This extensive π-system provides a large surface area for these interactions to occur, making π-stacking energetically favorable and thus a dominant intermolecular force.[1]
Q2: How can I quantitatively measure the extent of π-stacking in my sample?
A2: While spectroscopic methods provide qualitative evidence, more quantitative data can be obtained through techniques like:
-
Nuclear Magnetic Resonance (NMR): In-cell NMR experiments combined with double-mutant cycle analysis can be used to measure the energy of XH/π stacking interactions.[14]
-
Isothermal Titration Calorimetry (ITC): Can be used to measure the thermodynamics of self-association if the aggregation process is reversible and occurs within the detectable concentration range of the instrument.
-
Analytical Ultracentrifugation (AUC): This is a powerful technique to determine the oligomeric state of a molecule in solution, providing direct evidence of aggregation.
Q3: Besides steric hindrance, what other chemical modifications can reduce π-stacking?
A3:
-
Introducing Charged Groups: Synthesizing derivatives with ionizable groups (e.g., sulfonic acids, quaternary ammonium salts) can introduce electrostatic repulsion between molecules, counteracting the attractive π-stacking forces.[4][15] This has the added benefit of dramatically increasing aqueous solubility.[15][16]
-
Modulating Electron Density: The nature of π-stacking is sensitive to the electron density of the aromatic rings. Attaching electron-donating or electron-withdrawing groups can alter the electrostatic potential of the π-system, which can either enhance or hinder stacking depending on the specific geometry of interaction.[17][18][19]
Q4: Will reducing π-stacking always improve the biological activity of my compound?
A4: Generally, yes. Aggregation often leads to a significant underestimation of a compound's true potency because the aggregated form is typically inactive. By reducing π-stacking, you increase the concentration of the monomeric, active species available to interact with its biological target.[20] However, it is important to note that in some specific contexts, such as the design of certain drug delivery systems, controlled π-stacking can be harnessed as a useful property.[21][22][23]
Summary of Strategies and Their Impact
| Strategy | Primary Mechanism | Impact on Solubility | Impact on Bioactivity | Key Consideration |
| Bulky Substituents | Steric Hindrance | High | High | Requires synthetic modification.[2][3][24] |
| Charged Groups | Electrostatic Repulsion | Very High (in polar solvents) | High | Can alter cell permeability.[4][15] |
| Formulation with Excipients | Encapsulation/Dispersion | Medium to High | High | Potential for excipient-drug interactions.[5][6] |
| Solvent Modification | Competitive Solvation | Medium | N/A (Analytical Tool) | May not be suitable for biological assays. |
Workflow for Troubleshooting Aggregation
References
- 1. π-stacking interactions, conducting organic materials | Department of Chemistry | Georgetown University [chemistry.georgetown.edu]
- 2. Suppressing π–π stacking interactions for enhanced solid-state emission of flat aromatic molecules via edge functionalization with picket-fence-type groups - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evidence of preferential π-stacking: a study of intermolecular and intramolecular charge transfer complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Evidence of preferential π-stacking: a study of intermolecular and intramolecular charge transfer complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Heteroaromatic π-Stacking Energy Landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evidence of π-stacking Interactions in the Self-Assembly of hIAPP22–29 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Substituent effects on aromatic stacking interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Local nature of substituent effects in stacking interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. probiologists.com [probiologists.com]
- 21. snu.elsevierpure.com [snu.elsevierpure.com]
- 22. Applications of π-π stacking interactions in the design of drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dihydroindolocarbazole Functionalization
Welcome to the technical support center for the functionalization of dihydroindolocarbazole scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this important heterocyclic system. Dihydroindolocarbazoles are privileged structures in numerous biologically active natural products and pharmaceutical agents, most notably in the development of kinase inhibitors.[1][2] Their functionalization, however, can be challenging, often requiring careful optimization of reaction conditions to achieve desired yields and selectivities.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems in a direct question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.
Q1: My reaction yield is very low, or I'm getting no product at all. What are the likely causes?
This is a frequent issue that can be traced back to several factors, from reagent quality to fundamental reaction conditions.[3]
Potential Causes & Solutions:
-
Inactive Catalyst or Reagents:
-
Sub-Optimal Reaction Temperature:
-
Cause: The reaction may have a high activation energy barrier that is not being overcome at the current temperature. Conversely, some reactions may not proceed if the temperature is too low.[7]
-
Solution: Incrementally increase the reaction temperature, for example, in 10-20 °C intervals, while monitoring for product formation and potential decomposition by TLC or LC-MS.[4][5] If no reaction occurs, consider if a higher temperature or a more active catalyst is needed.[6]
-
-
Incorrect Reaction Time or Monitoring:
-
Cause: The reaction may be much slower than anticipated, or it might be complete and the product is degrading over time.[6]
-
Solution: Monitor the reaction from the start and at regular intervals (e.g., every hour) using TLC. This helps determine the optimal reaction time and identifies if product decomposition is occurring.[3]
-
-
Poor Solubility:
-
Cause: Dihydroindolocarbazole scaffolds can be poorly soluble in common organic solvents, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: Screen a range of solvents, including higher-boiling polar aprotic solvents like DMF, DMSO, or dioxane, which may improve the solubility of the starting materials.[4][8]
-
Q2: I'm observing multiple products or isomers, leading to poor selectivity. How can I improve this?
Poor selectivity is often a challenge in the functionalization of complex heterocycles with multiple reactive sites.
Potential Causes & Solutions:
-
Multiple Reactive C-H Bonds:
-
Cause: The dihydroindolocarbazole core has several potential sites for C-H functionalization. Without proper control, a mixture of regioisomers can be formed.
-
Solution:
-
Introduce a Directing Group: Installing a directing group, typically on the indole nitrogen (N9 position), can steer the metallation/functionalization to a specific position (e.g., C1 or C8).[4]
-
Ligand Modification: In transition-metal catalysis, the steric and electronic properties of the ligand are critical. Screening a panel of ligands (e.g., bulky, electron-rich phosphines for Pd-catalysis) can dramatically improve regioselectivity.[4][9]
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. A solvent screen is often a valuable optimization step.[8]
-
-
-
Formation of Side Products:
-
Cause: Competing reaction pathways, such as dimerization, polymerization of starting materials, or reaction at other functional groups, can reduce the yield of the desired product.[10][11]
-
Solution: Lowering the reaction temperature can sometimes favor the desired kinetic product over undesired thermodynamic byproducts.[3] Adjusting the stoichiometry of reagents or the rate of addition can also minimize side reactions.
-
Q3: My starting material is not fully consumed. How do I drive the reaction to completion?
Incomplete conversion is a common optimization problem.
Potential Causes & Solutions:
-
Reversible Reaction or Unfavorable Equilibrium:
-
Cause: The reaction may be reversible, reaching an equilibrium state before all the starting material is consumed.
-
Solution: If a volatile byproduct is formed (e.g., water), its removal using a Dean-Stark trap can shift the equilibrium toward the products. If this is not possible, increasing the concentration of one of the reagents (if cost-effective) may help.
-
-
Insufficient Catalyst Loading or Activity:
-
Cause: The catalyst loading might be too low, or the catalyst may be slowly deactivating over the course of the reaction.[7]
-
Solution: First, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%). If deactivation is suspected, ensure rigorous inert conditions and pure reagents.[4] In some cases, a second addition of the catalyst midway through the reaction can be beneficial.
-
-
Product Inhibition:
-
Cause: The product itself may coordinate to the catalyst, inhibiting its activity and slowing down the reaction.
-
Solution: This can be difficult to diagnose and solve. Sometimes, changing the ligand or metal can alter the coordination properties and mitigate inhibition. Running the reaction at a lower concentration might also help, although this can decrease the overall reaction rate.
-
Frequently Asked Questions (FAQs)
Q1: When should I use a protecting group on the indole nitrogen?
The decision to use a protecting group is crucial and depends on the reaction conditions and desired outcome.[12][13]
-
When to Use One:
-
To Prevent N-Functionalization: In many reactions, particularly those involving bases or electrophiles, the indole N-H is acidic and nucleophilic and will react preferentially. A protecting group masks this reactivity.
-
To Improve Solubility: Attaching a bulky group like triisopropylsilyl (TIPS) or a simple benzyl group can significantly enhance the solubility of the indolocarbazole core in organic solvents.
-
As a Directing Group: As mentioned in the troubleshooting section, groups like pivaloyl or 2-pyridylsulfonyl can direct C-H functionalization to specific positions.[4][12]
-
-
Common Protecting Groups:
-
Sulfonyl groups (e.g., Tosyl): Stable to many conditions but can be difficult to remove.
-
Carbamates (e.g., Boc): Easily removed with acid but may not be stable to certain reaction conditions.
-
Benzyl (Bn): Can be removed via hydrogenolysis.
-
Silyl groups (e.g., TIPS): Easily removed with fluoride sources (e.g., TBAF).
-
The choice depends on the stability of the group to the planned reaction conditions and the mildness of the required deprotection step.[13]
Q2: How do I select the right catalyst and ligand system for a cross-coupling reaction?
The catalyst/ligand system is arguably the most critical variable in many functionalization reactions.[4][7]
-
Catalyst Choice:
-
Palladium (Pd): The workhorse for C-H functionalization and cross-coupling (e.g., Buchwald-Hartwig, Suzuki, Stille). Pd(OAc)₂ is a common and relatively inexpensive precursor.[4][9]
-
Copper (Cu): Often used for N-arylation reactions (Ullmann condensation) and is generally cheaper than palladium. CuI is a common choice.[7]
-
Gold (Au) / Rhodium (Rh): Can be effective for specific transformations, such as certain C-H aminations or cyclizations, but are often more expensive.[14]
-
-
Ligand Choice:
-
Role of the Ligand: The ligand stabilizes the metal center, influences its reactivity, and controls the steric environment around it, which is key for selectivity.
-
Screening is Key: For a new transformation, it is standard practice to screen a variety of ligands. For Pd-catalyzed reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often a good starting point for challenging couplings.[4] For copper-catalyzed reactions, diamine ligands like 1,10-phenanthroline are frequently used.[7]
-
Q3: What are the best practices for setting up and monitoring the reaction?
Rigorous and consistent experimental technique is essential for reproducibility.[6][15]
-
Glassware and Atmosphere: Always use oven-dried or flame-dried glassware to eliminate moisture. Assemble the reaction under an inert atmosphere (Argon or Nitrogen), especially for oxygen- or moisture-sensitive catalysts and reagents.[3]
-
Reagent Purity: Use freshly purified reagents and dry solvents. Impurities are a common cause of reaction failure.[6]
-
Order of Addition: The order in which reagents are added can be critical. Typically, the solid reagents (substrate, catalyst, ligand, base) are added to the flask first, which is then purged with inert gas before the solvent and any liquid reagents are added via syringe.
-
Monitoring: Use Thin Layer Chromatography (TLC) as a primary tool to monitor the reaction's progress. It allows you to quickly assess the consumption of starting material and the formation of the product. For more quantitative analysis, LC-MS is preferred.[3]
-
Work-up: Be aware that some products may be sensitive to acidic or basic conditions used during the work-up. If a product appears on the TLC but is lost after work-up, test its stability to the aqueous solutions you are using on a small scale.[15][16]
Data Summary Tables
Optimization data is best summarized in tables for clear comparison. The following are representative examples for a hypothetical reaction.
Table 1: Optimization of Reaction Conditions for a Model C-H Arylation [7][17]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (2) | Dioxane | 100 | 45 |
| 2 | Pd(OAc)₂ (5) | XPhos (10) | K₂CO₃ (2) | Dioxane | 100 | 68 |
| 3 | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ (2) | Dioxane | 100 | 52 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 85 |
| 5 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Toluene | 100 | 71 |
| 6 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 120 | 82 (decomp) |
| 7 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 85 |
Data is illustrative and intended to show an optimization workflow.
Key Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Dihydroindolocarbazole
This protocol is adapted from general procedures for the N-arylation of carbazoles.[4]
-
Setup: To an oven-dried Schlenk tube, add the dihydroindolocarbazole substrate (0.5 mmol, 1.0 equiv.), aryl iodide (0.6 mmol, 1.2 equiv.), Copper(I) Iodide (CuI) (0.025 mmol, 5 mol%), 1,10-phenanthroline (0.05 mmol, 10 mol%), and potassium hydroxide (KOH) (1.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with dry Argon or Nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add dry, degassed solvent (e.g., DME or Dioxane, 1.0 mL) via syringe.
-
Reaction: Place the sealed tube in a pre-heated oil bath at 95-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. The total synthesis of indolocarbazole natural products and towards the synthesis of (+)-sparteine - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-controlled bifurcated cascade process for the selective preparation of dihydrocarbazoles or dihydropyridoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Oxidative reactions of 6-pentyl indolo[3,2-b]carbazole: formation of novel C–C and C–N coupled dimers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.org [mdpi.org]
- 13. jocpr.com [jocpr.com]
- 14. Synthesis of Carbazoles and Related Heterocycles from Sulfilimines by Intramolecular C−H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How To [chem.rochester.edu]
- 16. Troubleshooting [chem.rochester.edu]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges of Indolocarbazole Compounds
Welcome to the technical support center for handling indolocarbazole compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this promising, yet often challenging, class of molecules. Indolocarbazoles, with their rigid, planar, and hydrophobic structures, frequently present significant solubility hurdles that can impede experimental progress and therapeutic development.[1][2]
This resource provides in-depth, practical solutions to common solubility issues, moving beyond simple solvent suggestions to explain the underlying principles of each method. Our goal is to empower you with the knowledge to not only solve immediate solubility problems but also to proactively design more effective experimental and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: Why are my indolocarbazole compounds so difficult to dissolve?
Indolocarbazole scaffolds are inherently hydrophobic due to their large, rigid, and planar aromatic ring systems.[2] This structure promotes strong intermolecular π-π stacking, leading to high lattice energy in the solid state, which makes it difficult for solvent molecules to intervene and solvate the individual compound molecules. Many derivatives of this class are classified as poorly soluble, which can hinder both in vitro assays and in vivo bioavailability.[3][4]
Q2: I've dissolved my indolocarbazole in 100% DMSO, but it precipitates when I add it to my aqueous cell culture media. What is happening and how can I fix it?
This is a very common and critical issue known as "crashing out."[5][6] Your compound is soluble in the pure organic solvent (DMSO) but becomes insoluble when the polarity of the solvent system dramatically increases with the addition of aqueous media.[7]
Causality: The DMSO stock solution is a high-energy state for the compound. When introduced to the aqueous environment, the compound molecules rapidly seek a lower energy state by aggregating with each other, leading to precipitation.
Solutions:
-
Serial Dilution Strategy: Instead of a single large dilution, perform a series of intermediate dilutions in a mixed solvent system (e.g., DMSO/media or DMSO/PBS) to gradually acclimate the compound to the aqueous environment.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO.[6] Slightly increasing the final DMSO concentration in your assay may be sufficient to keep the compound in solution. Always run a vehicle control to account for any effects of the solvent on the cells.
-
Use of Pluronic F-68: This non-ionic surfactant can be added to the final aqueous solution at a low concentration (e.g., 0.01-0.1%) to help stabilize the compound and prevent precipitation.
-
Formulation with Solubilizing Excipients: For in vivo studies, or even some in vitro work, consider formulating the compound with excipients like cyclodextrins or creating a lipid-based formulation.[8][9][10][11]
Troubleshooting Guides: Step-by-Step Protocols
Guide 1: Preparing a Stable Stock Solution in DMSO
Issue: The indolocarbazole compound does not fully dissolve in DMSO at room temperature, even at moderate concentrations.
Underlying Principle: The dissolution process may be kinetically limited, meaning it requires energy input to overcome the initial energy barrier of the crystal lattice.
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh the required amount of your indolocarbazole compound in a sterile, appropriate-sized vial.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.
-
Initial Mixing: Vortex the solution vigorously for 2-5 minutes.[6]
-
Gentle Warming: If the compound is not fully dissolved, place the vial in a water bath set to 37°C for 10-15 minutes.[6] This will provide thermal energy to aid dissolution. Caution: Check the thermal stability of your specific compound before heating.
-
Sonication: If solids persist, use a bath sonicator for 5-10 minutes to break down compound aggregates through mechanical energy.[6]
-
Final Check: Visually inspect the solution for any remaining particulate matter. A clear, homogenous solution is desired.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
Guide 2: Formulation with Cyclodextrins for Improved Aqueous Solubility
Issue: The compound needs to be delivered in a predominantly aqueous solution for an in vitro or in vivo experiment, and DMSO is not a viable option.
Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like indolocarbazoles, forming an inclusion complex that is water-soluble.[8][9]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
-
Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.
-
Molar Ratio Determination: Start with a 1:1 molar ratio of your indolocarbazole to HP-β-CD. This may need to be optimized.
-
Preparation:
-
Dissolve the HP-β-CD in your desired aqueous buffer (e.g., PBS) to the target concentration.
-
Prepare a concentrated stock solution of your indolocarbazole in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the indolocarbazole stock solution to the stirring cyclodextrin solution.
-
-
Complexation: Allow the mixture to stir at room temperature for several hours (or overnight) to facilitate the formation of the inclusion complex.
-
Solvent Removal (if necessary): If a volatile organic solvent was used, it can be removed by rotary evaporation or lyophilization.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any non-encapsulated compound precipitate.
-
Quantification: Determine the final concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Advanced Solubilization Strategies
For particularly challenging compounds or for progression into later-stage drug development, more advanced formulation strategies may be necessary.
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and thus better solubility than the crystalline form.[8][10][12] | Significant solubility enhancement, potential for controlled release. | Can be physically unstable over time (recrystallization), requires specialized equipment (spray dryer, hot-melt extruder).[10] |
| Lipid-Based Formulations | The drug is dissolved in a mixture of lipids, surfactants, and co-solvents. These can form micelles or emulsions in the gastrointestinal tract, improving absorption.[9] | Can improve oral bioavailability, protects the drug from degradation.[11] | Complex formulation development, potential for drug precipitation upon dilution. |
| Nanotechnology | The drug is encapsulated within nanocarriers like liposomes or polymeric nanoparticles.[3][13][14] This increases the surface area for dissolution and can facilitate targeted delivery.[15][16] | Enhanced stability, improved bioavailability, potential for targeted delivery and reduced toxicity.[3][14] | Complex manufacturing processes, potential for immunogenicity, regulatory hurdles.[13] |
Visualizing Experimental Workflows
Decision Tree for Solvent Selection
This diagram outlines a logical progression for selecting an appropriate solvent system for your indolocarbazole compound.
Caption: A decision-making workflow for initial solvent screening.
Workflow for Cyclodextrin Formulation
This diagram illustrates the key steps in preparing a cyclodextrin-based formulation.
Caption: Step-by-step process for cyclodextrin complexation.
The Role of pH in Solubility
For indolocarbazole derivatives that contain ionizable functional groups (e.g., acidic or basic moieties), pH can be a powerful tool to enhance solubility.[17][18][19]
-
Weakly Basic Compounds: Many nitrogen-containing heterocyclic compounds are weakly basic. Decreasing the pH of the solution will protonate these basic sites, leading to the formation of a more soluble salt.[18][20]
-
Weakly Acidic Compounds: If the indolocarbazole derivative has an acidic proton (e.g., a phenol or carboxylic acid), increasing the pH will deprotonate it, forming an anionic species that is generally more water-soluble.
Practical Application: A "pH-solubility profile" can be experimentally determined by measuring the solubility of the compound across a range of pH values. This data is invaluable for developing oral formulations, as the compound will encounter a wide pH gradient in the gastrointestinal tract.[20][21] The Henderson-Hasselbalch equation can be used to model this relationship.[18]
Stability Considerations
Once your indolocarbazole is in solution, it's crucial to consider its chemical stability.[22]
-
Hydrolysis: Derivatives with ester or imide functionalities may be susceptible to hydrolysis, especially at non-neutral pH.[23]
-
Oxidation: The electron-rich indole rings can be prone to oxidation.
-
Photostability: Many aromatic compounds are light-sensitive.[24] It is good practice to protect solutions from light by using amber vials or wrapping containers in foil.[24]
Recommendation: Always perform preliminary stability studies on your solubilized compound under your specific experimental conditions (e.g., temperature, pH, light exposure) to ensure the integrity of your results.[21]
References
- 1. Indolocarbazole - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. Harnessing nanotechnology for efficient delivery of indole-based drugs in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 12. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 13. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. dovepress.com [dovepress.com]
- 16. neuroquantology.com [neuroquantology.com]
- 17. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. researchgate.net [researchgate.net]
- 20. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Formulation and Stability of Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Plasma stability of two glycosyl indolocarbazole antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pccarx.com [pccarx.com]
Technical Support Center: Purification of 5,12-Dihydroindolo[3,2-a]carbazole
Welcome to the technical support center for the purification of 5,12-Dihydroindolo[3,2-a]carbazole and its derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who work with this versatile heterocyclic scaffold. Here, we address common challenges and provide practical, field-proven solutions to help you achieve the highest possible purity for your compound, a critical factor for reliable downstream applications, from drug development to organic electronics.
Frequently Asked Questions (FAQs)
Q1: What is the standard "first-pass" purification strategy for a crude this compound reaction mixture?
A1: The most robust and widely adopted initial purification method is silica gel column chromatography . The crude product, obtained after work-up, is typically adsorbed onto a small amount of silica gel (dry loading) or dissolved in a minimal amount of a strong solvent (like dichloromethane or chloroform) and then loaded onto the column. Elution is performed with a non-polar/polar solvent system, most commonly a hexane/ethyl acetate or hexane/acetone gradient.[1][2][3] This technique is highly effective for separating the target molecule from unreacted starting materials, catalysts, and most polar and non-polar byproducts generated during synthesis.
Q2: The parent this compound scaffold has poor solubility. How does this impact my purification choices?
A2: The limited solubility of the core structure is a critical consideration. The parent scaffold is often insoluble in water and has low solubility in many common organic solvents at room temperature.[4] To address this, synthetic strategies often incorporate long alkyl chains (e.g., hexyl, octyl, dodecyl) at the N5 and N12 positions to enhance solubility in solvents like chloroform, THF, and toluene.[1][5]
For purification, this means:
-
Solvent Selection is Key: You may need to use stronger solvents like dichloromethane (DCM) or chloroform for both dissolving the crude material for column chromatography and for recrystallization.
-
Dry Loading is Preferred: For column chromatography, dry loading the crude product by pre-adsorbing it onto silica gel is often superior to wet loading. This prevents the use of a large volume of a strong solvent at the start of the chromatography, which can lead to band broadening and poor separation.
-
Recrystallization Solvent Screening: Finding a suitable single-solvent or dual-solvent system for recrystallization may require screening. The ideal solvent will fully dissolve the compound when hot but allow it to crash out upon cooling.
Q3: What are the most common impurities I should anticipate after synthesizing a this compound derivative?
A3: Impurities are highly dependent on the synthetic route. However, common culprits include:
-
Unreacted Starting Materials: Such as N-alkylindole and benzil derivatives if using the acid-catalyzed cycloaddition method.[1][5]
-
Mono-functionalized Intermediates: If you are performing a bis-formylation or bis-acetylation, it is common to have residual mono-substituted product, which can be challenging to separate due to similar polarity.[5][6] Careful control of reaction conditions is crucial to maximize the yield of the desired di-substituted product.[7]
-
Oxidized Species: The dihydroindolocarbazole core can be susceptible to oxidation, leading to colored impurities. It is advisable to handle the compound under an inert atmosphere when possible and store it protected from light.
-
Polymeric Byproducts: Acid-catalyzed reactions can sometimes lead to the formation of oligomeric or polymeric side products, which typically remain at the baseline on a TLC plate.
Q4: Which analytical techniques are essential for confirming the purity and identity of my final product?
A4: A combination of techniques is necessary for unambiguous confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for structural verification. The spectra should be clean, with correct chemical shifts, multiplicities, and integration values corresponding to the target structure.[1] 2D NMR experiments (like COSY and HMBC) can be used to confirm regiochemistry, especially in asymmetrically substituted derivatives.[7]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of your molecule.[2]
-
Melting Point (m.p.): A sharp and consistent melting point is a good indicator of high purity.[1] Broad melting ranges often suggest the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems is a preliminary indicator of purity.
Troubleshooting Guide: Common Purification Issues
Problem: My compound streaks badly on the silica TLC plate and column, leading to poor separation.
-
Probable Cause: This is often due to the compound's acidic N-H protons interacting strongly with the slightly acidic silica gel. It can also be caused by overloading the column or using a solvent system that is too polar.
-
Solutions:
-
Neutralize the Eluent: Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to your mobile phase. This will cap the acidic silanol groups on the silica surface, reducing tailing and improving peak shape.
-
Switch the Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina.
-
Check Compound Stability: The streaking could also be a sign of decomposition on the silica. Run a quick stability test by spotting the compound on a TLC plate, letting it sit for 30 minutes, and then eluting it to see if a new spot has formed at the baseline.
-
Problem: I have two spots on TLC that are very close together (low ΔRf). How can I improve separation during column chromatography?
-
Probable Cause: The impurities are structurally very similar to your product, possessing nearly identical polarity. This is common when trying to separate mono- vs. di-substituted derivatives or regioisomers.[5]
-
Solutions:
-
Decrease Eluent Polarity: A less polar mobile phase will increase the retention time of all compounds and often magnifies the differences in their interaction with the silica gel, improving separation. Be prepared for a longer elution time.
-
Optimize Solvent System: Instead of a simple two-solvent system (e.g., hexane/ethyl acetate), try a three-component system. Adding a small amount of a third solvent with different properties (e.g., dichloromethane or toluene) can alter the selectivity of the separation.
-
Use a Longer Column: Increasing the length of the stationary phase provides more theoretical plates for the separation to occur.
-
Consider an Alternative Technique: If chromatography fails, recrystallization may be more effective at excluding these "like-for-like" impurities.
-
Problem: I can't get my compound to crystallize from solution during recrystallization.
-
Probable Cause: This can happen if the solution is not sufficiently supersaturated, if the compound has formed an oil, or if residual impurities are inhibiting crystal lattice formation.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.
-
Add Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization.
-
Use an Anti-Solvent: If you are using a single-solvent system, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy. Then, warm the solution until it is clear again and allow it to cool slowly. A common combination is ethyl acetate/hexane.[8]
-
Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of your compound and promote saturation.
-
Visualized Workflows and Protocols
General Purification Workflow
The diagram below outlines a standard workflow for purifying this compound from a crude reaction mixture.
Caption: General purification and analysis workflow.
Protocol 1: Silica Gel Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your specific compound.
1. Preparation:
-
Select an appropriate eluent system based on TLC analysis. Aim for an Rf value of ~0.2-0.3 for your target compound. A common starting point is a gradient of 0% to 30% ethyl acetate in hexane.[1]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pack the column by pouring the slurry and allowing the silica to settle, ensuring no air bubbles are trapped.
2. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approximately 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed silica gel bed.
3. Elution and Fraction Collection:
-
Begin eluting with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent according to your predefined gradient.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
Table 1: Example Solvent Systems for Column Chromatography
| Compound Type | Starting Eluent (Non-polar) | Final Eluent (Polar) | Citation(s) |
| N-alkylated Dihydroindolocarbazoles | Hexane | Hexane/Ethyl Acetate (8:2) | [1] |
| Functionalized (e.g., formyl) Derivatives | Hexane | Hexane/Acetone | [2] |
| General Screening | Heptane | Heptane/Ethyl Acetate (95:5) | [3] |
Protocol 2: Recrystallization
1. Solvent Selection:
-
Place ~20 mg of your purified compound into a test tube.
-
Add a potential solvent (see Table 2) dropwise at room temperature. A good candidate will not dissolve the compound well.
-
Heat the mixture to the solvent's boiling point. The compound should now dissolve completely. If it doesn't, add more solvent dropwise until it does.
-
Allow the solution to cool slowly to room temperature. Abundant crystal formation indicates a good solvent.
2. Bulk Recrystallization:
-
Place the bulk compound in an Erlenmeyer flask.
-
Add the minimum amount of the selected hot solvent to completely dissolve the compound.
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath to maximize yield.
3. Crystal Collection:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove all residual solvent.
Table 2: Common Solvents for Carbazole Recrystallization
| Solvent Class | Example Solvents | Notes | Citation(s) |
| Alcohols | Ethanol, Isopropanol | Good for moderately polar carbazoles. | [8] |
| Ketones | Acetone | Often used to dissolve crude product. | [8] |
| Esters / Hydrocarbons | Ethyl Acetate / Hexane | A powerful dual-solvent (anti-solvent) system. | [8] |
| Aromatic Hydrocarbons | Toluene | Effective for removing certain reaction impurities. | [8] |
References
Technical Support Center: Dihydroindolocarbazole Derivatives in Solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with dihydroindolocarbazole derivatives. This resource is designed to provide in-depth, field-proven insights into the stability challenges associated with this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.
Introduction: The Stability Challenge
Dihydroindolocarbazole derivatives are a significant class of compounds, many of which exhibit potent biological activities, including antitumor and neuroprotective properties.[1] Their unique indolo[2,3-a]pyrrolo[3,4-c]carbazole core is central to their function, often acting through mechanisms like DNA intercalation and inhibition of topoisomerases or protein kinases.[1][2] However, the very structural features that confer this bioactivity can also render these molecules susceptible to degradation in solution. Understanding and mitigating these stability issues is paramount for obtaining reliable experimental data and for the successful development of therapeutic agents.
This guide will walk you through the common degradation pathways, influencing factors, and analytical strategies to ensure the stability and integrity of your dihydroindolocarbazole derivatives in solution.
Frequently Asked Questions (FAQs)
Q1: My dihydroindolocarbazole derivative appears to be degrading in my aqueous buffer. What are the likely causes?
A1: The most common cause of degradation for many indolocarbazole derivatives in aqueous solutions is hydrolysis, particularly of pendant imide rings if present in the structure.[3] This process can be catalyzed by both acidic and basic conditions, often exhibiting a V-shaped pH-rate profile where the compound is most stable at a specific, often slightly acidic, pH.[3]
-
Causality: The imide ring contains two carbonyl groups which are susceptible to nucleophilic attack by water or hydroxide ions. In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Under basic conditions, the hydroxide ion is a strong nucleophile that directly attacks the carbonyl carbon. This leads to ring-opening and the formation of less active or inactive dicarboxylic acid derivatives.[3]
Q2: I've noticed a change in the color and UV-Vis spectrum of my compound solution after exposure to lab lighting. What is happening?
A2: Dihydroindolocarbazole derivatives, with their extended conjugated systems, can be susceptible to photodegradation. Exposure to light, especially UV or high-energy visible light, can induce photochemical reactions.[4][5]
-
Causality: The absorption of photons can excite the molecule to a higher energy state, making it more reactive. This can lead to various reactions, including oxidation or rearrangement, resulting in changes to the chromophore and thus a change in color and UV-Vis spectrum. It is crucial to handle these compounds in light-protected conditions (e.g., using amber vials) to prevent photolytic degradation.[4][6] The ICH Q1B guideline provides a framework for systematic photostability testing.[4][5]
Q3: My compound's potency seems to decrease over time, even when stored in the dark at a controlled temperature. Could oxidation be the issue?
A3: Yes, oxidation is another significant degradation pathway. The electron-rich indole and carbazole rings are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or peroxides that may be present in your solvents.
-
Causality: The nitrogen atoms in the indole rings can donate electron density, making the ring system susceptible to electrophilic attack by oxidizing agents. This can lead to the formation of N-oxides, hydroxylated derivatives, or even ring-opened products, altering the compound's structure and biological activity. The presence of antioxidants or chelating agents in the formulation can sometimes mitigate this issue.[6]
Q4: How do I choose the right solvent to maximize the stability of my dihydroindolocarbazole derivative?
A4: Solvent selection is critical. Many dihydroindolocarbazole derivatives are hydrophobic, necessitating the use of organic solvents or co-solvent systems.[7]
-
For Stock Solutions: High-purity, anhydrous aprotic polar solvents like DMSO or DMF are often used for preparing concentrated stock solutions.[8] These should be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize water absorption and degradation.
-
For Working Solutions: When diluting into aqueous buffers for biological assays, it's important to consider the final concentration of the organic solvent and the pH of the buffer. The goal is to keep the compound in solution while minimizing hydrolysis. It is advisable to prepare aqueous working solutions fresh for each experiment.[2] Excipients like polysorbate 80 or cyclodextrins may be used to improve solubility and stability in aqueous formulations.[7]
Troubleshooting Guide
Problem 1: Inconsistent results in cell-based assays.
| Potential Cause | Troubleshooting Steps | Rationale |
| Degradation in culture medium | 1. Prepare fresh dilutions of the compound from a frozen stock solution for each experiment.2. Minimize the time the compound is in the aqueous culture medium before and during the assay.3. Perform a time-course experiment to assess the compound's stability in the culture medium by analyzing samples via HPLC at different time points. | The pH and components of cell culture media (typically pH 7.2-7.4) can promote hydrolysis of susceptible derivatives.[9] Fresh preparations ensure that cells are exposed to the intended concentration of the active compound. |
| Adsorption to plasticware | 1. Use low-adsorption plasticware or silanized glass vials.2. Include a non-ionic surfactant (e.g., Tween-20 at 0.01%) in your buffer if compatible with the assay.3. Quantify the compound concentration in solution before and after exposure to the plasticware. | The hydrophobic nature of these compounds can lead to significant loss from solution due to adsorption onto the surfaces of pipette tips, tubes, and plates, leading to lower effective concentrations. |
Problem 2: Appearance of unknown peaks in HPLC analysis of a stability sample.
| Potential Cause | Troubleshooting Steps | Rationale |
| Forced degradation | 1. Characterize the degradation products using LC-MS to obtain molecular weights.2. Compare the retention times and mass spectra with those from controlled forced degradation studies (acid, base, oxidation, light, heat).[10][11] | This systematic approach helps to identify the degradation pathway (e.g., hydrolysis, oxidation) and confirm the identity of the new peaks.[12] |
| Excipient incompatibility | 1. If formulated, analyze the drug in the presence of each individual excipient.2. Use techniques like Differential Scanning Calorimetry (DSC) to screen for potential interactions.[13] | Some excipients or their impurities can react with the active compound, leading to degradation.[14] Binary mixtures can help pinpoint the problematic component. |
Problem 3: Poor solubility in aqueous buffers.
| Potential Cause | Troubleshooting Steps | Rationale |
| Hydrophobicity | 1. Increase the percentage of a co-solvent like DMSO or ethanol (ensure solvent tolerance of your assay).2. Use solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Polysorbate 80, Kollidon 17 PF).[7]3. Adjust the pH of the buffer to a region where the compound is ionized and more soluble, if applicable, while considering stability. | The planar, fused-ring system of dihydroindolocarbazoles contributes to their low aqueous solubility.[7][15] Co-solvents and excipients can disrupt the crystal lattice or form inclusion complexes/micelles to enhance solubility. |
| Precipitation | 1. Visually inspect solutions for particulates, especially after dilution from a stock.2. Filter the solution through a 0.22 µm filter before use and quantify the concentration of the filtrate by HPLC. | Rapidly adding a concentrated organic stock solution to an aqueous buffer can cause the compound to precipitate out of solution, leading to a much lower actual concentration. Slow addition with vigorous vortexing can help. |
Experimental Protocols & Workflows
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[10][11]
Objective: To intentionally degrade the dihydroindolocarbazole derivative under various stress conditions to understand its degradation pathways.
Materials:
-
Dihydroindolocarbazole derivative
-
HPLC-grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Photostability chamber[4]
-
Calibrated oven
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO or acetonitrile).[17]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, place a solution of the compound (in a suitable solvent) in the oven.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples and a non-degraded control by a suitable HPLC method. Aim for 5-20% degradation of the parent compound.[17][18]
Workflow for Troubleshooting Stability Issues
The following diagram illustrates a logical workflow for diagnosing and addressing stability problems.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Combinatorial biosynthesis of antitumor indolocarbazole compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public.pensoft.net [public.pensoft.net]
- 3. Mechanism of hydrolysis of a novel indolocarbazole topoisomerase I inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpsonline.com [ajpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. veeprho.com [veeprho.com]
- 15. mdpi.com [mdpi.com]
- 16. Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 [pharmacia.pensoft.net]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Polyfunctionalized Carbazoles
Welcome, researchers and innovators, to your dedicated resource for navigating the complexities of polyfunctionalized carbazole synthesis. This guide is structured to provide direct, actionable solutions to the common—and often frustrating—side reactions and challenges encountered in the lab. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Core Carbazole Ring Formation - Troubleshooting Common Synthetic Routes
The construction of the carbazole core is the foundation of your synthesis. Success at this stage is critical. Below, we address prevalent issues associated with the most common cyclization strategies.
Borsche–Drechsel Cyclization
This classical method, involving the acid-catalyzed cyclization of cyclohexanone arylhydrazones, is a workhorse for tetrahydrocarbazole synthesis.[1][2][3] However, it is not without its pitfalls.
FAQ: My Borsche–Drechsel cyclization is producing a complex mixture of products with low yield of the desired tetrahydrocarbazole. What's going wrong?
Answer: This is a frequent issue stemming from several potential side reactions inherent to the Fischer-indole-type mechanism.[1]
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| Aldol Condensation | Under the acidic conditions, the cyclohexanone starting material can undergo self-condensation, leading to aldol products as impurities.[4] | Protocol: Ensure the dropwise addition of the acid catalyst at a reduced temperature (e.g., 0 °C) to minimize self-condensation. Pre-forming the hydrazone under milder conditions before introducing the strong acid can also be beneficial. |
| Friedel-Crafts-Type Reactions | The strong acid catalyst can promote unwanted aromatic substitution reactions on the phenylhydrazine ring or the carbazole product.[4] | Protocol: Screen weaker acids (e.g., p-toluenesulfonic acid, amberlyst resins) or use a Lewis acid catalyst.[5][6] Running the reaction at a lower temperature for a longer duration can also improve selectivity. |
| Incomplete Cyclization | Insufficient acid strength or reaction temperature can lead to the accumulation of intermediates.[4] | Protocol: If using a weaker acid, a modest increase in temperature may be necessary. Monitor the reaction by TLC or GC-MS to ensure full conversion of starting materials and intermediates. |
| Over-Oxidation | If an oxidizing agent is used in a one-pot procedure to form the fully aromatized carbazole, it can lead to undesired side products if not carefully controlled. | Protocol: A stepwise approach is often cleaner. First, isolate the tetrahydrocarbazole, and then perform the dehydrogenation/aromatization in a separate step using a controlled amount of an appropriate oxidizing agent (e.g., DDQ, chloranil). |
Buchwald-Hartwig Amination
A powerful palladium-catalyzed method for intramolecular C-N bond formation to construct the carbazole ring.[4][7] Success hinges on the careful selection of catalyst, ligand, and base.
FAQ: I'm observing significant amounts of hydrodehalogenated starting material and low conversion to my carbazole product in my Buchwald-Hartwig reaction. How can I fix this?
Answer: This points to a common side reaction pathway where β-hydride elimination competes with the desired reductive elimination.[7] Catalyst deactivation or suboptimal reaction conditions are also likely culprits.
Troubleshooting Guide:
| Potential Cause | Explanation | Recommended Solution |
| β-Hydride Elimination | An unproductive side reaction where the amide intermediate undergoes β-hydride elimination, leading to a hydrodehalogenated arene and an imine byproduct.[7] | Protocol: The choice of phosphine ligand is critical.[4] Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) that favor reductive elimination over β-hydride elimination. |
| Incorrect Base | The strength and solubility of the base are crucial.[4] A weak base may not efficiently deprotonate the amine, while an overly strong base can promote side reactions. | Protocol: Screen common bases like NaOtBu, KOtBu, and Cs2CO3.[4] The choice can significantly impact reaction rate and selectivity. |
| Catalyst Deactivation | The active Pd(0) species can be sensitive to air and moisture, leading to catalyst deactivation. | Protocol: Ensure all reagents and solvents are anhydrous and the reaction is run under a strictly inert atmosphere (N2 or Ar).[4] Use a well-defined Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |
| Poor Ligand Choice | Sterically hindered and electron-rich ligands often yield better results.[4] | Protocol: Screen a variety of phosphine ligands to identify the optimal one for your specific substrates.[4] |
Workflow for Optimizing Buchwald-Hartwig Cyclization:
References
- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 2. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Borsche–Drechsel cyclization | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Photosensitivity of Dihydroindolocarbazole-Based Initiators
Welcome to the technical support center for dihydroindolocarbazole-based photoinitiators. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using these versatile compounds in photopolymerization experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you optimize your experimental outcomes and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: My polymerization is not initiating or is extremely slow. What is the first thing I should check?
A1: The most critical first step is to ensure a proper match between the absorption spectrum of your specific dihydroindolocarbazole derivative and the emission wavelength of your light source. Dihydroindolocarbazole scaffolds are often chemically modified to shift their absorption from the UV to the visible range (e.g., 405 nm).[1][2] Using a light source outside the initiator's optimal absorption window will result in inefficient photon absorption and poor radical generation. Verify the λ_max of your initiator from its specification sheet and confirm the output wavelength of your lamp or LED.
Q2: What is a co-initiator and do I always need one with dihydroindolocarbazole systems?
A2: A co-initiator is a second molecule that interacts with the photoinitiator (after it has been excited by light) to generate the initiating free radicals. Dihydroindolocarbazole derivatives typically function as Type II photoinitiators, meaning they require a co-initiator for efficient polymerization.[3]
-
For free radical polymerization (e.g., of acrylates), an electron donor like an amine (e.g., triethanolamine, EDB) is commonly used.[3][4]
-
For cationic polymerization (e.g., of epoxides), an electron acceptor such as an iodonium salt is required.[1][5] Without the appropriate co-initiator, the generation of active species is highly inefficient, leading to poor or no polymerization.
Q3: How does solubility affect my experiment, and how can I improve it?
A3: Poor solubility of the photoinitiator in your monomer formulation is a significant issue that can lead to inconsistent results and reduced initiation efficiency.[4] Aggregated initiator is not available to absorb light effectively. To improve solubility, dihydroindolocarbazole structures are often modified with alkyl chains (e.g., hexyl groups) or functional groups like sulfonic acids to enhance compatibility with various monomers, including aqueous systems.[4] If you observe precipitation or cloudiness, consider a different derivative or a co-solvent, but be mindful that solvents can affect polymerization kinetics.
Q4: Can I use these initiators for 3D printing?
A4: Absolutely. Dihydroindolocarbazole-based initiators are well-suited for 3D printing applications, particularly with LED-based systems (e.g., DLP printers at 405 nm).[5][6] Their high performance under mild irradiation conditions makes them excellent candidates.[5] For successful 3D printing, the photoinitiating system must be carefully formulated to ensure high reactivity and spatial resolution.[3]
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving more complex issues encountered during your experiments.
Problem 1: Low Monomer Conversion or Tacky/Uncured Surface
This is one of the most common problems, often pointing to inefficient radical generation or premature termination of the polymerization process. The primary culprit is often oxygen inhibition.
Underlying Cause: Oxygen Inhibition
Molecular oxygen is a potent inhibitor of free-radical polymerization. It can interact with the photoinitiator in its excited triplet state, preventing it from reacting with the co-initiator (quenching). Alternatively, it can scavenge the newly formed carbon-centered radicals, converting them into unreactive peroxyl radicals, which terminate the polymerization chain.[7][8] This effect is particularly pronounced at the surface where oxygen from the air is abundant, resulting in a tacky, under-cured film.[8][9]
Troubleshooting Workflow: Mitigating Oxygen Inhibition
Detailed Protocols & Explanations:
-
Physical Mitigation (Inerting): The most direct way to eliminate oxygen inhibition is to remove oxygen from the system.[7]
-
Protocol: For liquid resins, gently bubble nitrogen or argon gas through the formulation for 5-10 minutes before and during irradiation. For films, perform the curing process inside a nitrogen-filled glovebox.
-
Causality: By displacing oxygen, you prevent both the quenching of the excited initiator and the scavenging of polymerizing radicals, allowing the reaction to proceed efficiently.
-
-
Chemical Mitigation (Additives): When inerting is not feasible, chemical additives can be used to consume dissolved oxygen or compete with the inhibition reaction.
-
Amines: Tertiary amines, often already used as co-initiators, can also act as oxygen scavengers. The hydrogen abstraction from the amine is a key step.[9]
-
Thiols: Thiol-containing compounds are highly effective. The thiol can donate a hydrogen atom to the unreactive peroxyl radical, regenerating an active radical that can continue the polymerization.
-
Phosphines: Compounds like triphenylphosphine react rapidly with oxygen and peroxyl radicals.[8]
Mitigation Strategy Typical Concentration Mechanism of Action Considerations Nitrogen/Argon Purge N/A Physical displacement of O₂ Highly effective but requires specialized equipment. Lamination N/A Creates a physical barrier to O₂ diffusion Place a polypropylene film over the sample. Reduces O₂ inhibition significantly.[3] Amine Additives (e.g., EDB) 1-2% w/w Co-initiator and H-donor to regenerate radicals Can cause yellowing in the final polymer. Thiol Additives 1-5% w/w Efficient H-donors to scavenge peroxyl radicals Can have a distinct odor. -
Problem 2: Inconsistent Polymerization Results
Variability between batches can be frustrating and points to issues with the formulation or experimental setup.
Underlying Causes:
-
Poorly optimized concentrations of initiator/co-initiator.
-
Degradation of formulation components.
-
Fluctuations in light source intensity.
Troubleshooting and Optimization Protocols:
-
Optimize Component Concentrations: The ratio of photoinitiator to co-initiator is crucial for efficient radical generation.
-
Protocol: Perform a matrix experiment. Keeping the monomer constant, vary the concentration of the dihydroindolocarbazole initiator (e.g., 0.1, 0.5, 1.0, 2.0 wt%) against varying concentrations of the co-initiator (e.g., 0.5, 1.0, 2.0 wt%). Monitor the polymerization kinetics using Real-Time FTIR (RT-FTIR) by tracking the disappearance of the relevant functional group peak (e.g., acrylate at ~1630 cm⁻¹).[3]
-
Causality: An excess or deficit of either component can disrupt the electron/hydrogen transfer process, leading to lower radical generation efficiency. There is an optimal concentration range for maximizing the initiation rate.[10]
-
-
Verify Light Source Stability and Wavelength:
-
Protocol: Use a calibrated radiometer to measure the intensity of your light source at the sample plane before each experiment. Ensure the output is stable and consistent. Confirm the peak emission wavelength matches the initiator's absorption.
-
Causality: Visible light sources like LEDs can experience intensity decay over their lifetime.[11] Less energetic photons from visible light mean that reactivity is already more challenging to achieve compared to UV systems; therefore, consistent and adequate light intensity is paramount.[1]
-
-
Check for Component Degradation:
-
Protocol: Store photoinitiators and monomers in dark, cool conditions as recommended by the manufacturer. Some photoinitiators can undergo slow degradation, especially if exposed to light or heat.[12] If you suspect degradation, obtain a fresh batch of the components.
-
Causality: The degradation products of photoinitiators are typically not photoactive and can act as impurities, hindering the polymerization process.[12]
-
Photoinitiation Mechanism Overview
The following diagram illustrates the general mechanism for a Type II dihydroindolocarbazole (DIC) system for free radical polymerization.
By systematically addressing these potential issues, you can enhance the photosensitivity and achieve reliable, reproducible results with your dihydroindolocarbazole-based initiator systems.
References
- 1. researchgate.net [researchgate.net]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Carbazole Skeleton-Based Photoinitiators for LED Polymerization and LED Projector 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. radtech.org [radtech.org]
- 8. radtech.org [radtech.org]
- 9. radtech.org [radtech.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ivv.fraunhofer.de [ivv.fraunhofer.de]
Technical Support Center: Scale-Up Synthesis of Indolo[3,2-a]carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the scale-up synthesis of indolo[3,2-a]carbazole derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and characterization of this important class of compounds. As Senior Application Scientists, we aim to bridge the gap between bench-scale discovery and pilot-plant production by explaining the causality behind experimental choices and providing robust, self-validating protocols.
Indolo[3,2-a]carbazoles are of significant interest due to their potential applications in medicinal chemistry and materials science, including their use as hole transport materials in perovskite solar cells and organic light-emitting diodes (OLEDs).[1][2] However, scaling up their synthesis from milligram to gram or kilogram quantities presents a unique set of challenges. This guide will address these challenges head-on, providing you with the expertise to navigate the complexities of large-scale synthesis.
I. Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the scale-up synthesis of indolo[3,2-a]carbazole derivatives.
Synthesis & Reaction Conditions
Q1: What are the most common and scalable synthetic routes to the indolo[3,2-a]carbazole core?
A1: Several synthetic strategies exist, but for scale-up, methods involving fewer steps and commercially available starting materials are preferred. Two prominent and scalable routes are:
-
Palladium-Catalyzed Twofold Oxidative Cyclization: This is an efficient method that often involves the palladium-catalyzed reaction of dianilino benzoates.[3][4] This approach is advantageous due to its operational simplicity and the ability to introduce substituents on the aromatic rings.[3] A gram-scale reaction using this method has been successfully demonstrated.[2]
-
Acid-Catalyzed Condensation: This route involves the condensation of an appropriately substituted indole with a diketone, such as benzil, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).[1] This method is often cost-effective and straightforward, making it suitable for large-scale production.[1]
Q2: My palladium-catalyzed cyclization is sluggish or incomplete on a larger scale. What are the likely causes and solutions?
A2: Scaling up palladium-catalyzed reactions can be challenging due to several factors:
-
Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more difficult.[5] This can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete reactions or side product formation.
-
Solution: Employ overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing. Baffles within the reactor can also improve turbulence and prevent vortex formation.
-
-
Oxygen Sensitivity: While some oxidative cyclizations utilize oxygen as a co-oxidant, inconsistent purging or headspace can affect reaction rates.[6]
-
Solution: For reactions requiring an inert atmosphere, ensure a thorough nitrogen or argon purge of the reactor and maintain a positive pressure throughout the reaction. For reactions using oxygen, controlled introduction through a sparging tube can be more effective than relying on headspace exchange.
-
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in starting materials or solvents, which become more significant at scale.
-
Solution: Ensure all reagents and solvents are of high purity and are appropriately degassed if necessary. Using a slightly higher catalyst loading might be necessary, but this should be optimized to balance cost and yield.
-
Q3: I'm observing significant byproduct formation in my acid-catalyzed condensation. How can I improve the selectivity?
A3: Byproduct formation in acid-catalyzed reactions is often related to reaction temperature, catalyst concentration, and water removal.
-
Temperature Control: Exothermic reactions can lead to temperature spikes in large reactors, promoting side reactions.[5]
-
Solution: Use a reactor with efficient heat transfer capabilities (e.g., a jacketed reactor with a temperature control unit). Consider a slower, controlled addition of the acid catalyst to manage the exotherm.
-
-
Water Removal: The condensation reaction produces water, which can inhibit the reaction or lead to undesired side products.
-
Solution: On a larger scale, a Dean-Stark trap is highly effective for the azeotropic removal of water, driving the equilibrium towards the desired product.
-
-
Catalyst Loading: The optimal catalyst loading at the bench scale may not be ideal for a larger reaction.
-
Solution: Perform a small-scale optimization study to determine the ideal catalyst concentration for your specific substrate and reaction volume.
-
Purification & Isolation
Q4: My indolo[3,2-a]carbazole derivative is difficult to purify by column chromatography at scale. What are my alternatives?
A4: Large-scale column chromatography can be expensive and time-consuming. Crystallization is often the most effective and scalable purification method for solid organic compounds.[7][8][9]
-
Recrystallization: This is a powerful technique for removing impurities.[7] The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[9]
-
Troubleshooting Poor Crystallization: If your compound oils out or forms a powder, consider using a multi-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).[10] Slow cooling is crucial for forming well-defined crystals.[9] Seeding the solution with a small crystal of the pure compound can also induce crystallization.[11]
-
Q5: How do I choose the right solvent system for recrystallization?
A5: The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.[9]
-
Dissolve impurities well at all temperatures or not at all.
-
Not react with the compound.
-
Be relatively volatile for easy removal from the purified crystals.
A systematic approach involves testing the solubility of your crude product in a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, dichloromethane, methanol).
Q6: My final product has a persistent color, even after crystallization. What could be the cause and how can I remove it?
A6: Colored impurities are common in polycyclic aromatic compounds.
-
Activated Charcoal: Treatment with activated charcoal can be effective in adsorbing colored impurities.[8] However, use it judiciously, as excessive amounts can also adsorb your product, reducing the yield.[8]
-
Oxidation: Some colored impurities may be due to oxidation of the indole or carbazole nitrogen. Maintaining an inert atmosphere during the final purification and drying steps can help prevent this.
Characterization & Quality Control
Q7: What are the key analytical techniques for confirming the structure and purity of my scaled-up indolo[3,2-a]carbazole derivative?
A7: A combination of spectroscopic and chromatographic methods is essential:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and is crucial for confirming the identity of the final product.[1][4]
-
High-Resolution Mass Spectrometry (HRMS): Confirms the molecular weight and elemental composition.[4]
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. A well-developed HPLC method is essential for quality control in a manufacturing setting.
-
Melting Point: A sharp melting point range is a good indicator of purity for crystalline solids.[8]
II. Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your scale-up experiments.
Guide 1: Low Reaction Yield
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Monitor reaction progress by TLC or HPLC and consider extending the reaction time. Ensure the reaction temperature is optimal and stable.[12] |
| Degradation of starting material or product | Lower the reaction temperature. For acid-sensitive compounds, consider using a milder acid or a slower addition rate. Ensure an inert atmosphere is maintained to prevent oxidation.[12] | |
| Poor mixing in a large reactor | Increase stirrer speed or use a more efficient impeller design. Consider adding baffles to the reactor.[5] | |
| Catalyst poisoning or deactivation | Purify starting materials and solvents before use. Consider a slight increase in catalyst loading after small-scale optimization. |
Guide 2: Product Isolation & Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Product oils out during crystallization | Solution is too concentrated or cooling is too rapid. | Dilute the solution with more hot solvent before cooling. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer. |
| No crystals form upon cooling | Solution is too dilute, or the compound is highly soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation. Add an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool slowly.[10] |
| Product is an oil and does not crystallize | The compound may have a low melting point or be amorphous. | Attempt to form a crystalline salt if the molecule has a basic site. If this fails, large-scale column chromatography or vacuum distillation may be necessary.[12] |
| Impure product after a single crystallization | The impurity has similar solubility to the product. | Perform a second recrystallization (recrystallization).[7] Consider using a different solvent system for the second crystallization. |
III. Experimental Protocols & Workflows
Protocol 1: Gram-Scale Synthesis of a 9-Methoxycarbonylindolo[3,2-a]carbazole Derivative via Palladium-Catalyzed Cyclization
This protocol is adapted from a reported procedure and is intended for experienced chemists.[3][4] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Methyl 2,4-dianilinobenzoate derivative (1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Copper(II) acetate (Cu(OAc)₂) (2 equivalents)
-
Toluene (anhydrous)
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet
Procedure:
-
Set up the jacketed reactor and ensure it is clean, dry, and purged with nitrogen.
-
Charge the reactor with the methyl 2,4-dianilinobenzoate derivative, Pd(OAc)₂, and Cu(OAc)₂.
-
Add anhydrous toluene to the reactor to achieve a suitable concentration (e.g., 0.1 M).
-
Begin stirring and heat the reaction mixture to 120 °C using the reactor's temperature control unit.
-
Maintain the reaction at 120 °C for 12-24 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium and copper salts. Wash the filter cake with additional toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes).
Workflow 1: Troubleshooting Crystallization
Caption: Decision tree for troubleshooting crystallization.
Diagram 1: Key Synthetic Strategies
Caption: Common synthetic routes to indolo[3,2-a]carbazoles.
IV. References
-
Yang, C., Lin, K., Huang, L., Pan, W., & Liu, S. (2016). Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. Beilstein Journal of Organic Chemistry, 12, 2490–2494. --INVALID-LINK--
-
SOP: CRYSTALLIZATION. (n.d.). Chem LibreTexts. Retrieved from --INVALID-LINK--
-
Li, Y., Wang, D., & Zhang, Y. (2021). Palladium(II)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers, 8(15), 4145-4151. --INVALID-LINK--
-
How To: Purify by Crystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from --INVALID-LINK--
-
Crystallization. (n.d.). Yenepoya University. Retrieved from --INVALID-LINK--
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. Retrieved from --INVALID-LINK--
-
Guide for crystallization. (n.d.). University of Strasbourg. Retrieved from --INVALID-LINK--
-
Raghavan, H. J., Perumbalathodi, N., Tom, L., Kannankutty, K., Jayaraj, M. K. E., Manoj, N., & Wei, T.-C. (2024). Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. RSC Advances, 14, 24869-24878. --INVALID-LINK--
-
Thakur, D., Patra, S., Kumar, A., & GIRI, R. (2024). Indolo[3,2-a]carbazoles as Engineered Materials for Optoelectronic Applications: Synthesis, Structural Insights, and Computational Screening. The Journal of Organic Chemistry. --INVALID-LINK--
-
Catellani, M., Motti, E., & Della Ca', N. (2008). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Accounts of Chemical Research, 41(11), 1512-1522. --INVALID-LINK--
-
Olofsson, B., & Somfai, P. (2007). Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry, 3, 23. --INVALID-LINK--
-
Buchwald, S. L., & Mauger, C. (2006). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. European Journal of Organic Chemistry, 2006(13), 2959-2962. --INVALID-LINK--
-
Yang, C., Lin, K., Huang, L., Pan, W., & Liu, S. (2016). Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. Beilstein Journal of Organic Chemistry, 12, 2490-2494. --INVALID-LINK--
-
Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. (2019). Molecules, 24(18), 3292. --INVALID-LINK--
-
Coker, G. G., Plant, S. G. P., & Turner, P. B. (1951). 25. Experiments on the preparation of indolocarbazoles. Part II. Some observations on the Graebe–Ullmann carbazole synthesis. Journal of the Chemical Society (Resumed), 110. --INVALID-LINK--
-
Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. (2019). MDPI. --INVALID-LINK--
-
Li, Y., Wang, D., & Zhang, Y. (2021). Palladium(II)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers, 8(15), 4145-4151. --INVALID-LINK--
-
Synthesis of carbazole via Graebe‐Ullmann reaction. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine. (n.d.). Benchchem. Retrieved from --INVALID-LINK--
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz. Retrieved from --INVALID-LINK--
References
- 1. Design, synthesis and characterization of indolo[3,2- a ]carbazole-based low molecular mass organogelators as hole transport materials in perovskite s ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00412D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. esisresearch.org [esisresearch.org]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. How To [chem.rochester.edu]
- 11. unifr.ch [unifr.ch]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
comparing 5,12-Dihydroindolo[3,2-a]carbazole with other photoinitiators
An In-Depth Comparative Guide to 5,12-Dihydroindolo[3,2-a]carbazole as a High-Performance Photoinitiator A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
In the rapidly evolving landscape of photopolymerization, the demand for highly efficient and versatile photoinitiators is paramount. While traditional UV-active systems have been the cornerstone of applications ranging from coatings to advanced biomaterials, the shift towards safer, more energy-efficient visible light sources, such as LEDs, necessitates the development of novel photoinitiating systems. This guide provides a comprehensive comparison of a promising scaffold, this compound, with established photoinitiators, grounded in experimental evidence and mechanistic insights.
The Central Role of the Photoinitiator
Photopolymerization is a process where light energy is used to initiate a chain reaction, converting liquid monomers into a solid polymer network. The photoinitiator is the critical component that absorbs photons and generates reactive species—either free radicals or cations—that trigger this transformation. The choice of photoinitiator dictates not only the required wavelength of light but also the kinetics of polymerization, the final properties of the material, and the overall efficiency of the process.
Type I vs. Type II Photoinitiators:
-
Type I Photoinitiators (Cleavage Type): Upon light absorption, these molecules undergo unimolecular bond cleavage to generate free radicals directly. A prime example is Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO).
-
Type II Photoinitiators (H-Abstraction Type): These initiators require a co-initiator (e.g., an amine or an iodonium salt). The photoinitiator absorbs light, enters an excited state, and then interacts with the co-initiator via electron or hydrogen transfer to produce the initiating radicals. Camphorquinone (CQ) is a classic example, and this compound derivatives often function through this mechanism.
Unveiling the Potential of this compound
The this compound structure is a polycyclic aromatic scaffold that uniquely combines two carbazole moieties.[1][2][3] This core structure serves as an exceptional platform for designing high-performance visible light photoinitiators for several key reasons:
-
Tunable Photophysical Properties: The parent structure has a strong absorption in the UV region.[1][2][3] However, the true strength of this scaffold lies in its chemical versatility. By strategically adding functional groups (e.g., nitro, formyl, acetyl) to one or both carbazole units, its absorption spectrum can be precisely shifted into the visible range (e.g., for activation at 405 nm with common LEDs).[1][3][4] This chemical engineering allows for fine-tuning of optical properties to match specific light sources.[5]
-
High Reactivity: Derivatives of this scaffold have demonstrated excellent polymerization-initiating abilities, often incorporated into two-component or three-component systems to initiate both free radical polymerization of acrylates and cationic polymerization of epoxides under low light intensity.[1][2][6]
-
Versatility in Application: The adaptability of the indolo[3,2-a]carbazole core has led to the development of both one-component systems (as oxime-esters) and multi-component systems.[7][8] This versatility extends to cutting-edge applications, including the fabrication of 3D objects with remarkable spatial resolution via 3D printing and the preparation of antibacterial hydrogels.[7][8][9]
-
Enhanced Solubility: A significant challenge with many organic photoinitiators is their limited solubility in desired media. Researchers have successfully synthesized water-soluble derivatives of this compound by introducing sulfonic acid groups, enabling efficient polymerization in aqueous environments.[8][9]
Comparative Analysis: Indolo[3,2-a]carbazole vs. Industry Benchmarks
An objective evaluation requires comparing the performance of this compound derivatives against widely used commercial photoinitiators.
| Parameter | This compound Derivatives | Camphorquinone (CQ) | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO / Irgacure 819) |
| Initiator Type | Typically Type II (with co-initiator)[1]; can be engineered into Type I (oxime-esters)[7] | Type II (requires amine co-initiator)[10][11] | Type I (unimolecular cleavage) |
| Operating Wavelength | Tunable; highly efficient in the near-UV/visible range (e.g., 405 nm)[1][3] | Visible range; λmax ≈ 468 nm[11] | Near-UV/Visible range; λmax ≈ 370-395 nm |
| Initiation Efficiency | High; demonstrates excellent final monomer conversions.[6] | Moderate; widely used but can be less efficient than modern systems. | High; very efficient radical generator. |
| Color & Aesthetics | Can be designed to have minimal color impact post-curing. | Strong yellow color which can be a disadvantage for clear or lightly shaded materials.[10][11] | Photobleachable; becomes colorless after irradiation, offering good color stability. |
| Solubility | Can be engineered for high solubility in various media, including water.[8][9] | Generally soluble in common monomers but not water. | Soluble in most common monomers. |
| Oxygen Inhibition | Susceptible, like most free-radical systems, but can be mitigated with additives. | Highly susceptible to oxygen inhibition. | Less susceptible to oxygen inhibition due to high radical generation rate. |
| Key Applications | 3D printing, hydrogels, coatings, composites, dental materials.[7][8] | Primarily dental composites and adhesives.[12] | Coatings, inks, electronics, dental composites. |
Mechanistic Insights and Workflow
Understanding the underlying photochemical mechanisms is crucial for optimizing any photopolymerization process. For a Type II system based on a this compound derivative (PI) with an iodonium salt co-initiator (Iod), the process is as follows:
Experimental Workflow for Performance Evaluation
A systematic approach is required to validate and compare the efficiency of a new photoinitiator.
Experimental Protocol: Evaluating Initiating Ability via RT-FTIR
This protocol describes a standard method for quantifying the photopolymerization kinetics of an acrylate monomer using a this compound derivative-based system.
Objective: To determine the rate of polymerization and final monomer conversion for a photocurable resin.
Materials:
-
Monomer: Trimethylolpropane triacrylate (TMPTA).
-
Photoinitiator (PI): A synthesized this compound derivative (e.g., 0.1 wt%).
-
Co-initiator: Iodonium salt (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate) (e.g., 1.0 wt%).
-
Equipment: Fourier-Transform Infrared (FTIR) Spectrometer with a horizontal transmission accessory, LED light source (405 nm, controlled intensity, e.g., 100 mW/cm²).
Procedure:
-
Resin Preparation:
-
In a dark vial to prevent premature polymerization, accurately weigh and mix the photoinitiator and co-initiator into the TMPTA monomer.
-
Ensure complete dissolution, using gentle heating or vortexing if necessary. Let the mixture rest to eliminate air bubbles.
-
-
Sample Preparation for FTIR:
-
Place a small drop of the prepared liquid resin onto a polypropylene film.
-
Place another polypropylene film on top to create a thin, uniform film of approximately 20 µm thickness.
-
-
FTIR Measurement Setup:
-
Place the prepared sample into the sample holder of the FTIR spectrometer.
-
Position the 405 nm LED light source directly above the sample at a fixed distance to ensure consistent light intensity.
-
-
Data Acquisition:
-
Begin real-time FTIR data acquisition.
-
Monitor the decrease in the peak area of the acrylate C=C double bond, typically around 1635 cm⁻¹. This peak diminishes as the monomer is converted to polymer.
-
After a brief baseline measurement in the dark, turn on the LED light source to initiate polymerization.
-
Continue recording spectra until the C=C peak area no longer changes, indicating the reaction has completed.
-
-
Data Analysis:
-
Calculate the degree of conversion (DC%) over time using the following formula: DC(%) = (1 - (Area_t / Area_0)) * 100 where Area_t is the area of the C=C peak at time t, and Area_0 is the initial peak area before irradiation.
-
Plot the DC% against time to obtain the polymerization profile. The slope of this curve represents the rate of polymerization.
-
Self-Validation and Trustworthiness: This protocol is self-validating as the real-time monitoring provides a direct, quantitative measure of the chemical transformation. The final, stable conversion value serves as a reliable endpoint. Comparing these kinetic profiles against those generated using benchmark initiators like BAPO or CQ under identical conditions provides a robust basis for performance evaluation.
Conclusion and Future Outlook
This compound represents a highly promising and versatile scaffold for the next generation of visible light photoinitiators. Its key advantages lie in the unprecedented ability to chemically tune its absorption properties to match modern LED light sources, its high efficiency in initiating both radical and cationic polymerization, and its adaptability for specialized applications like waterborne systems and 3D printing.[4][8][9] While established initiators like Camphorquinone and BAPO remain important benchmarks, the superior tunability and expanding application scope of indolo[3,2-a]carbazole derivatives position them as powerful tools for innovation in materials science, drug delivery, and advanced manufacturing. Further research will undoubtedly focus on creating novel derivatives with even greater efficiency, lower toxicity, and enhanced performance under challenging conditions, such as in the presence of oxygen or in optically dense media.
References
- 1. researchgate.net [researchgate.net]
- 2. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 3. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 4. researchgate.net [researchgate.net]
- 5. Chemical engineering around the 5,12-dihydroindolo [3,2-a] carbazole scaffold: Fine tuning of the optical properties of visible light photoinitiators of polymerization – ICR [icr.univ-amu.fr]
- 6. Novel Carbazole Skeleton-Based Photoinitiators for LED Polymerization and LED Projector 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing light-cured composite through variations in camphorquinone and butylhydroxytoluene concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbazole-Based Host Materials in OLEDs: 5,12-Dihydroindolo[3,2-a]carbazole vs. Conventional Carbazole Scaffolds
In the rapidly evolving landscape of Organic Light-Emitting Diode (OLED) technology, the design and selection of high-performance materials are paramount to achieving superior device efficiency, stability, and color purity. Host materials in the emissive layer play a critical role in facilitating charge transport, confining excitons, and enabling efficient energy transfer to the guest emitter molecules. Among the various classes of organic semiconductors, carbazole derivatives have emerged as a cornerstone for host materials, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, owing to their high triplet energy, excellent hole-transporting properties, and good thermal stability.
This guide provides an in-depth comparison of the performance of 5,12-Dihydroindolo[3,2-a]carbazole and its derivatives against widely-used conventional carbazole hosts, namely 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-bis(N-carbazolyl)benzene (mCP). We will delve into the structural and electronic properties that underpin their performance, present available experimental data, and provide detailed protocols for the fabrication and characterization of OLED devices.
The Ascendancy of Fused-Ring Carbazole Systems
The core advantage of the this compound scaffold lies in its rigid and planar fused-ring structure. This rigidity minimizes vibrational energy losses in the excited state, which can enhance photoluminescence quantum yield (PLQY) and operational stability. The extended π-conjugation in such fused systems can also lead to improved charge carrier mobility. In contrast, conventional carbazole hosts like CBP and mCP possess a more flexible structure with single bonds connecting the carbazole units to the biphenyl or benzene core, which can lead to larger geometric relaxation in the excited state.
The appeal of fused-ring carbazoles is their extended π-electron systems with good thermal stability, tunable frontier orbital energies that enable a wide gamut of emission colors, high photoluminescence quantum yields, and versatility for chemical functionalization at different sites, leading to outstanding OLED efficiencies[1]. Indolo[3,2,1-jk]carbazole (ICz), a related fused-ring system, is noted for its excellent hole and electron transport capabilities due to its multi-resonance property, high triplet energy, and thermal stability, making it suitable as a host for blue phosphorescent OLEDs[1][2].
Comparative Performance Analysis
While direct head-to-head experimental data for the parent this compound against CBP and mCP under identical device architectures is limited in publicly available literature, we can infer its potential by examining the performance of its derivatives and related indolocarbazole compounds.
A study on indolocarbazole-based host materials for red phosphorescent OLEDs highlighted that these new materials exhibit high thermal stability and suitable triplet energy levels[3]. For instance, a device using an indolocarbazole-triazine derivative as the host achieved a current efficiency of 9.92 cd/A and an external quantum efficiency (EQE) of 13.7% for a red phosphorescent emitter[3]. Another investigation into m-indolocarbazole derivatives as a universal host for RGB and white phosphorescent OLEDs demonstrated impressive EQEs of 22.1% for blue, 27.0% for green, and 25.3% for red emitters, with low efficiency roll-off attributed to balanced carrier transport[4].
In comparison, CBP and mCP are well-established host materials but are known to have certain limitations. They are primarily hole-transporting materials, which can lead to an imbalance in charge carriers within the emissive layer, resulting in a narrower recombination zone and potentially lower efficiency and faster degradation[5]. For example, a comparative study showed that carbazole/benzimidazole-based bipolar hosts exhibited lower efficiency roll-off than a CBP-hosted device with the same emitter[5].
Below is a table summarizing the key properties and performance metrics of indolocarbazole derivatives in comparison to the standard hosts CBP and mCP, based on available data from various sources.
| Parameter | Indolocarbazole Derivatives (Representative) | CBP | mCP |
| Molecular Structure | Rigid, planar, fused-ring system | Two carbazole units linked by a biphenyl core | Two carbazole units linked by a benzene core |
| Triplet Energy (ET) | Generally high (e.g., ~2.75 eV for some derivatives)[3] | ~2.56 eV | ~2.91 eV |
| Charge Transport | Often bipolar (good hole and electron transport)[4] | Primarily hole-transporting[5] | Primarily hole-transporting[5] |
| Thermal Stability (Tg) | High (e.g., >150°C for some derivatives) | ~110°C | ~60°C |
| Maximum EQE (Blue PhOLED) | Up to 22.1% (with 4ICDPy host)[4] | Typically 15-20% | Typically >20% |
| Maximum EQE (Green PhOLED) | Up to 27.0% (with 4ICDPy host)[4] | Typically >20% | Typically >20% |
| Maximum EQE (Red PhOLED) | Up to 25.3% (with 4ICDPy host)[4] | Typically 15-20% | Typically 15-20% |
| Efficiency Roll-off | Generally low due to balanced charge transport[4] | Can be significant due to charge imbalance[5] | Can be significant due to charge imbalance[5] |
| Operational Lifetime | Potentially longer due to rigid structure and stability | Moderate | Moderate |
Note: The data for indolocarbazole derivatives is compiled from studies on various functionalized molecules and may not be directly representative of the unsubstituted this compound. The performance of CBP and mCP can also vary depending on the specific device architecture and emitter used.
Causality Behind Performance: A Deeper Look
The superior performance of indolocarbazole-based hosts, particularly in terms of reduced efficiency roll-off and potentially longer lifetimes, can be attributed to several key factors rooted in their molecular structure:
-
Bipolar Charge Transport: Many indolocarbazole derivatives are designed to have bipolar character, meaning they can transport both holes and electrons effectively. This leads to a wider charge recombination zone within the emissive layer, which reduces exciton-polaron annihilation and triplet-triplet annihilation, two major causes of efficiency roll-off at high brightness[4][5].
-
High Triplet Energy: The rigid, conjugated framework of indolocarbazoles generally results in a high triplet energy, making them suitable hosts for high-energy emitters like blue phosphors and TADF molecules. This high triplet energy effectively confines the triplet excitons on the guest molecules, preventing energy back-transfer to the host and ensuring high emission efficiency[3].
-
Morphological Stability: The high glass transition temperatures (Tg) of many indolocarbazole derivatives indicate excellent thermal and morphological stability. This is crucial for preventing the crystallization of the thin films in the OLED stack during operation, which can lead to device failure.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for the fabrication and characterization of OLEDs using these carbazole-based materials.
OLED Fabrication (Solution-Processing)
This protocol outlines a general procedure for fabricating a solution-processed OLED.
-
Substrate Cleaning:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The substrates are then dried with a stream of nitrogen gas.
-
Immediately before use, the ITO surface is treated with UV-ozone for 10 minutes to improve its work function and enhance hole injection.
-
-
Hole Injection Layer (HIL) Deposition:
-
A filtered solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate. A typical spin-coating program is 4000 rpm for 60 seconds.
-
The substrates are then annealed on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
A solution of the host material (e.g., this compound derivative, CBP, or mCP) and the guest emitter is prepared in a suitable solvent like chlorobenzene or toluene. The concentration and host:guest ratio should be optimized for the specific materials used.
-
The EML solution is then spin-coated on top of the HIL. A typical spin-coating program is 2000 rpm for 60 seconds.
-
The substrates are annealed at a temperature appropriate for the specific EML materials (e.g., 80°C for 10 minutes) inside the glovebox.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
The substrates are transferred to a high-vacuum thermal evaporation chamber (<10-6 Torr).
-
An electron-transporting material, such as 1,3,5-tri(m-pyridin-3-ylphenyl)benzene (TmPyPB), is deposited at a rate of 1-2 Å/s to a thickness of 30-50 nm.
-
This is followed by the deposition of a thin layer of an electron-injection material like lithium fluoride (LiF) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.
-
Finally, a metal cathode, typically aluminum (Al), is deposited at a rate of 2-5 Å/s to a thickness of 100-150 nm.
-
-
Encapsulation:
-
The completed devices are encapsulated using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from oxygen and moisture.
-
OLED Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
The fabricated OLED is connected to a source measure unit (SMU) and a photodiode or a spectroradiometer.
-
The voltage is swept in steps, and the corresponding current and luminance are recorded.
-
From this data, J-V-L curves are plotted to determine the turn-on voltage, operating voltage, and maximum luminance.
-
-
External Quantum Efficiency (EQE) and Power Efficiency:
-
The electroluminescence (EL) spectrum of the device is measured at different current densities using a calibrated spectroradiometer.
-
The EQE is calculated from the EL spectrum, the current density, and the assumption of a Lambertian emission profile.
-
The power efficiency (in lm/W) is calculated from the luminance, current density, and operating voltage.
-
-
Operational Lifetime:
-
The device is driven at a constant current density corresponding to an initial luminance (e.g., 1000 cd/m2).
-
The luminance is monitored over time.
-
The operational lifetime is typically defined as the time it takes for the luminance to decay to 50% (LT50) of its initial value.
-
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
References
- 1. Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Electrochemical Landscape of Substituted Indolocarbazoles
This guide provides an in-depth electrochemical comparison of substituted indolocarbazole derivatives. Designed for researchers, medicinal chemists, and materials scientists, it moves beyond mere data reporting to explain the fundamental principles governing the redox behavior of this versatile heterocyclic scaffold. We will explore how targeted chemical modifications can predictably tune electrochemical properties, a critical aspect for applications ranging from drug development to organic electronics.
The Indolocarbazole Core: A Privileged Scaffold with Tunable Electronics
Indolocarbazoles are a prominent class of nitrogen-containing heterocyclic compounds.[1] Their rigid, planar, and π-conjugated structure is a cornerstone of their diverse biological activities, including potent protein kinase inhibition.[2][3][4] Beyond their pharmaceutical importance, these same structural features make them exceptional candidates for organic electronic materials, serving as hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) and as active components in organic field-effect transistors (OFETs) and batteries.[5][6][7][8][9]
The performance of indolocarbazoles in these applications is intrinsically linked to their electrochemical properties—specifically, their propensity to be oxidized or reduced. The ease with which an indolocarbazole derivative gives up electrons (its oxidation potential) is a direct reflection of its Highest Occupied Molecular Orbital (HOMO) energy level.[7] By strategically placing different functional groups, or substituents, onto the indolocarbazole core, we can rationally engineer these energy levels to meet the precise demands of a given application.
The Science of Substitution: How Functional Groups Modulate Redox Potentials
The electrochemical behavior of an indolocarbazole is not determined by the core alone, but by a delicate interplay between its π-system and the electronic nature of its substituents. The core concept revolves around the stability of the molecule's HOMO.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), and methoxy (-OCH₃) groups donate electron density to the π-conjugated system. This increased electron density destabilizes the HOMO, raising its energy level. A higher-energy HOMO means an electron is more easily removed, resulting in a lower oxidation potential (i.e., the molecule is easier to oxidize).[10]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like cyano (-CN), fluoro (-F), or trifluoromethyl (-CF₃) pull electron density away from the π-system.[10][11] This withdrawal of electron density stabilizes the HOMO, lowering its energy level. A lower-energy, more stable HOMO requires more energy to remove an electron, leading to a higher oxidation potential (i.e., the molecule is harder to oxidize).[10][12]
This relationship provides a powerful tool for molecular design, allowing scientists to fine-tune the electronic properties of indolocarbazole derivatives.
Caption: Effect of substituents on HOMO energy levels.
Experimental Protocol: Characterization by Cyclic Voltammetry
Cyclic Voltammetry (CV) is the cornerstone technique for investigating the redox behavior of organic molecules.[13][14] It provides direct, quantitative data on oxidation and reduction potentials.
Causality Behind the Experimental Design
The choices made in designing a CV experiment are critical for obtaining reliable and reproducible data for non-aqueous electrochemistry.
-
Three-Electrode System: This setup is essential for accurate potential control. The working electrode (e.g., Platinum or Glassy Carbon) is where the redox reaction of interest occurs. The reference electrode (e.g., Ag/AgCl or Ag/AgNO₃) provides a stable potential against which the working electrode's potential is measured.[7] The counter electrode (e.g., Platinum wire) completes the circuit, passing current without interfering with the primary measurement.[13]
-
Solvent & Supporting Electrolyte: Aprotic, polar organic solvents like dichloromethane (CH₂Cl₂) or acetonitrile are used because they can dissolve the indolocarbazole and the electrolyte without participating in the reaction.[7] A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (Bu₄NPF₆), is required to ensure the solution is conductive but is electrochemically inert within the potential window of interest.[5]
-
Internal Standard: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is added at the end of an experiment as an internal standard.[7] Because its oxidation potential is stable across different solvents, all measured potentials can be referenced against it, allowing for robust comparison of data between different experiments and laboratories.
Step-by-Step CV Workflow
Caption: Standard workflow for a Cyclic Voltammetry experiment.
Comparative Electrochemical Data of Substituted Indolocarbazoles
The following table summarizes experimental data for representative indolocarbazole derivatives, demonstrating the tangible effects of substitution. The HOMO level is estimated from the onset oxidation potential (E_onset_ox) using the empirical relationship: HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8].[7]
| Derivative | Substituent(s) | Substituent Type | First Oxidation Potential (E₁/₂) vs. Fc/Fc⁺ (V) | HOMO Level (eV) | Key Application Insight |
| Indolo[3,2-b]carbazole | None (N-H) | Reference | ~ +0.45[15] | ~ -5.25 | Baseline for comparison; good intrinsic hole mobility but often poor solubility.[15] |
| 5,11-Diethyl-indolo[3,2-b]carbazole | N-Ethyl | Weak EDG | +0.24[5] | ~ -5.04 | N-alkylation improves solubility and slightly lowers the oxidation potential, facilitating hole injection.[5] |
| 5,11-Dihexyl-indolo[3,2,1-jk]carbazole Polymer (PICA) | N-Hexyl, Polymer backbone | EDG | - (HOMO = -5.25 eV)[8] | -5.25 | Long alkyl chains enhance solution processability for devices like OLEDs. The HOMO level is suitable for hole transport.[8] |
| Dicyanomethylene-substituted Indolocarbazole | Dicyanomethylene | Strong EWG | Higher than reference (qualitative)[15] | Lower than reference | EWGs significantly increase the energy required for oxidation, enhancing stability for certain electronic applications.[15] |
Note: Potentials are approximate and can vary slightly based on specific experimental conditions. The HOMO level for PICA was determined directly from CV data in the cited study.
Conclusion: From Molecular Design to Functional Material
The electrochemical properties of indolocarbazoles are not static; they represent a tunable landscape that can be rationally navigated through synthetic chemistry. The principles are clear: electron-donating groups lower oxidation potentials (raise HOMO levels), while electron-withdrawing groups achieve the opposite. This direct structure-property relationship empowers researchers to design and synthesize novel indolocarbazole derivatives with electrochemical characteristics precisely tailored for their intended function—be it as a highly efficient hole-transporting material in a deep-blue OLED, a stable high-potential cathode for an organic battery, or a finely-tuned inhibitor for a specific protein kinase. The systematic application of electrochemical analysis, particularly cyclic voltammetry, remains the essential tool for validating these molecular designs and accelerating the development of next-generation technologies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Combining synthetic biology with synthetic electrochemistry to expand the chemical space of the indolocarbazole family - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidare [elucidare.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. iieta.org [iieta.org]
- 14. theijes.com [theijes.com]
- 15. centaur.reading.ac.uk [centaur.reading.ac.uk]
A Senior Application Scientist's Guide to Quantum Yield Measurement of 5,12-Dihydroindolo[3,2-a]carbazole Derivatives
For researchers, medicinal chemists, and material scientists, the precise characterization of molecular photophysics is paramount. Among the key parameters, the fluorescence quantum yield (Φf) stands out as a critical measure of a molecule's light-emitting efficiency. This guide provides an in-depth comparison and a detailed experimental protocol for the accurate determination of the quantum yield of 5,12-Dihydroindolo[3,2-a]carbazole derivatives, a class of compounds demonstrating significant promise in fields ranging from organic electronics to photopolymerization.[1][2][3][4]
The this compound scaffold is a unique polycyclic structure that combines two carbazole moieties, offering a versatile platform for chemical modification.[1][4] These modifications allow for the fine-tuning of their optical and electronic properties, making them highly attractive for various applications.[2][3] A precise understanding of their quantum yield is essential for optimizing their performance in these applications.
The Comparative Method: A Practical Approach to Quantum Yield Determination
The most common and accessible method for determining the fluorescence quantum yield is the comparative method. This technique involves comparing the fluorescence intensity of the sample under investigation to a well-characterized standard with a known quantum yield. The accuracy of this method hinges on the careful selection of the standard and meticulous experimental execution.
Causality Behind Experimental Choices
The choice of a suitable quantum yield standard is critical. Ideally, the standard should have an absorption profile that overlaps with the sample at the chosen excitation wavelength and an emission spectrum in a similar region. This minimizes wavelength-dependent biases in the spectrometer's detector and grating efficiencies. For many carbazole derivatives, which often absorb in the UV-A and emit in the blue-violet region, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) is a commonly used and reliable standard.
Furthermore, to obviate the inner filter effect—whereby emitted light is reabsorbed by other molecules in the solution—it is imperative to work with very dilute solutions. The absorbance of the solution at the excitation wavelength should be kept below 0.1, and ideally below 0.05, to ensure a linear relationship between absorbance and fluorescence intensity.
Experimental Protocol: Relative Quantum Yield Measurement
This protocol outlines the step-by-step methodology for determining the relative fluorescence quantum yield of a this compound derivative using the comparative method.
I. Materials and Instrumentation
-
Spectrofluorometer: A calibrated instrument capable of measuring excitation and emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Quartz Cuvettes: 1 cm path length, for both absorbance and fluorescence measurements.
-
Spectroscopic Grade Solvents: Ensure the solvent is transparent in the absorption and emission regions of interest and does not have any fluorescent impurities.
-
Quantum Yield Standard: e.g., Quinine sulfate.
-
This compound Derivative Samples.
-
Volumetric Glassware.
II. Preparation of Stock and Working Solutions
-
Standard Stock Solution: Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄) of a known concentration (e.g., 10⁻⁴ M).
-
Sample Stock Solution: Prepare a stock solution of the this compound derivative in a suitable spectroscopic grade solvent at a known concentration (e.g., 10⁻⁴ M).
-
Working Solutions: From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample, ensuring the absorbance of the most concentrated solution is below 0.1 at the excitation wavelength.
III. Spectroscopic Measurements
-
Absorbance Spectra: Record the UV-Vis absorption spectra for all working solutions of the standard and the sample. Determine the absorbance at the chosen excitation wavelength (λ_ex).
-
Emission Spectra:
-
Set the excitation wavelength (λ_ex) on the spectrofluorometer. It is crucial to use the same λ_ex for both the standard and the sample.
-
Record the fluorescence emission spectra for all working solutions of the standard and the sample. Ensure the entire emission band is captured.
-
Record the emission spectrum of the pure solvent to check for any background fluorescence.
-
IV. Data Analysis and Calculation
The relative quantum yield (Φ_s) of the sample is calculated using the following equation:
Φ_s = Φ_r * (m_s / m_r) * (η_s² / η_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
m_s and m_r are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.
-
η_s and η_r are the refractive indices of the solvents used for the sample and the reference, respectively.
Step-by-step Calculation:
-
Integrate Emission Spectra: For each recorded emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
-
Plot Integrated Fluorescence vs. Absorbance: For both the standard and the sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).
-
Determine the Slopes: Perform a linear regression for both plots to obtain the slopes (m_s and m_r). The linearity of these plots (R² > 0.99) is a good indicator of the quality of the data and the absence of significant inner filter effects.
-
Calculate the Quantum Yield: Substitute the obtained slopes, the known quantum yield of the standard, and the refractive indices of the solvents into the equation to calculate the quantum yield of the sample.
Below is a visual representation of the experimental workflow:
Caption: Workflow for relative quantum yield determination.
Comparative Data for Carbazole Derivatives
The photophysical properties of this compound derivatives are highly sensitive to their substitution patterns. Functionalization can significantly alter their absorption and emission characteristics, as well as their quantum yields. While a comprehensive database for all derivatives is beyond the scope of this guide, the following table provides a comparison of reported quantum yields for some carbazole-based compounds to illustrate the impact of structural modifications.
| Compound/Derivative Class | Substituent(s) | Solvent | Quantum Yield (Φf) | Reference |
| D–π–A Push-Pull Fluorophores | Carbazole/Fluorene donors, 2,2′-bipyridine acceptor | Various | Up to 0.99 | [5] |
| Dibenzo[c,g]indolo[3,2,1-jk]carbazole | - | - | 0.941 | [6] |
| Asymmetrically Substituted this compound | Formyl, acetyl, or nitro groups | - | Varies (used as photoinitiators, fluorescence quenching may be desired) | [1] |
| Water-Soluble this compound | Sulfonic acid groups | Water | Varies | [3] |
Note: The quantum yield is highly dependent on the specific molecular structure and the experimental conditions. The values presented are for illustrative purposes. For accurate comparisons, it is essential to measure the quantum yields of different derivatives under identical conditions.
Logical Relationships in Quantum Yield Measurement
The following diagram illustrates the key relationships and dependencies in the comparative quantum yield measurement process.
Caption: Key relationships in comparative quantum yield measurement.
Conclusion
The accurate measurement of fluorescence quantum yield is a cornerstone of photophysical characterization. For this compound derivatives, this parameter is crucial for understanding their structure-property relationships and for their rational design in various applications. The comparative method, when performed with care and attention to detail, provides a reliable and accessible means of obtaining this vital piece of information. By following the protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize the emissive properties of these promising compounds.
References
- 1. Making sure you're not a bot! [lilloa.univ-lille.fr]
- 2. researchgate.net [researchgate.net]
- 3. This compound Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbazole/fluorene-substituted 5-phenyl-2,2′-bipyridine D–π–A fluorophores: photophysical data, hyperpolarizability and CT-indices - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Dibenzo[c,g]indolo[3,2,1-jk]carbazole as a new chromophore for blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Comparative Cytotoxicity Analysis of Novel Indolocarbazole Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cytotoxic potential of novel indolocarbazole compounds. It moves beyond a simple recitation of protocols to offer a strategic comparison of key assays, grounded in the mechanistic understanding of indolocarbazole's anticancer activities.
Introduction: The Therapeutic Promise of Indolocarbazoles
Indolocarbazoles are a class of alkaloids, some of which are derived from microbial fermentation, that have garnered significant interest in oncology. Their anticancer properties stem from two primary mechanisms of action:
-
DNA Intercalation and Topoisomerase Inhibition: Many indolocarbazole derivatives, such as rebeccamycin analogs, can insert themselves into the DNA structure. This noncovalent binding can inhibit topoisomerases I and II, enzymes critical for managing DNA topology during replication and transcription. By acting as "topoisomerase poisons," these compounds lead to DNA damage and ultimately trigger programmed cell death, or apoptosis.
-
Protein Kinase Inhibition: Other indolocarbazoles, like staurosporine and its derivatives, function as potent inhibitors of various protein kinases. By competing with ATP for binding to the kinase active site, they can disrupt key signaling pathways that regulate cell proliferation, survival, and differentiation.
The diverse mechanisms of action underscore the importance of a well-designed experimental strategy to characterize the cytotoxic effects of novel indolocarbazole compounds.
Selecting the Right Tool: A Comparative Overview of Cytotoxicity Assays
Choosing the appropriate cytotoxicity assay is critical for obtaining reliable and meaningful data. The selection should be guided by the specific research question, the compound's properties, and the cell lines being investigated. Here, we compare two widely used colorimetric assays: the MTT and SRB assays.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to a purple formazan product. | - Widely used and well-established. - Reflects cellular metabolic health. | - Can be affected by compounds that interfere with mitochondrial respiration. - Requires a solubilization step for the formazan crystals. - Phenol red in culture medium can interfere with absorbance readings. |
| SRB Assay | Measures total cellular protein content. The sulforhodamine B dye binds to basic amino acid residues in cellular proteins under acidic conditions. | - Less susceptible to interference from compounds that affect metabolic activity. - Endpoint is stable, and the assay is not time-sensitive. - Cost-effective and suitable for high-throughput screening. | - May not distinguish between viable and non-viable but intact cells. - Requires a cell fixation step. |
While both assays are suitable for cytotoxicity screening, the SRB assay is often recommended due to its robustness and fewer potential interferences.
Experimental Workflows: From Cell Seeding to Data Analysis
A successful cytotoxicity study relies on meticulous experimental execution. The following workflow provides a general framework for assessing novel indolocarbazole compounds.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
Here, we provide step-by-step protocols for the MTT and SRB assays, which are foundational for the initial screening of novel indolocarbazole compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel indolocarbazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the indolocarbazole compounds and incubate for the desired exposure time (e.g., 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
SRB (Sulforhodamine B) Assay
Principle: This assay relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass that is proportional to the cell number.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel indolocarbazole compounds
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound incubation, gently add 50-100 µL of cold 10% TCA to each well to fix the cells and incubate at 4°C for at least 1 hour.
-
Washing: Remove the TCA and wash the plates several times with 1% acetic acid to remove excess dye.
-
Staining: Add 50-100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Air-dry the plates and add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Shake the plate for 5-10 minutes and measure the absorbance at approximately 540 nm.
Data Presentation and Interpretation
The results of cytotoxicity assays are typically presented as the IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Example Data Table:
| Compound | Cell Line | IC50 (µM) |
| Novel Indolocarbazole A | HT29 (Colon) | 0.15 |
| U251 (Glioblastoma) | 1.5 | |
| MCF-7 (Breast) | 5.2 | |
| Novel Indolocarbazole B | HT29 (Colon) | 2.8 |
| U251 (Glioblastoma) | 12.1 | |
| MCF-7 (Breast) | 25.6 | |
| Doxorubicin (Control) | HT29 (Colon) | 0.5 |
| U251 (Glioblastoma) | 0.8 | |
| MCF-7 (Breast) | 1.2 |
Note: The data presented are for illustrative purposes only.
Delving Deeper: Investigating the Mechanism of Cell Death
While cytotoxicity assays provide valuable information on the growth-inhibitory effects of compounds, they do not elucidate the underlying mechanism of cell death. To further characterize the activity of promising indolocarbazole compounds, it is essential to investigate their effects on apoptosis and the cell cycle.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents induce cell death. Several methods can be used to detect apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays that measure the activity of key caspases, such as caspase-3, can confirm the induction of apoptosis.
-
DAPI Staining: This fluorescent stain binds to DNA and can be used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Caption: Simplified signaling pathway of indolocarbazole-induced apoptosis.
Cell Cycle Analysis
Indolocarbazole compounds can induce cell cycle arrest at different phases, such as G1, S, or G2/M. Flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide can be used to determine the distribution of cells in different phases of the cell cycle. This information can provide insights into the specific cellular processes targeted by the compound. Some indolocarbazoles have been shown to cause cell cycle arrest at the G2/M phase.
Troubleshooting Common Issues in Cytotoxicity Assays
Even with well-established protocols, issues can arise. Here are some common problems and their potential solutions:
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicates | - Inconsistent cell seeding - Pipetting errors | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent pipetting techniques. |
| Low absorbance values | - Low cell density - Insufficient incubation time with assay reagent | - Optimize cell seeding density. - Ensure adequate incubation time for the assay reagent. |
| High background signal | - Microbial contamination - Interference from phenol red in the medium | - Regularly check cell cultures for contamination. - Use phenol red-free medium during the assay incubation step. |
| Compound precipitation | - Poor solubility of the compound in the culture medium. | - Check the solubility of the compound. - Use a suitable solvent like DMSO, keeping the final concentration low (typically <0.5%) to avoid solvent toxicity. |
Conclusion
The evaluation of novel indolocarbazole compounds requires a multi-faceted approach that combines robust cytotoxicity screening with mechanistic studies. By carefully selecting and optimizing appropriate assays, researchers can gain a comprehensive understanding of the anticancer potential of these promising therapeutic agents. This guide provides a foundational framework to design and execute these critical experiments with scientific rigor and confidence.
The Impact of Isomeric Linkage on Hole Transport in Carbazole-Based Materials: A Comparative Guide
Introduction: Carbazole as a Cornerstone of Organic Electronics
Carbazole and its derivatives have emerged as a versatile and highly effective class of materials in the field of organic electronics.[1][2][3] Their rigid, electron-rich aromatic structure provides excellent thermal and electrochemical stability, coupled with favorable hole-transporting capabilities.[2][3] These properties make them prime candidates for use as hole-transporting materials (HTMs) in a variety of optoelectronic devices, including organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).[1][4][5] The ease with which the carbazole core can be functionalized at various positions allows for the fine-tuning of its electronic and physical properties, making it a powerful building block for novel high-performance materials.[6][7]
A critical aspect in the molecular design of carbazole-based HTMs is the isomeric linkage point used to connect carbazole units to each other or to other functional moieties. The substitution pattern on the carbazole core significantly influences the extent of π-conjugation, molecular geometry, and ultimately, the material's hole transport properties. This guide provides an in-depth comparison of various carbazole isomers, focusing on how the linkage position impacts key performance parameters such as hole mobility, ionization potential, and thermal stability. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the key characterization techniques.
Isomeric Linkage: A Tale of Two Connections
The most commonly explored linkage positions on the carbazole unit are the 2,7- and 3,6-positions. The choice between these two substitution patterns leads to distinct differences in the optoelectronic properties of the resulting materials.
The Linear vs. Bent Conundrum: 2,7- vs. 3,6-Disubstituted Carbazoles
-
2,7-Linkage: This substitution pattern results in a more linear and extended π-conjugated system.[6][8] This enhanced conjugation often leads to a red-shift in the absorption spectra and can facilitate more ordered and dense molecular packing in the solid state.[6][9] The improved intermolecular coupling in 2,7-linked isomers can contribute to more efficient charge carrier hopping and, consequently, higher hole mobility.[6][8]
-
3,6-Linkage: In contrast, the 3,6-linkage leads to a more "bent" or non-linear molecular structure. While this can sometimes disrupt extensive π-conjugation compared to the 2,7-isomer, it can also enhance the donor ability of the material.[10] The specific molecular packing and resulting electronic coupling in 3,6-linked isomers are highly dependent on the nature of the substituents.
The following table summarizes the comparative properties of carbazole-based polymers with different linkage modes.
| Property | 2,7-Cbz-EDOT | 3,6-Cbz-EDOT | Rationale |
| Highest Occupied Molecular Orbital (HOMO) | -5.15 eV | -5.05 eV | The more linear 2,7-linkage leads to a deeper HOMO level, which can be more suitable for hole injection from the perovskite layer in PSCs.[8] |
| Hole Mobility (μh) | Higher | Lower | The extended π-conjugation and potential for more ordered packing in the 2,7-isomer facilitates more efficient hole transport.[8] |
| Power Conversion Efficiency (PCE) in PSCs | 4.47% | Lower | The combination of a more suitable HOMO level and higher hole mobility in the 2,7-linked polymer results in better device performance.[8] |
The Influence of Linkage on Carbazole-Terminated Isomers
A study on a series of carbazole-terminated isomeric hole-transporting materials (V1209, V1221, and V1225) for perovskite solar cells further highlights the impact of the linking unit's position (ortho, meta, and para, respectively).[11][12]
| Isomer (Linkage) | Ionization Potential (IP) | Hole Mobility (μh) | Power Conversion Efficiency (PCE) in PSCs |
| V1209 (ortho) | 4.93 eV | ~10⁻⁵ cm²/Vs | 17.31% |
| V1221 (meta) | 4.83 eV | ~10⁻⁵ cm²/Vs | 17.81% |
| V1225 (para) | 4.91 eV | ~10⁻⁵ cm²/Vs | 17.81% |
Interestingly, in this series, the meta- and para-isomers (V1221 and V1225) exhibited the highest power conversion efficiencies.[11][12] While the hole mobilities were comparable across the isomers, the subtle differences in their ionization potentials and how they align with the perovskite's valence band play a crucial role in determining the overall device performance.[11][12] This underscores the importance of precise energy level alignment for efficient hole extraction.
Experimental Methodologies for Characterizing Hole Transport Properties
To objectively compare the performance of different carbazole isomers, rigorous experimental characterization is essential. The following sections detail the standard protocols for measuring key hole transport parameters.
Time-of-Flight (TOF) for Hole Mobility Measurement
The Time-of-Flight (TOF) technique is a direct method to determine the drift mobility of charge carriers in organic semiconductors.[13][14] The fundamental principle involves generating a sheet of charge carriers near one electrode using a short laser pulse and then measuring the time it takes for these carriers to drift across the sample of known thickness under an applied electric field.[13]
Experimental Workflow:
Figure 1: Workflow for Time-of-Flight (TOF) mobility measurement.
Step-by-Step Protocol:
-
Sample Preparation:
-
Thoroughly clean a substrate, typically indium tin oxide (ITO) coated glass.
-
Deposit a thin film of the carbazole isomer onto the ITO substrate via spin-coating or thermal evaporation. The film thickness should be on the order of several micrometers.[13]
-
Deposit a semi-transparent top electrode (e.g., aluminum) onto the organic film.
-
-
Measurement Setup:
-
Mount the prepared sample in a cryostat or a sample holder that allows for electrical connections and optical access.
-
Connect the sample to a voltage source and a fast oscilloscope in series with a load resistor.
-
Align a pulsed laser (e.g., a nitrogen laser with a wavelength of 337 nm) to illuminate the sample through the semi-transparent electrode. The laser pulse width should be much shorter than the charge carrier transit time.
-
-
Data Acquisition:
-
Apply a DC voltage across the sample.
-
Trigger the laser pulse to generate electron-hole pairs near the illuminated electrode.
-
Depending on the polarity of the applied voltage, either holes or electrons will drift across the sample. For hole mobility, the ITO electrode is biased positively.
-
Record the resulting transient photocurrent as a function of time using the oscilloscope.
-
-
Data Analysis:
-
The transient photocurrent will ideally show a plateau followed by a decay. The time at which the photocurrent starts to decay corresponds to the transit time (τt) of the charge carriers.
-
The hole mobility (μh) is then calculated using the equation: μh = d² / (V * τt) , where 'd' is the thickness of the organic film and 'V' is the applied voltage.[15]
-
Cyclic Voltammetry (CV) for HOMO Level Determination
Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.[16]
Experimental Workflow:
Figure 2: Workflow for Cyclic Voltammetry (CV) HOMO level determination.
Step-by-Step Protocol:
-
Preparation:
-
Dissolve the carbazole isomer in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in dichloromethane).
-
Prepare a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
-
Measurement:
-
Immerse the three electrodes into the solution containing the carbazole isomer.
-
Connect the electrodes to a potentiostat.
-
Scan the potential of the working electrode towards positive values to induce oxidation.
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
After the measurement, add ferrocene to the solution and record its cyclic voltammogram to use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal reference.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) from the cyclic voltammogram of the carbazole isomer.
-
The HOMO energy level can be estimated using the empirical formula: HOMO = -[Eox - E(Fc/Fc⁺) + 4.8] eV .[17] The value of 4.8 eV is the energy level of the Fc/Fc⁺ redox couple relative to the vacuum level.
-
Conclusion: Guiding the Design of Future Hole Transport Materials
The isomeric linkage in carbazole-based materials is a critical design parameter that profoundly influences their hole transport properties. The choice between a 2,7- and a 3,6-substitution pattern can significantly alter the extent of π-conjugation, molecular geometry, and ultimately, the hole mobility and energy levels of the material. As demonstrated by experimental data, the more linear 2,7-linkage often leads to higher hole mobilities and deeper HOMO levels, which can be advantageous for applications in devices like perovskite solar cells. However, subtle variations in linkage, such as ortho, meta, and para substitutions, can also be leveraged to fine-tune the energy level alignment for optimal device performance.
A thorough understanding of these structure-property relationships, supported by robust experimental characterization using techniques like Time-of-Flight and Cyclic Voltammetry, is paramount for the rational design of next-generation, high-performance hole-transporting materials for a wide array of organic electronic applications.
References
- 1. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]
- 8. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. conservancy.umn.edu [conservancy.umn.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5,12-Dihydroindolo[3,2-a]carbazole
For researchers and drug development professionals, the integrity of our work extends beyond discovery and into the responsible management of the chemical entities we handle. 5,12-Dihydroindolo[3,2-a]carbazole and its derivatives are promising scaffolds in various research applications, including as photoinitiators and in materials science.[1][2][3] However, their structural similarity to carbazole—a compound classified with significant health and environmental warnings—necessitates a rigorous and informed approach to disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste, grounded in established safety principles to protect both laboratory personnel and the environment.
Hazard Profile: Understanding the "Why" Behind the Protocol
While a complete toxicological profile for this compound is not as extensively documented as its parent compound, carbazole, the available data and structural alerts demand a precautionary approach. The Safety Data Sheet (SDS) for this compound indicates it is harmful if swallowed and causes skin, eye, and potential respiratory irritation.[4]
Extrapolating from data on the core carbazole structure provides a more complete risk assessment. Carbazole is a suspected carcinogen and mutagen and is recognized as very toxic to aquatic life with long-lasting effects.[5][6][7][8] Human exposure can occur through inhalation of dust or vapors and dermal contact.[9] Therefore, every step in the following disposal protocol is designed to mitigate these potential risks by preventing uncontrolled release and exposure.
Table 1: Hazard Classification Summary for Carbazole and Derivatives
| Hazard Classification | Description | Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. | Angene Chemical SDS[4] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | Angene Chemical SDS[4] |
| Respiratory Irritation | May cause respiratory irritation. | Angene Chemical SDS[4] |
| Carcinogenicity | Suspected of causing cancer. | Sigma-Aldrich, Thermo Fisher SDS for Carbazole[5][7] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | Sigma-Aldrich SDS for Carbazole[5] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. | Carl ROTH, Thermo Fisher SDS for Carbazole[6][7][8] |
The Disposal Workflow: A Self-Validating System
The fundamental principle of this disposal protocol is containment and control. From the moment waste is generated to its final collection, it must be managed within a closed and clearly defined system. This minimizes the risk of accidental exposure and environmental contamination.
Below is a diagram illustrating the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol provides actionable steps for laboratory personnel. Adherence to these procedures is critical for ensuring safety and regulatory compliance.
-
Designate as Hazardous Waste : Immediately upon generation, all materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Solid residues of the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns, filter paper).
-
Contaminated Personal Protective Equipment (PPE) such as gloves.
-
Solutions containing the compound.
-
Materials used for cleaning spills (e.g., absorbent pads, wipes).
-
-
Avoid Mixing Waste Streams : Do not mix this compound waste with other waste streams (e.g., non-hazardous, biological, or other chemical waste) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible materials can lead to dangerous chemical reactions.[10] For instance, avoid mixing with strong oxidizing agents, with which carbazoles may react exothermically.
The choice of container is the first line of defense against leaks and spills.
-
Solid Waste :
-
Collect all solid waste in a dedicated, leak-proof hazardous waste container with a secure, tight-fitting lid.
-
A high-density polyethylene (HDPE) container is a suitable and robust choice for its chemical resistance.[5]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Liquid Waste :
-
Collect liquid waste in a compatible, shatter-resistant container (e.g., coated glass or HDPE) designed for solvent waste.
-
Never use a metal can, as some organic solvents can corrode it over time.
-
Keep a log of the contents, estimating the concentration of the carbazole derivative and listing all other solvent components.
-
Ensure the container is properly vented if necessary, but always kept closed when not in use.
-
-
Labeling : All containers must be clearly and accurately labeled. The label should include the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentages. This is a critical step for ensuring proper handling by EHS personnel.
Proper storage within the lab prevents accidents and ensures compliance with local regulations.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA within your laboratory.[5] This area must be under the direct control of laboratory personnel.
-
Secondary Containment : Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[5] This ensures that any potential leak from the primary container is captured, preventing a wider spill.
-
Storage Conditions : Store the waste away from heat sources, open flames, and incompatible chemicals.[11] The storage area should be cool, dry, and well-ventilated.[7][10]
-
Contact EHS : When the waste container is nearly full, or after a designated accumulation time, contact your institution's EHS department to schedule a pickup.[5]
-
Follow Institutional Procedures : Adhere strictly to your institution's specific procedures for waste collection and documentation.
-
Professional Disposal : Your EHS department will ensure the waste is transported to a licensed and approved hazardous waste disposal facility for final treatment, typically via incineration at a high temperature.[10] Never attempt to dispose of this chemical through standard trash or down the drain.[6][7]
Emergency Procedures: Spill and Decontamination
Accidents can happen. A clear and practiced spill response plan is essential.
-
Alert Personnel : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or produces significant dust.
-
Don Appropriate PPE : Before addressing the spill, ensure you are wearing appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[4][7] For large spills of solid material, a respirator may be necessary to avoid inhaling dust.[10]
-
Contain the Spill :
-
Solid Spills : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[10] Do not dry sweep. Carefully collect the material using a scoop or dustpan and place it into your designated hazardous waste container.[10][11]
-
Liquid Spills : Absorb the spill with an inert absorbent material. Place the contaminated absorbent into the hazardous waste container.
-
-
Decontaminate the Area :
-
Clean the spill area thoroughly with an appropriate solvent (e.g., acetone or ethanol), followed by a wash with soap and water.
-
All cleaning materials (wipes, paper towels) must be collected and disposed of as hazardous waste.[5]
-
-
Report the Spill : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By implementing this comprehensive disposal strategy, you ensure a culture of safety, uphold scientific integrity, and fulfill your professional responsibility to protect our shared environment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. angenechemical.com [angenechemical.com]
- 5. benchchem.com [benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. msds.nipissingu.ca [msds.nipissingu.ca]
- 9. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
